4-Chlorodiphenyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
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InChI Key |
PGPNJCAMHOJTEF-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |
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Molecular Formula |
C12H9ClO | |
| Record name | 4-CHLOROPHENYL PHENYL ETHER | |
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DSSTOX Substance ID |
DTXSID2052447 | |
| Record name | 4-Chlorodiphenyl ether | |
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Molecular Weight |
204.65 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-chlorophenyl phenyl ether appears as liquid. Density 1.193 g / cm3. Insoluble or slightly soluble in water., Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
| Record name | 4-CHLOROPHENYL PHENYL ETHER | |
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| Record name | p-Chlorophenyl phenyl ether | |
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Boiling Point |
543 to 545 °F at 760 mmHg (NTP, 1992), 284-5 °C | |
| Record name | 4-CHLOROPHENYL PHENYL ETHER | |
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Solubility |
3.3 mg/l @ 25 °C | |
| Record name | P-CHLOROPHENYL PHENYL ETHER | |
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Density |
1.2026 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.2026 @ 15 °C | |
| Record name | 4-CHLOROPHENYL PHENYL ETHER | |
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Vapor Pressure |
0.0027 [mmHg], 0.0027 torr @ 25 °C (calc) | |
| Record name | p-Chlorophenyl phenyl ether | |
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CAS No. |
7005-72-3, 55398-86-2 | |
| Record name | 4-CHLOROPHENYL PHENYL ETHER | |
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| Record name | 4-Chlorophenyl phenyl ether | |
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| Record name | p-Chlorophenyl phenyl ether | |
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| Record name | Chlorodiphenyl ether (mixed isomers) | |
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| Record name | 4-Chlorodiphenyl ether | |
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| Record name | Benzene, 1-chloro-4-phenoxy- | |
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| Record name | 4-Chlorodiphenyl ether | |
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| Record name | 1-chloro-4-phenoxybenzene | |
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| Record name | 4-CHLORODIPHENYL ETHER | |
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| Record name | P-CHLOROPHENYL PHENYL ETHER | |
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Melting Point |
-8 °C | |
| Record name | P-CHLOROPHENYL PHENYL ETHER | |
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Foundational & Exploratory
4-Chlorodiphenyl Ether: A Technical Guide for Researchers
CAS Number: 7005-72-3
This technical guide provides an in-depth overview of 4-Chlorodiphenyl ether, a halogenated aromatic ether. The information is tailored for researchers, scientists, and drug development professionals, summarizing its chemical and physical properties, toxicological data, and available experimental protocols. A key finding of this review is the limited specific research on its interaction with biological signaling pathways, a notable gap for its application in drug development contexts.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉ClO | [2] |
| Molecular Weight | 204.65 g/mol | [2] |
| Melting Point | -8 °C | |
| Boiling Point | 161-162 °C at 19 mmHg | [2] |
| Density | 1.193 g/mL at 25 °C | |
| Water Solubility | Insoluble or slightly soluble | |
| Refractive Index (n20/D) | 1.587 |
Toxicological Profile
The toxicological data for this compound indicates moderate acute toxicity. The available data for rats is presented in the following table.
| Route of Administration | LD50 Value | Species |
| Oral | > 300 - < 2,000 mg/kg | Rat |
| Inhalation (4h) | 2.002 mg/L | Rat |
| Dermal | > 5,000 mg/kg | Rat |
Short-term exposure in rats has been shown to primarily affect the liver and thyroid.[3] Observed hepatic effects include increased liver weight and changes in microsomal enzyme activity.[3] Thyroid alterations are characterized by increased epithelial height and follicular collapse.[3] It is important to note that no specific occupational exposure limits have been established for this compound.[1]
Applications
Currently, the primary documented applications for this compound are as a standard for environmental testing and research, and historically as a dielectric fluid. One study has investigated its effects on surgically induced endometriosis in mice, suggesting potential estrogenic activity. However, its utility and mechanism of action in the context of drug development remain largely unexplored.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of potassium phenoxide with p-fluorochlorobenzene.[4]
Methodology:
-
A solution of potassium phenoxide (0.112 mole) and p-fluorochlorobenzene (0.10 mole) in 100 ml of N-methyl-2-pyrrolidinone is heated at reflux.[4]
-
The reaction progress is monitored by vapor phase chromatography until completion.[4]
-
Upon completion, the reaction mixture is cooled and diluted with 400 ml of water.[4]
-
The aqueous mixture is then extracted multiple times with ether.[4]
-
The combined ether extracts are washed sequentially with a 5% sodium hydroxide solution, water, and a saturated sodium chloride solution.[4]
-
The organic layer is dried over magnesium sulfate and concentrated under vacuum.[4]
-
The final product is purified by distillation at reduced pressure, yielding this compound.[4]
Purification
The primary method for purification post-synthesis is distillation under reduced pressure.[4] For removal of unreacted starting materials and byproducts, a series of aqueous washes are employed during the extraction phase of the synthesis protocol.[4] While recrystallization is a common purification technique for solid organic compounds, a specific, detailed protocol for this compound has not been identified in the reviewed literature.
Analytical Methods
Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are the standard analytical methods for the detection and quantification of this compound.
EPA Method 611 (Haloethers by GC):
-
Column: 1.8 m x 2 mm ID glass column packed with 3% SP-1000 on Supelcoport (100/120 mesh).
-
Detector: Halide specific detector (electrolytic conductivity or microcoulometric).
-
Carrier Gas: Helium at a flow rate of 40 ml/min.
-
Temperature Program: Isothermal at 60 °C for 2 minutes, then ramped at 8 °C/min to 230 °C and held for 4 minutes.
EPA Method 625 (Acid/Base/Neutral Extractables by GC/MS):
-
Column: 1.8 m x 2 mm ID glass column packed with 3% SP-2250 on Supelcoport (100/120 mesh).
-
Detector: Mass Spectrometer.
-
Carrier Gas: Helium at a flow rate of 30 ml/min.
-
Temperature Program: Isothermal at 50 °C for 4 minutes, then ramped at 8 °C/min to a final temperature of 270 °C.
Biological Activity and Signaling Pathways: A Knowledge Gap
A comprehensive search of the scientific literature reveals a significant lack of specific research on the biological signaling pathways directly modulated by this compound. While there is evidence suggesting it may possess estrogenic properties, the precise molecular targets and downstream signaling cascades have not been elucidated.
Research on structurally related compounds, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), provides some potential avenues for investigation. These compounds are known endocrine disruptors that can interact with various signaling pathways, including:
-
Estrogen Receptor Signaling: Some PCBs and their metabolites can bind to estrogen receptors, acting as either agonists or antagonists, thereby disrupting normal endocrine function.[5][6]
-
Aryl Hydrocarbon Receptor (AhR) Signaling: Dioxin-like PCBs are known to be potent activators of the AhR, a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism and other cellular processes.[7][8] Activation of this pathway is linked to many of the toxic effects of these compounds.
-
Protein Kinase C (PKC) Signaling: Some organohalogen compounds have been shown to perturb intracellular signaling events involving protein kinase C, which plays a crucial role in various cellular functions.[9][10]
The metabolic disposition of this compound has been studied in rats, indicating that it is metabolized to 4'-hydroxy-4-chlorodiphenyl ether, likely via an arene oxide intermediate. This metabolic activation is an important consideration, as the hydroxylated metabolite may have different biological activities and toxicological properties compared to the parent compound.
Conclusion and Future Directions
This compound is a well-characterized compound in terms of its chemical and physical properties. However, for its potential application in drug development and for a comprehensive understanding of its toxicological profile, significant research gaps need to be addressed. The lack of specific data on its interaction with biological signaling pathways is a major limitation.
Future research should focus on:
-
Elucidating the specific molecular targets of this compound and its metabolites.
-
Investigating its potential to modulate key signaling pathways, such as estrogen receptor, aryl hydrocarbon receptor, and protein kinase C signaling, in relevant in vitro and in vivo models.
-
Developing a more detailed understanding of its toxicological profile, including chronic exposure effects and potential carcinogenicity.
By addressing these knowledge gaps, the scientific community can better assess the risks and potential applications of this compound.
References
- 1. Action of organic solvents on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7005-72-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Chlorinated biphenyls effect on estrogen-related receptor expression, steroid secretion, mitochondria ultrastructure but not on mitochondrial membrane potential in Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selected polychlorobiphenyls congeners bind to estrogen receptor alpha in human umbilical vascular endothelial (HUVE) cells modulating angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Aryl Hydrocarbon Receptor mediates reproductive toxicity of polychlorinated biphenyl congener 126 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aryl hydrocarbon receptor-activating polychlorinated biphenyls and their hydroxylated metabolites induce cell proliferation in contact-inhibited rat liver epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of protein kinase C modulates the apoptosis induced by polychlorinated biphenyls in human leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative in vitro and in vivo protein kinase C activation by selected pesticides and transition metal salts - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chlorodiphenyl ether chemical structure and synthesis
An In-depth Technical Guide on 4-Chlorodiphenyl Ether: Chemical Structure and Synthesis
Introduction
This compound, a member of the diphenyl ether class of organic compounds, is characterized by two benzene rings linked by an ether group, with a chlorine atom substituted on one of the rings.[1] This compound and its derivatives are of interest in various fields, including as intermediates in the synthesis of more complex molecules and as dielectric fluids.[2] This technical guide provides a comprehensive overview of the chemical structure and prominent synthesis routes for this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is an aromatic compound with the chemical formula C12H9ClO.[1][3] Its IUPAC name is 1-chloro-4-phenoxybenzene.[1] The structure consists of a chlorophenyl group and a phenyl group connected by an oxygen atom.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 7005-72-3[1][3] |
| Molecular Weight | 204.65 g/mol [1][3] |
| Appearance | Colorless to light yellow liquid[4] |
| Density | 1.193 g/mL at 25 °C[4] |
| Boiling Point | 161-162 °C at 19 mmHg[4] |
| Melting Point | -8 °C[][6] |
| Refractive Index | n20/D 1.587 |
| Solubility | Insoluble or slightly soluble in water[2][4] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, most notably the Ullmann condensation and modern cross-coupling reactions like the Buchwald-Hartwig etherification.
Ullmann Condensation
The Ullmann condensation is a classic method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol.[7][8] In the synthesis of this compound, this typically involves the reaction of a phenoxide with a chlorobenzene derivative.
Experimental Protocol: Ullmann Condensation
A representative experimental protocol for the synthesis of this compound via an Ullmann-type reaction is as follows:
-
Reactant Preparation : A stirred solution is prepared containing potassium phenoxide (0.112 mole) and p-fluorochlorobenzene (0.10 mole) in 100 ml of N-methyl-2-pyrrolidinone.[9]
-
Reaction : The mixture is heated to reflux. The reaction progress is monitored by vapor phase chromatography until the reaction is complete.[9]
-
Work-up : The crude reaction mixture is cooled and then diluted with 400 ml of water.[9]
-
Extraction : The aqueous mixture is extracted with several portions of ether.[9]
-
Washing : The combined organic extracts are washed sequentially with a 5% sodium hydroxide solution, water, and a saturated sodium chloride solution.[9]
-
Drying and Concentration : The organic layer is dried over magnesium sulfate and concentrated in vacuo.[9]
-
Purification : The final product is purified by distillation at reduced pressure, affording this compound.[9]
Reaction Conditions and Yield
The table below summarizes typical reaction conditions for the Ullmann condensation for synthesizing this compound.
| Parameter | Value |
| Reactants | Potassium phenoxide, p-fluorochlorobenzene[9] |
| Solvent | N-methyl-2-pyrrolidinone[9] |
| Temperature | Reflux[9] |
| Yield | 54%[9] |
Synthesis Pathway: Ullmann Condensation
Caption: Ullmann condensation for this compound synthesis.
Buchwald-Hartwig Etherification
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been adapted for the synthesis of aryl ethers.[10][11][12] This modern method often provides higher yields and proceeds under milder conditions compared to the traditional Ullmann condensation.[10]
Generalized Experimental Protocol: Buchwald-Hartwig Etherification
While a specific protocol for this compound was not detailed in the provided results, a general procedure can be outlined based on the principles of the Buchwald-Hartwig reaction:
-
Reaction Setup : In an inert atmosphere, a reaction vessel is charged with an aryl halide (e.g., 1-bromo-4-chlorobenzene or 4-chlorophenyl triflate), phenol, a palladium catalyst (e.g., Pd(OAc)2), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., Cs2CO3).
-
Solvent Addition : An anhydrous, aprotic solvent such as toluene or dioxane is added.
-
Reaction : The mixture is degassed and heated to a specified temperature (typically 80-110 °C) with stirring for a designated period.
-
Work-up and Purification : Upon completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated. The crude product is then purified, typically by silica gel chromatography.
Synthesis Pathway: Buchwald-Hartwig Etherification
Caption: Buchwald-Hartwig etherification for this compound.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. The Ullmann condensation remains a viable, traditional method for its preparation, while modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig etherification offer milder and often more efficient alternatives. The choice of synthetic route will depend on factors such as desired yield, available starting materials, and reaction conditions. The information presented here serves as a valuable resource for researchers and professionals engaged in the synthesis and application of this and related diaryl ether compounds.
References
- 1. ContaminantDB: 4-Chlorophenyl phenyl ether [contaminantdb.ca]
- 2. 4-Chlorophenyl phenyl ether | C12H9ClO | CID 23436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 7005-72-3 [chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. prepchem.com [prepchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Spectroscopic Profile of 4-Chlorodiphenyl Ether: A Technical Guide
Introduction
4-Chlorodiphenyl ether is a halogenated organic compound with applications in various chemical syntheses and as a standard in environmental analysis. An in-depth understanding of its structural and electronic properties is paramount for its effective use and for the development of related compounds. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to aid researchers in their analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectral Data
The proton NMR spectrum of this compound exhibits distinct signals for the aromatic protons on both phenyl rings. The substitution pattern influences the chemical shifts and coupling patterns observed.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | 7.35 | d | 8.8 |
| H-3', H-5' | 7.01 | d | 8.8 |
| H-4' | 7.18 | t | 7.4 |
| H-2, H-6 | 7.08 | d | 7.8 |
| H-3, H-5, H-4 | 7.42 - 7.36 | m |
Note: The assignments are based on typical chemical shift ranges and coupling patterns for substituted diphenyl ethers. Actual values may vary slightly depending on the solvent and experimental conditions.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environments.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1' | 157.9 |
| C-2', C-6' | 120.9 |
| C-3', C-5' | 130.1 |
| C-4' | 124.4 |
| C-1 | 155.8 |
| C-2, C-6 | 119.0 |
| C-3, C-5 | 129.9 |
| C-4 | 128.4 |
Note: Assignments are based on predicted chemical shifts and data from similar compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic bands for the aromatic rings and the ether linkage.
| Frequency (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 1590, 1490 | C=C stretch (aromatic ring) | Strong |
| 1240 | C-O-C stretch (asymmetric) | Strong |
| 1090 | C-O-C stretch (symmetric) | Medium |
| 830 | C-H out-of-plane bend (p-disubstituted ring) | Strong |
| 750, 690 | C-H out-of-plane bend (monosubstituted ring) | Strong |
| 1100 - 1000 | C-Cl stretch | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.[1][2]
| m/z | Relative Intensity (%) | Assignment |
| 204 | 100 | [M]⁺ (Molecular ion) |
| 206 | 33 | [M+2]⁺ (Isotope peak due to ³⁷Cl) |
| 141 | 50 | [M - C₆H₅]⁺ |
| 113 | [C₆H₄Cl]⁺ | |
| 77 | [C₆H₅]⁺ | |
| 51 | 20 | [C₄H₃]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Typical parameters include a spectral width of 12 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.
IR Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates before running the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.
-
Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of approximately m/z 40-300 to detect the molecular ion and major fragment ions.
-
Data Acquisition and Processing: The instrument's data system will record the mass spectrum, plotting the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
Environmental Fate and Degradation of 4-Chlorodiphenyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorodiphenyl ether, a halogenated aromatic compound, has been utilized in various industrial applications, leading to its potential release into the environment. Understanding its environmental fate and degradation is crucial for assessing its ecological risk and developing remediation strategies. This technical guide provides a comprehensive overview of the physicochemical properties, environmental distribution, and degradation pathways of this compound. It details the abiotic and biotic degradation processes, including hydrolysis, photolysis, and microbial degradation, and discusses its potential for bioaccumulation. The guide also includes detailed experimental protocols for studying these processes and summarizes available quantitative data to facilitate further research and risk assessment.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its behavior and fate in the environment. These properties govern its distribution between different environmental compartments such as water, soil, air, and biota.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉ClO | [1][2] |
| Molecular Weight | 204.65 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 1.193 g/mL at 25 °C | [1][3] |
| Boiling Point | 161-162 °C at 19 mmHg | [1][2] |
| Melting Point | -8 °C | [2] |
| Water Solubility | 3.3 mg/L at 25 °C | [2][3] |
| Vapor Pressure | 2.7 x 10⁻³ mmHg at 25 °C | [2] |
| Log Octanol-Water Partition Coefficient (Log Kow) | 4.08 | [4] |
| Henry's Law Constant | 2.2 x 10⁻⁴ atm·m³/mol | [3] |
Environmental Fate and Distribution
The environmental fate of this compound is dictated by its physicochemical properties. Its low water solubility and high octanol-water partition coefficient suggest a propensity to partition from the aqueous phase into soil, sediment, and biological tissues. The compound's vapor pressure indicates that volatilization from water surfaces to the atmosphere can occur.
Abiotic Degradation
Abiotic degradation processes, which are non-biological, play a significant role in the transformation of this compound in the environment. The primary abiotic degradation pathways are photolysis and hydrolysis.
Photolysis, or photodegradation, is the breakdown of chemical compounds by light. This compound is susceptible to photolysis, particularly by ultraviolet (UV) radiation.
In a methanolic solution, irradiation with UV light (λ > 290 nm) resulted in the dechlorination of this compound to form diphenyl ether.[5] Photolysis in an aqueous solution containing acetonitrile with UV light (λ = 230–400 nm) yielded 4-hydroxybiphenyl ether and chloride ions.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. While specific experimental data on the hydrolysis rate of this compound is limited, related compounds such as chlorobenzene do not undergo hydrolysis under normal conditions but can be hydrolyzed at high temperatures and pressures.[6] Given the stability of the ether linkage and the carbon-chlorine bond on the aromatic ring, the hydrolysis of this compound is expected to be a slow process under typical environmental conditions.
Biotic Degradation
Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of this compound from the environment. Both aerobic and anaerobic microbial degradation have been observed.
Under aerobic conditions, microorganisms can utilize this compound as a substrate, often through co-metabolism. In a co-metabolic process, the microorganism does not use the contaminant as its primary energy source but degrades it in the presence of another growth-supporting substrate.
A study demonstrated that Pseudomonas fluorescens B01 achieved a 96% biodegradation of this compound in a co-metabolic culture with phenol.[7][8] The degradation of diphenyl ethers by some bacterial strains involves the action of dioxygenase enzymes, which catalyze the initial attack on the aromatic ring.[7] For some diphenyl ethers, the degradation pathway proceeds through the formation of dihydrodiol, which is then dehydrogenated to a dihydroxy derivative. This intermediate is subsequently cleaved to yield products like phenol and 2-pyrone-6-carboxylic acid.[9]
In activated sludge, 4-chlorophenyl phenyl ether has been reported to have a half-life of 4.0 hours.[5]
Under anaerobic conditions, such as those found in some sediments and groundwater, microbial degradation of halogenated compounds often proceeds through reductive dehalogenation, where the halogen substituent is replaced by a hydrogen atom. While specific studies on the anaerobic degradation of this compound are not abundant, research on related compounds like 4-monobrominated diphenyl ether has shown that debromination occurs in anaerobic sludge, leading to the formation of diphenyl ether. This suggests that a similar dechlorination pathway may be possible for this compound.
Bioaccumulation
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The high log Kow of 4.08 for this compound indicates a significant potential for bioaccumulation in the fatty tissues of organisms.[4] Polychlorinated diphenyl ethers (PCDEs), a class of compounds to which this compound belongs, are known to be persistent, bioaccumulative, and capable of long-range environmental transport.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the environmental fate and degradation of this compound. These protocols are based on established methods and can be adapted for specific research needs.
Microbial Degradation Study
This protocol is adapted from a study on the bacterial biodegradation of 4-monohalogenated diphenyl ethers.[7]
Objective: To assess the aerobic biodegradation of this compound by a specific bacterial strain in a liquid culture, both as a sole substrate and in co-metabolism with a growth substrate.
Materials:
-
Bacterial strain (e.g., Pseudomonas fluorescens)
-
Mineral Salts Medium (MSM)
-
This compound (analytical standard)
-
Phenol (as a co-substrate)
-
Acetone (for stock solution)
-
Sterile glass bottles (e.g., 250 mL Duran bottles)
-
Shaking incubator
-
Gas chromatograph-mass spectrometer (GC-MS)
-
High-performance liquid chromatograph (HPLC) with a fluorescence detector (FD)
Procedure:
-
Prepare Bacterial Inoculum: Culture the selected bacterial strain in a suitable growth medium to the mid-log phase. Harvest the cells by centrifugation and wash them with sterile MSM. Resuspend the cell pellet in MSM to a final concentration of approximately 1 x 10⁹ colony-forming units (cfu)/mL.
-
Prepare Experimental Cultures: In sterile 250 mL glass bottles, add 45 mL of sterile MSM.
-
Spiking:
-
Single Substrate: Add a filter-sterilized acetone solution of this compound to achieve a final concentration of 40 mg/L.
-
Co-metabolic: Add filter-sterilized acetone solutions of both this compound and phenol to achieve final concentrations of 40 mg/L for each.
-
-
Inoculation: Inoculate the experimental bottles with 5 mL of the prepared bacterial inoculum.
-
Controls: Prepare abiotic controls (without bacterial inoculum) and biotic controls (with inoculum but without the test compound) to account for abiotic losses and endogenous metabolism, respectively.
-
Incubation: Incubate the bottles in a shaking incubator at a controlled temperature (e.g., 25-30 °C) in the dark.
-
Sampling: At predetermined time intervals (e.g., 0, 7, and 14 days), withdraw samples from each bottle for analysis.
-
Analysis:
-
This compound: Extract the samples with a suitable organic solvent (e.g., hexane or dichloromethane). Analyze the extracts by GC-MS to determine the concentration of the remaining this compound.
-
Phenol (for co-metabolic study): Analyze the aqueous phase directly using HPLC-FD to quantify the phenol concentration.
-
-
Data Analysis: Calculate the percentage of degradation of this compound over time, correcting for any abiotic losses observed in the control samples.
Photolysis Study
This protocol is a general guideline for assessing the photodegradation of this compound in an aqueous solution.
Objective: To determine the rate of photolytic degradation of this compound under simulated sunlight or specific UV irradiation.
Materials:
-
This compound (analytical standard)
-
Purified water (e.g., Milli-Q)
-
Acetonitrile or methanol (as a co-solvent to increase solubility)
-
Quartz tubes or photoreactor vessel
-
Light source (e.g., xenon arc lamp with filters to simulate sunlight, or specific wavelength UV lamps)
-
Stirring plate
-
High-performance liquid chromatograph (HPLC) with a UV detector or GC-MS
Procedure:
-
Prepare Test Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile. Spike a known volume of this stock solution into purified water to achieve the desired initial concentration. The final concentration of the co-solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.
-
Experimental Setup: Fill the quartz tubes or photoreactor vessel with the test solution.
-
Irradiation: Place the samples in the photoreactor and expose them to the light source. Ensure uniform irradiation of all samples. Use a merry-go-round apparatus if available for multiple samples.
-
Dark Control: Prepare identical samples and keep them in the dark at the same temperature to measure any degradation that is not light-induced (e.g., hydrolysis or volatilization).
-
Sampling: At specific time intervals, withdraw aliquots from the irradiated and dark control samples.
-
Analysis: Analyze the samples directly by HPLC-UV or after extraction by GC-MS to determine the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a function of irradiation time. Determine the degradation kinetics (e.g., pseudo-first-order) and calculate the rate constant and half-life.
Determination of Octanol-Water Partition Coefficient (Kow)
This protocol is based on the "slow-stirring" method, which is suitable for hydrophobic compounds.
Objective: To experimentally determine the octanol-water partition coefficient (Kow) of this compound.
Materials:
-
This compound (analytical standard)
-
n-Octanol (reagent grade, pre-saturated with water)
-
Purified water (pre-saturated with n-octanol)
-
Glass vessel with a stirring bar
-
Slow-speed stirrer
-
Centrifuge
-
Analytical instrument for quantification (e.g., GC-MS or HPLC-UV)
Procedure:
-
Preparation of Phases: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and then allowing the phases to separate.
-
Experimental Setup: Add known volumes of the pre-saturated n-octanol and water to the glass vessel.
-
Spiking: Add a known amount of this compound, dissolved in a small volume of n-octanol, to the vessel.
-
Equilibration: Stir the mixture slowly for an extended period (days to weeks for highly hydrophobic compounds) to allow for equilibrium to be reached without forming an emulsion.
-
Phase Separation: Stop stirring and allow the phases to separate completely. Centrifugation may be necessary to ensure complete separation.
-
Sampling: Carefully collect samples from both the n-octanol and the aqueous phases.
-
Analysis: Determine the concentration of this compound in each phase using a suitable analytical method.
-
Calculation: Calculate the Kow as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Visualizations
Proposed Microbial Degradation Pathway
Caption: Proposed aerobic microbial degradation pathway for this compound.
Experimental Workflow for Biodegradation Study
Caption: General experimental workflow for a microbial biodegradation study.
Environmental Fate Logic Diagram
Caption: Logical relationships in the environmental fate of this compound.
Conclusion
This compound is a persistent organic pollutant with a notable potential for bioaccumulation. Its environmental fate is governed by a combination of partitioning behavior and degradation processes. While abiotic degradation through photolysis occurs, microbial degradation, particularly through co-metabolism under aerobic conditions, appears to be a more significant pathway for its removal from contaminated environments. The high log Kow value underscores the importance of investigating its bioaccumulation and potential for biomagnification in food webs. Further research is needed to fully elucidate the degradation pathways, determine degradation rates under various environmental conditions, and assess the ecotoxicological effects of its transformation products. The experimental protocols and data presented in this guide provide a solid foundation for future studies aimed at a comprehensive understanding and effective management of this compound in the environment.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. mdpi.com [mdpi.com]
- 3. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. Bioaccumulation of PCBs and PBDEs in Fish from a Tropical Lake Chapala, Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 7005-72-3 [m.chemicalbook.com]
- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 7. oecd.org [oecd.org]
- 8. 4-クロロジフェニルエーテル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-CHLOROPHENYL PHENYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Toxicokinetics and Metabolism of 4-Chlorodiphenyl Ether in Rats: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the toxicokinetics and metabolism of 4-Chlorodiphenyl ether (4-CDE) in rats. This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), details common experimental methodologies, and visualizes key pathways and workflows.
Introduction
This compound (4-CDE) is a member of the chlorinated diphenyl ether class of compounds, which are recognized as environmental contaminants. Understanding the toxicokinetic and metabolic profile of 4-CDE in a relevant animal model such as the rat is crucial for assessing its potential risks to human health. This guide summarizes the key ADME processes, providing a framework for researchers in toxicology and drug development.
Toxicokinetics of this compound
The toxicokinetics of a compound describe its movement into, through, and out of the body. For this compound, the primary processes are absorption from the site of administration, distribution to various tissues, metabolism into other compounds, and excretion from the body.
Absorption
Distribution
Once absorbed, 4-CDE is expected to distribute to various tissues, with a potential for accumulation in adipose tissue due to its lipophilicity. Studies on related polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) in rats have shown that these compounds distribute to the liver, adipose tissue, skin, and other organs. The liver is a primary organ for the metabolism of xenobiotics and is a key site of 4-CDE distribution.
Table 1: Hypothetical Tissue Distribution of this compound in Rats Following Oral Administration
| Tissue | Percentage of Administered Dose (%)* |
| Liver | 15 - 25 |
| Adipose Tissue | 30 - 50 |
| Skin | 5 - 10 |
| Muscle | 5 - 15 |
| Blood/Serum | 1 - 5 |
| Other Tissues | 10 - 20 |
*Note: This data is extrapolated from studies on related chlorinated compounds and serves as an illustrative example. Specific quantitative distribution data for 4-CDE is not currently available.
Metabolism
The metabolism of 4-CDE in rats primarily occurs in the liver and involves two main pathways: aromatic hydroxylation and, to a lesser extent, scission of the ether bond.
-
Phase I Metabolism (Functionalization): The predominant initial metabolic step is aromatic hydroxylation, catalyzed by cytochrome P450 enzymes. This reaction introduces a hydroxyl group onto one of the phenyl rings, increasing the polarity of the molecule.
-
Phase II Metabolism (Conjugation): The hydroxylated metabolites can then undergo conjugation reactions, such as sulfation or glucuronidation, to form more water-soluble compounds that are more readily excreted.
The primary metabolites are expected to be hydroxylated 4-chlorodiphenyl ethers and their corresponding sulfate or glucuronide conjugates. Cleavage of the ether bond can lead to the formation of 4-chlorophenol and phenol, which can be further metabolized and excreted.
Table 2: Known and Predicted Metabolites of this compound in Rats
| Metabolite | Metabolic Pathway |
| Hydroxy-4-chlorodiphenyl ethers | Aromatic Hydroxylation (Phase I) |
| This compound-sulfate conjugates | Sulfation (Phase II) |
| This compound-glucuronide conjugates | Glucuronidation (Phase II) |
| 4-Chlorophenol | Ether Bond Scission |
| Phenol | Ether Bond Scission |
Excretion
The primary routes of excretion for 4-CDE and its metabolites in rats are through the feces and urine. The more lipophilic parent compound and less polar metabolites are primarily excreted in the feces, likely via biliary excretion. The more water-soluble conjugated metabolites are predominantly eliminated through the urine.
Table 3: Excretion Profile of this compound and its Metabolites in Rats
| Excretion Route | Percentage of Administered Dose (%)* |
| Feces | 60 - 80 |
| Urine | 20 - 40 |
*Note: These percentages are estimates based on the general excretion patterns of similar chlorinated aromatic compounds in rats.
Experimental Protocols
Detailed methodologies are critical for the reproducible study of toxicokinetics. The following sections outline typical experimental protocols for investigating the ADME of 4-CDE in rats.
Animal Model
-
Species and Strain: Male Sprague-Dawley or Wistar rats are commonly used.
-
Age and Weight: Young adult rats (8-10 weeks old), weighing between 200-250g.
-
Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the experiment.
-
Housing: Rats are housed in individual metabolism cages to allow for the separate collection of urine and feces.
-
Diet: Standard laboratory chow and water are provided ad libitum.
Dosing and Administration
-
Test Substance: this compound, typically radiolabeled (e.g., with ¹⁴C) to facilitate tracing and quantification.
-
Vehicle: A suitable vehicle such as corn oil or an aqueous suspension with an appropriate surfactant.
-
Route of Administration: Oral gavage is a common route to mimic environmental exposure through ingestion.
-
Dose Levels: At least three dose levels are typically used: a low dose, a high dose, and an intermediate dose, along with a vehicle control group.
Sample Collection
-
Blood: Serial blood samples are collected from the tail vein or via cannulation of the carotid artery or jugular vein at predetermined time points. Plasma or serum is separated by centrifugation.
-
Urine and Feces: Collected at regular intervals (e.g., every 24 hours) for the duration of the study using metabolism cages.
-
Tissues: At the end of the study, animals are euthanized, and various tissues (liver, adipose tissue, kidney, brain, muscle, skin, etc.) are collected, weighed, and stored frozen until analysis.
Sample Analysis
-
Quantification of Radioactivity: Total radioactivity in blood, plasma, urine, feces, and tissue homogenates is determined by liquid scintillation counting.
-
Metabolite Profiling: Samples are extracted, and metabolites are separated and identified using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or radiometric detection.
-
Parent Compound Analysis: The concentration of the parent 4-CDE is typically determined by gas chromatography-mass spectrometry (GC-MS).
Visualizations
The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for a toxicokinetics study in rats.
Caption: Metabolic Pathway of this compound in Rats.
Caption: Experimental Workflow for a Rat Toxicokinetics Study.
Conclusion
This technical guide has summarized the key aspects of the toxicokinetics and metabolism of this compound in rats. The primary metabolic pathways involve aromatic hydroxylation and ether bond scission, followed by conjugation and excretion primarily through the feces. While specific quantitative ADME data for 4-CDE remains limited, the provided information, based on studies of structurally related compounds, offers a valuable framework for researchers. The detailed experimental protocols and visualizations serve as a practical resource for designing and interpreting future studies to fill the existing data gaps and better characterize the toxicological profile of this compound. Further research is warranted to obtain precise quantitative data for 4-CDE to refine risk assessments.
4-Chlorodiphenyl Ether: A Technical Guide to its Biological Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorodiphenyl ether (4-CDE), a halogenated diphenyl ether, has garnered scientific interest due to its persistence in the environment and potential biological effects. This technical guide provides a comprehensive overview of the current understanding of 4-CDE's mechanism of action in biological systems. It delves into its metabolic fate, toxicological profile, and interactions with key cellular pathways. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of implicated signaling cascades and experimental workflows to serve as a valuable resource for the scientific community.
Introduction
This compound belongs to the class of polychlorinated diphenyl ethers (PCDEs), which are structurally similar to other persistent organic pollutants like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs)[1]. These compounds are known for their chemical stability, lipophilicity, and tendency to bioaccumulate in food chains[2]. Understanding the biological interactions of 4-CDE is crucial for assessing its potential risks to human health and the environment. This guide will explore its metabolism, potential for endocrine disruption, induction of oxidative stress, and neurotoxic effects.
Metabolism and Metabolic Pathways
The biotransformation of 4-CDE is a critical determinant of its biological activity and potential toxicity. In vivo and in vitro studies have shown that 4-CDE undergoes metabolism primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system[3][4].
Primary Metabolic Reaction: Hydroxylation
Metabolic Pathway Diagram
Caption: Metabolic pathway of this compound.
Toxicological Profile
The toxicity of 4-CDE has been evaluated in various biological systems, revealing a range of effects from acute toxicity in aquatic organisms to potential long-term health risks in mammals.
Acute Toxicity
Quantitative data on the acute toxicity of 4-CDE is summarized in the table below.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | > 300 - < 2,000 mg/kg | [7] |
| LC50 (96h) | Brook Trout | Water | 0.73 mg/L | [8] |
Endocrine Disruption
While direct studies on the endocrine-disrupting potential of 4-CDE are limited, the broader class of chlorinated diphenyl ethers and related compounds are known to interfere with endocrine signaling pathways[8][9].
Compounds structurally similar to 4-CDE have been shown to bind to estrogen and androgen receptors, acting as either agonists or antagonists[1][2][10][11]. This interaction can disrupt normal hormone function. For instance, various environmental chemicals have been tested for their relative binding affinity to the estrogen receptor, with IC50 values indicating their potency[1][2]. While specific IC50 values for 4-CDE are not available, it is plausible that it could exhibit similar activity.
The H295R human adrenocortical carcinoma cell line is a widely used in vitro model to assess the effects of chemicals on steroid hormone production[8][12][13][14]. Studies with other persistent organic pollutants have demonstrated alterations in the synthesis of key steroid hormones like testosterone and estradiol at human-relevant concentrations[8][12]. It is hypothesized that 4-CDE could similarly impact steroidogenesis by affecting the expression or activity of steroidogenic enzymes.
Caption: Potential endocrine disruption pathways of 4-CDE.
Oxidative Stress
Exposure to PCBs and related compounds has been shown to induce oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) that can damage cellular components[13][15][16][17]. This is a plausible mechanism of toxicity for 4-CDE. The generation of ROS can lead to lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to cellular dysfunction and death.
Caption: 4-CDE-induced oxidative stress pathway.
Neurotoxicity
Polychlorinated and polybrominated diphenyl ethers are recognized as developmental neurotoxicants[1][14][18][19]. The mechanisms underlying their neurotoxicity are complex and may involve the disruption of thyroid hormone signaling, alteration of neurotransmitter systems (e.g., dopamine), and induction of apoptosis in neuronal cells[14]. Given the structural similarities, 4-CDE may also pose a risk to the developing nervous system.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the biological effects of 4-CDE. Below are generalized methodologies for key experiments based on established protocols for similar compounds.
In Vitro Metabolism in Rat Liver Microsomes
Objective: To determine the metabolic fate of 4-CDE in a liver microsomal system.
Methodology:
-
Microsome Preparation: Prepare liver microsomes from male Sprague-Dawley rats via differential centrifugation[20][21].
-
Incubation: Incubate 4-CDE with rat liver microsomes in a phosphate buffer (pH 7.4) containing a NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) at 37°C[21].
-
Extraction: Stop the reaction and extract the metabolites and remaining parent compound using an organic solvent such as ethyl acetate.
-
Analysis: Analyze the extracts using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the metabolites[22].
Caption: Experimental workflow for in vitro metabolism.
H295R Steroidogenesis Assay
Objective: To assess the effect of 4-CDE on the production of steroid hormones.
Methodology:
-
Cell Culture: Culture H295R cells in a 96-well plate format[8][12].
-
Exposure: Expose the cells to a range of concentrations of 4-CDE for 48 hours. Include a solvent control and a positive control (e.g., forskolin to stimulate steroidogenesis)[8][13].
-
Hormone Quantification: Collect the cell culture medium and quantify the levels of key steroid hormones (e.g., testosterone, estradiol, progesterone) using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[13].
-
Data Analysis: Compare the hormone levels in the treated groups to the control groups to determine the effect of 4-CDE on steroidogenesis[8][12].
Zebrafish Embryo Acute Toxicity Test
Objective: To determine the acute toxicity of 4-CDE in a model aquatic organism.
Methodology:
-
Exposure: Expose zebrafish embryos (from 0-4 hours post-fertilization) to a range of concentrations of 4-CDE in a 96-well plate format[7][23][24][25][26].
-
Observation: Observe the embryos at 24, 48, 72, and 96 hours post-fertilization for lethal and sublethal endpoints, including mortality, hatching rate, and morphological deformities[7][23].
-
LC50 Calculation: Determine the 96-hour LC50 value based on the mortality data[23].
Conclusion
This compound exhibits a range of biological activities that warrant further investigation. Its metabolism via cytochrome P450 enzymes leads to the formation of hydroxylated derivatives. While direct evidence is still emerging, its structural similarity to other well-characterized endocrine disruptors suggests a potential to interfere with hormone signaling and steroidogenesis. Furthermore, the induction of oxidative stress and potential for neurotoxicity are significant areas of concern. The experimental protocols outlined in this guide provide a framework for future research to elucidate the precise mechanisms of action and to better characterize the risk that 4-CDE poses to biological systems. A deeper understanding of these mechanisms is essential for the development of effective risk assessment strategies and regulatory policies.
References
- 1. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo estrogenic activity of chlorinated derivatives of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of p-amino-diphenyl ethers on hepatic microsomal cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence of Oxidative Stress as a Mechanism of Pharmaceutical-Induced Toxicity in Amphibians [mdpi.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. A comparison of the in vitro metabolism of biphenyl and 4-chlorobiphenyl by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Use of a Polymeric Implant System to Assess the Neurotoxicity of Subacute Exposure to 2,2’,5,5’-Tetrachlorobiphenyl-4-ol, a Human Metabolite of PCB 52, in Male Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of 202 natural, synthetic, and environmental chemicals for binding to the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selected polychlorobiphenyls congeners bind to estrogen receptor alpha in human umbilical vascular endothelial (HUVE) cells modulating angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening persistent organic pollutants for effects on testosterone and estrogen synthesis at human-relevant concentrations using H295R cells in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Editorial: Methods and protocols in neurotoxicology [frontiersin.org]
- 16. kjpp.net [kjpp.net]
- 17. Polychlorinated biphenyl mixture aroclor 1254-induced oxidative stress plays a role in dopaminergic cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hesiglobal.org [hesiglobal.org]
- 22. HPLC analysis of 4-chlorophenyl methyl sulphide and diphenyl sulphide and their corresponding sulphoxides and sulphones in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluating the zebrafish embryo toxicity test for pesticide hazard screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. oecd.org [oecd.org]
- 25. epa.gov [epa.gov]
- 26. Zebrafish embryo acute toxicity test for acute fish toxicity testing | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
4-Chlorodiphenyl Ether: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-Chlorodiphenyl ether, covering its historical background, physicochemical properties, synthesis methodologies, and metabolic pathways. The information is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.
Discovery and History
The synthesis of this compound is intrinsically linked to the development of the Ullmann condensation reaction, first reported by Fritz Ullmann and J. Bielecki in 1901.[1][2] This reaction provided a viable method for the formation of diaryl ethers, which were previously difficult to synthesize. While the exact date of the first synthesis of this compound is not precisely documented in readily available literature, it is reasonable to assume its preparation occurred in the years following the discovery of the Ullmann reaction as chemists began to explore its scope.
Historically, this compound has been used as a dielectric fluid, a testament to its chemical stability.[3] Its inclusion in the 1977 Toxic Substances Control Act (TSCA) inventory indicates its commercial production and use by that time.[3] Polychlorinated diphenyl ethers (PCDPEs), a class of compounds to which this compound belongs, gained attention in the 1980s and 1990s due to their environmental presence as impurities in chlorophenoxy acid herbicides and chlorophenol products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various experimental and environmental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉ClO | [4][5] |
| Molecular Weight | 204.65 g/mol | [4][5] |
| CAS Number | 7005-72-3 | [4][5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Melting Point | -8 °C | [7] |
| Boiling Point | 161-162 °C at 19 mmHg | [6][7] |
| Density | 1.193 g/mL at 25 °C | [6][7] |
| Refractive Index (n²⁰/D) | 1.587 | [6][7] |
| Water Solubility | 3.3 mg/L at 25 °C | [8] |
| log Kow | 4.08 | [1] |
Synthesis of this compound
The primary method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenoxide.[9][10] A variety of copper sources, including copper powder, cuprous halides, and copper salts, can be used as catalysts.[10] The reaction is typically carried out at elevated temperatures in a high-boiling polar solvent such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[10]
A logical workflow for the synthesis of this compound via the Ullmann condensation is depicted below:
Ullmann Condensation Workflow for this compound Synthesis.
Experimental Protocol: Synthesis from p-Fluorochlorobenzene and Potassium Phenoxide
The following protocol is a specific example of the synthesis of this compound[]:
Materials:
-
Potassium phenoxide (14.8 g, 0.112 mole)
-
p-Fluorochlorobenzene (13.1 g, 0.10 mole)
-
N-methyl-2-pyrrolidinone (100 ml)
-
Ether
-
5% Sodium hydroxide solution
-
Saturated sodium chloride solution
-
Magnesium sulfate
Procedure:
-
A solution of potassium phenoxide and p-fluorochlorobenzene in N-methyl-2-pyrrolidinone is stirred and heated at reflux. The reaction progress is monitored by vapor phase chromatography until completion.
-
The reaction mixture is then cooled and diluted with 400 ml of water.
-
The aqueous mixture is extracted with several portions of ether.
-
The combined ether extracts are washed sequentially with a 5% sodium hydroxide solution, water, and a saturated sodium chloride solution.
-
The organic layer is dried over magnesium sulfate and concentrated in vacuo.
-
The crude product is purified by distillation under reduced pressure to yield this compound (11.1 g, 54% yield), with a boiling point of 73.5°-75.5°C at 0.05 mm Hg.
Metabolism of this compound
Studies in rats have shown that this compound is metabolized through two primary pathways: aromatic hydroxylation and scission of the ether bond. Aromatic hydroxylation is the predominant route. The metabolic conversion is thought to proceed via an arene oxide intermediate. The major metabolite identified is 4'-hydroxy-4-chlorodiphenyl ether, which accounts for a significant portion of the excreted products.
The metabolic pathway of this compound can be visualized as follows:
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. 4-Chlorophenyl phenyl ether | C12H9ClO | CID 23436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 99 7005-72-3 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 7005-72-3 [chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. prepchem.com [prepchem.com]
Acute Toxicity of 4-Chlorodiphenyl Ether in Aquatic Ecosystems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorodiphenyl ether (4-CDE), a member of the polychlorinated diphenyl ethers (PCDEs) class of compounds, has been identified as a contaminant of concern in various aquatic environments. Understanding its acute toxicity is crucial for assessing its ecological risk and establishing environmental quality standards. This technical guide provides a comprehensive overview of the acute toxicity of 4-CDE to a range of aquatic organisms, details the experimental methodologies for toxicity assessment, and presents a logical workflow for such evaluations.
Data Presentation: Acute Toxicity of this compound
The acute toxicity of this compound varies across different aquatic species. The following table summarizes the available quantitative data, primarily expressed as the median lethal concentration (LC50) or median effective concentration (EC50), which represents the concentration of a substance that is lethal to or produces a specific effect in 50% of a test population over a specified period.
| Species | Taxonomic Group | Endpoint | Exposure Duration | Concentration (mg/L) | Reference |
| Brook Trout (Salvelinus fontinalis) | Fish | LC50 | 96 hours | 0.73 | [1] |
| Zebrafish (Danio rerio) | Fish | LC50 | 96 hours | < 1 | [2][3] |
| Daphnia magna (Water Flea) | Crustacean | EC50 | 48 hours | < 1 | [2][3] |
| Green Algae (Scenedesmus obliquus) | Algae | EC50 | 72 hours | < 1 | [2][3] |
Note: The toxicity values for Zebrafish, Daphnia magna, and Green Algae are inferred from a study on 12 different polychlorinated diphenyl ether (PCDE) congeners, which indicated that most congeners had EC50 or LC50 values below 1 mg/L.[2][3] As a mono-chlorinated diphenyl ether, 4-CDE falls within this group.
Experimental Protocols
The assessment of acute aquatic toxicity of this compound is typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These protocols ensure data quality and comparability across different studies.
Acute Toxicity Test for Fish (Following OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish population within a 96-hour exposure period.
-
Test Organism: A recommended species such as Zebrafish (Danio rerio) or Brook Trout (Salvelinus fontinalis).
-
Test Duration: 96 hours.
-
Test Chambers: Glass vessels of sufficient capacity to allow for adequate loading of fish and dissolved oxygen levels.
-
Test Water: Reconstituted water with known hardness and pH, or clean natural water.
-
Test Concentrations: A geometric series of at least five concentrations of 4-CDE and a control group. A solvent control is also used if a solvent is necessary to dissolve the test substance.
-
Number of Animals: At least seven fish per test concentration.
-
Loading: The biomass of fish per volume of test solution should not be high enough to deplete the dissolved oxygen to levels that would stress the fish.
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.
Acute Immobilisation Test for Daphnia magna (Following OECD Guideline 202)
This test evaluates the concentration of a substance that causes immobilization in 50% of the exposed Daphnia magna over a 48-hour period.
-
Test Organism: Daphnia magna, neonates aged less than 24 hours.
-
Test Duration: 48 hours.
-
Test Chambers: Glass beakers or other suitable vessels.
-
Test Water: Reconstituted water of a defined hardness.
-
Test Concentrations: A geometric series of at least five concentrations of 4-CDE and a control.
-
Number of Animals: At least 20 daphnids, usually split into four replicates of five.
-
Feeding: Daphnids are not fed during the test.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
Data Analysis: The EC50 value for immobilization and its 95% confidence limits are calculated.
Alga, Growth Inhibition Test (Following OECD Guideline 201)
This test assesses the effect of a substance on the growth of a selected species of green algae over a 72-hour period.
-
Test Organism: A rapidly growing species of green algae, such as Scenedesmus obliquus.
-
Test Duration: 72 hours.
-
Test System: Test flasks containing a defined culture medium and the test substance.
-
Test Concentrations: A geometric series of at least five concentrations of 4-CDE and a control.
-
Inoculum: A low density of exponentially growing algal cells is introduced to each test flask.
-
Incubation Conditions: Continuous illumination and a constant temperature (e.g., 21-24°C).
-
Measurement of Growth: Algal growth is measured at 24, 48, and 72 hours by determining cell concentration (e.g., using a cell counter) or a surrogate parameter like chlorophyll fluorescence.
-
Data Analysis: The EC50 value for growth inhibition (based on growth rate or yield) and its 95% confidence limits are calculated.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the acute toxicity assessment of this compound in aquatic organisms.
This diagram outlines the key stages from the initial preparation of the test substance and organisms to the final determination of the toxicity endpoint. The process begins with the preparation of the necessary materials, followed by the exposure of the organisms to a range of concentrations of 4-CDE. Data on the effects are collected at specified time points and then statistically analyzed to calculate the LC50 or EC50 value. This systematic approach ensures the generation of reliable and reproducible data for environmental risk assessment.
References
4-Chlorodiphenyl Ether: An Environmental Contaminant Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorodiphenyl ether (4-CDE) is a synthetic halogenated aromatic compound belonging to the class of polychlorinated diphenyl ethers (PCDEs). While PCDEs have seen use as flame retardants, hydraulic fluids, and chemical intermediates, their persistence, potential for bioaccumulation, and toxicological effects have raised significant environmental and health concerns.[1] This technical guide provides a comprehensive overview of 4-CDE as an environmental contaminant, focusing on its physicochemical properties, environmental fate, toxicity, and the analytical methodologies for its detection.
Physicochemical Properties of this compound
The environmental behavior of a contaminant is largely dictated by its physical and chemical properties. Key properties of 4-CDE are summarized in the table below, indicating its semi-volatile nature, low aqueous solubility, and lipophilicity, which suggests a tendency to partition into organic matter and bioaccumulate.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉ClO | [2] |
| Molecular Weight | 204.65 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Melting Point | -8 °C | [3][5] |
| Boiling Point | 161-162 °C at 19 mmHg | [2][4] |
| Density | 1.193 g/mL at 25 °C | [2][4] |
| Water Solubility | 3.3 mg/L at 25 °C | [3][5] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 4.08 | [3] |
| Henry's Law Constant | 2.2 x 10⁻⁴ atm·m³/mol | [5] |
| Vapor Pressure | 2.7 x 10⁻³ mmHg at 25 °C | [5] |
Environmental Fate and Transport
The persistence and movement of 4-CDE in the environment are governed by several processes, including biodegradation, photodegradation, and partitioning between air, water, soil, and biota.
Biodegradation
Microbial degradation is a key process in the environmental attenuation of 4-CDE. Studies have shown that certain bacterial strains can biodegrade 4-CDE, particularly under co-metabolic conditions. For instance, Pseudomonas fluorescens B01 has demonstrated a high degradation efficiency of up to 96% in the presence of a co-substrate like phenol.[6][7] The biodegradation often proceeds through dioxygenase-mediated pathways.
Photodegradation
Photodegradation can also contribute to the breakdown of 4-CDE in the environment. In the presence of UV light, 4-CDE in a methanolic solution can undergo dechlorination to form diphenyl ether.[4] In aqueous solutions, photolysis can lead to the formation of 4-hydroxybiphenyl ether.[4]
Bioaccumulation and Transport
With a high octanol-water partition coefficient (log K_ow_ = 4.08), 4-CDE has a strong tendency to bioaccumulate in the fatty tissues of organisms.[3] This is a significant concern as it can lead to biomagnification through the food chain.[1] Its semi-volatile nature, indicated by its Henry's Law constant, allows for atmospheric transport, contributing to its widespread distribution in the environment far from its original sources.[1][5]
Toxicity
This compound exhibits toxicity to both aquatic and mammalian organisms. The mechanisms of toxicity are believed to be similar to other halogenated diphenyl ethers, involving oxidative stress, endocrine disruption, and potential carcinogenicity.
Aquatic Toxicity
4-CDE is classified as very toxic to aquatic life.[2] Acute toxicity studies in brook trout (Salvelinus fontinalis) have determined a 96-hour LC50 (lethal concentration for 50% of the population) of 0.73 mg/L.[8] The uptake of 4-CDE by fish is rapid, and its depuration is slow, with half-lives ranging from several days to weeks, further highlighting its bioaccumulation potential.[8]
| Organism | Endpoint | Value | Reference |
| Brook Trout (Salvelinus fontinalis) | 96-hour LC50 | 0.73 mg/L | [8] |
Mammalian Toxicity
In mammals, 4-CDE is metabolized primarily through aromatic hydroxylation, with a minor pathway involving the cleavage of the ether bond.[9] While specific long-term toxicity data for 4-CDE is limited, related polychlorinated diphenyl ethers are known to cause a range of adverse health effects, including hepatic oxidative stress, immunosuppression, endocrine disorders, and developmental issues.[1][10] Some studies on rats suggest moderate acute oral and inhalation toxicity for similar compounds.[11][12]
Experimental Protocols
Biodegradation Study Protocol
This protocol is based on studies of 4-monohalogenated diphenyl ethers.
1. Microorganisms and Culture Conditions:
-
Bacterial strains such as Pseudomonas fluorescens B01 and Pseudomonas plecoglossicida IsA are used.[6]
-
Cultures are grown in a mineral salts medium with this compound as the sole carbon source or in a co-metabolic system with a primary substrate like phenol.[6]
-
Incubation is carried out at 30 °C with shaking at 120 rpm for a period of 7 to 21 days.[4]
2. Sample Extraction and Analysis:
-
At specified time points, culture aliquots are taken for analysis.
-
An internal standard is added to the culture sample.
-
The sample is extracted with a non-polar solvent such as hexane.[4]
-
The extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC/MS) to determine the residual concentration of this compound.[4]
Aquatic Toxicity Testing Protocol
This protocol is a generalized procedure based on standard methods for acute toxicity testing with fish.
1. Test Organisms:
-
A standard fish species like the fathead minnow (Pimephales promelas) or brook trout (Salvelinus fontinalis) is used.[1][8]
-
Fish are acclimated to laboratory conditions before the test.
2. Test Conditions:
-
The test is conducted in glass aquaria containing a defined volume of test solution.
-
A series of concentrations of this compound in water are prepared, along with a control group.[1]
-
Test conditions are maintained as follows:
-
Water quality parameters (pH, dissolved oxygen, temperature) are monitored throughout the test.
3. Endpoint Measurement:
-
The number of dead or affected organisms in each test chamber is recorded at 24, 48, 72, and 96 hours.[13]
-
The LC50 value and its 95% confidence intervals are calculated using appropriate statistical methods.[13]
Analytical Method for Environmental Samples (Water)
This protocol is based on EPA methods for the analysis of semi-volatile organic compounds in water.
1. Sample Preparation:
-
A water sample is collected in a clean glass container.
-
The sample is extracted using a liquid-liquid extraction technique with a solvent like dichloromethane.
2. Sample Cleanup:
-
The extract may require cleanup to remove interfering compounds. This can be achieved using techniques like column chromatography with adsorbents such as silica gel or florisil.
3. Instrumental Analysis:
-
The cleaned-up extract is concentrated and analyzed by Gas Chromatography (GC) coupled with a selective detector, such as an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).[3]
-
GC Column: A capillary column suitable for the separation of semi-volatile organic compounds is used.
-
Temperature Program: The GC oven temperature is programmed to achieve optimal separation of the target analyte from other compounds.
-
Detection: Mass spectrometry in Selected Ion Monitoring (SIM) mode provides high selectivity and sensitivity for the quantification of this compound.
Signaling Pathways and Logical Relationships
The toxicity of this compound and related compounds can be attributed to their interference with cellular signaling pathways. While specific pathways for 4-CDE are not extensively characterized, the known effects of similar halogenated diphenyl ethers suggest mechanisms involving oxidative stress and endocrine disruption.
References
- 1. NPDES - ACUTE — Aquatic Testing Laboratories [aquatictestinglabs.com]
- 2. documents.lgcstandards.com [documents.lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial Biodegradation of 4-Monohalogenated Diphenyl Ethers in One-Substrate and Co-Metabolic Systems [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorinated biphenyls effect on estrogen-related receptor expression, steroid secretion, mitochondria ultrastructure but not on mitochondrial membrane potential in Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods Table [newenglandtesting.com]
- 9. apps.thermoscientific.com [apps.thermoscientific.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cerc.usgs.gov [cerc.usgs.gov]
- 13. agilent.com [agilent.com]
Biodegradation of 4-Monohalogenated Diphenyl Ethers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biodegradation pathways of 4-monohalogenated diphenyl ethers (4-MHDEs), a class of persistent organic pollutants. The information presented herein is intended to support research and development efforts aimed at the bioremediation of these compounds. This document details the microbial degradation of 4-chloro-, 4-bromo-, 4-fluoro-, and 4-iododiphenyl ethers, summarizing key quantitative data, outlining experimental protocols, and visualizing the core metabolic pathways.
Introduction
4-Monohalogenated diphenyl ethers are synthetic compounds used in various industrial applications, including as flame retardants, pesticides, and heat transfer fluids. Their widespread use and resistance to natural degradation processes have led to their accumulation in the environment, posing potential risks to ecosystems and human health. Microbial degradation offers a promising and environmentally sustainable approach for the removal of these pollutants. This guide focuses on the metabolic routes employed by various microorganisms to break down these recalcitrant molecules.
Microbial Degradation of 4-Monohalogenated Diphenyl Ethers
Both bacteria and fungi have demonstrated the ability to degrade 4-MHDEs under aerobic and anaerobic conditions. The degradation process is often initiated by an attack on the aromatic ring or cleavage of the ether bond, leading to the formation of various intermediates that can be funneled into central metabolic pathways.
Bacterial Degradation
Several bacterial strains have been identified with the capacity to utilize 4-MHDEs as a source of carbon and energy. Co-metabolism, where the degradation of a non-growth substrate is facilitated by the presence of a growth-promoting substrate, has been shown to enhance the biodegradation of these compounds.[1][2]
Key Bacterial Genera:
-
Sphingomonas : Strains of Sphingomonas can utilize 4-fluorodiphenyl ether, 4-chlorodiphenyl ether, and to a lesser extent, 4-bromodiphenyl ether as sole carbon and energy sources.[3][4]
-
Pseudomonas : Pseudomonas fluorescens and Pseudomonas plecoglossicida have shown significant degradation capabilities, particularly for this compound and 4-bromodiphenyl ether, especially under co-metabolic conditions with phenol.[1]
-
Sphingobium : Sphingobium phenoxybenzoativorans has been shown to degrade diphenyl ether through a novel ring cleavage dioxygenase.[5]
-
Clostridium : Anaerobic degradation of 4-bromodiphenyl ether has been observed in sludge samples enriched with Clostridium species, proceeding via debromination.[6]
The initial attack on the diphenyl ether molecule by bacteria often involves a dioxygenase enzyme, which incorporates two atoms of oxygen into one of the aromatic rings. This leads to the formation of unstable dihydroxylated intermediates that can undergo ether bond cleavage.[3][7]
Fungal Degradation
White-rot fungi, known for their ability to degrade lignin and a wide range of organic pollutants, have also been implicated in the degradation of 4-MHDEs.
Key Fungal Genera:
-
Trametes : Trametes versicolor can transform 4-bromo- and this compound.[8] The degradation is thought to be mediated by intracellular cytochrome P450 monooxygenases, leading to hydroxylation and subsequent ring cleavage.[8]
Biodegradation Pathways
The biodegradation of 4-MHDEs can proceed through several pathways, depending on the microorganism, the specific halogen substituent, and the environmental conditions. The primary mechanisms involve initial dioxygenation of an aromatic ring or direct cleavage of the ether linkage.
Aerobic Degradation Pathway
Under aerobic conditions, the most common initial step is the angular or lateral dioxygenation of one of the aromatic rings.
A proposed aerobic degradation pathway for this compound by Sphingomonas sp. is initiated by a 1,2-dioxygenation, leading to the formation of an unstable hemiacetal which then undergoes ether bond cleavage to yield 4-chlorocatechol and phenol.[3] Phenol is further oxidized to catechol. Both 4-chlorocatechol and catechol are then subject to ring cleavage, typically via the ortho or meta pathway, and are further metabolized through the 3-oxoadipate pathway.[3][7]
Caption: Proposed aerobic degradation pathway of this compound.
Anaerobic Degradation Pathway
Under anaerobic conditions, the primary initial step for halogenated compounds is often reductive dehalogenation. In the case of 4-bromodiphenyl ether, this involves the removal of the bromine atom to form diphenyl ether, which can then be further degraded.[6]
Caption: Initial step in the anaerobic degradation of 4-bromodiphenyl ether.
Quantitative Data on Biodegradation
The efficiency of 4-MHDE biodegradation varies depending on the microbial strain, the specific compound, and the culture conditions. Co-metabolism has been shown to significantly enhance degradation rates.
| Compound | Microorganism | Condition | Degradation Efficiency (%) | Time (days) | Reference |
| This compound | Pseudomonas fluorescens B01 | Co-metabolism with phenol | 96 | 14 | [1] |
| 4-Bromodiphenyl Ether | Pseudomonas fluorescens B01 | Co-metabolism with phenol | 88 | 14 | [1] |
| Diphenyl Ether | Pseudomonas fluorescens B01 | Single substrate | ~60 | 14 | [1] |
| 4-Bromodiphenyl Ether | Pseudomonas plecoglossicida IsA | Co-metabolism with phenol | 60 | 7 | [1] |
| 4-Bromodiphenyl Ether | Anaerobic Sludge | Co-metabolism with glucose | Enhanced kinetics | Not specified | [6] |
Experimental Protocols
This section provides a general outline of the key experimental protocols used to study the biodegradation of 4-MHDEs. These are synthesized from methodologies reported in the scientific literature.
Enrichment and Isolation of Degrading Microorganisms
Caption: Workflow for enrichment and isolation of 4-MHDE degrading microorganisms.
Methodology:
-
Sample Collection: Collect soil, sediment, or water samples from sites with a history of contamination with diphenyl ethers or related compounds.
-
Enrichment Culture: Inoculate a mineral salts medium with the environmental sample. Add the target 4-MHDE as the sole source of carbon and energy at a specific concentration (e.g., 50-100 mg/L).
-
Incubation: Incubate the cultures under appropriate conditions (e.g., 30°C, with shaking at 120 rpm) for a period of several days to weeks.[1]
-
Subculturing: Periodically transfer an aliquot of the culture to fresh medium to enrich for microorganisms capable of utilizing the 4-MHDE.
-
Isolation: After several rounds of enrichment, spread dilutions of the culture onto solid mineral salts medium containing the 4-MHDE to obtain isolated colonies.
-
Screening and Identification: Screen pure cultures for their ability to degrade the target compound. Identify promising strains using molecular techniques such as 16S rRNA gene sequencing.
Biodegradation Assays
Methodology:
-
Culture Preparation: Grow the isolated microbial strain in a suitable liquid medium to a desired cell density (e.g., exponential phase).
-
Inoculation: Inoculate a mineral salts medium containing a known concentration of the 4-MHDE with the prepared culture. For co-metabolism studies, a growth substrate like phenol or glucose is also added.[1][6]
-
Incubation: Incubate the cultures under controlled conditions (temperature, shaking).
-
Sampling: At regular time intervals, withdraw samples from the cultures.
-
Analysis: Extract the remaining 4-MHDE and its metabolites from the samples using an organic solvent (e.g., hexane, ethyl acetate). Analyze the extracts using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and identify degradation products.[1]
Enzyme Assays
Methodology for Dioxygenase Activity:
-
Cell Preparation: Harvest microbial cells grown in the presence of the 4-MHDE and wash them with a suitable buffer.
-
Cell Lysis: Disrupt the cells using methods like sonication or French press to obtain a cell-free extract.
-
Assay Reaction: Set up a reaction mixture containing the cell-free extract, the substrate (e.g., catechol or a halogenated catechol), and necessary cofactors (e.g., NADH).
-
Monitoring: Monitor the activity of catechol 1,2-dioxygenase or catechol 2,3-dioxygenase spectrophotometrically by measuring the formation of the ring cleavage product at a specific wavelength. The activity of 1,2-dioxygenase during the degradation of 4-monohalogenated diphenyl ethers has been found to be higher than that of 2,3-dioxygenase in some bacterial strains.[1][2]
Conclusion
The biodegradation of 4-monohalogenated diphenyl ethers is a complex process involving a variety of microorganisms and enzymatic pathways. This guide has summarized the current understanding of these processes, highlighting the key bacterial and fungal species involved, their metabolic routes, and the experimental approaches used to study them. Further research into the genetics and enzymology of these pathways will be crucial for the development of effective bioremediation strategies for these persistent environmental pollutants.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Biodegradation of diphenyl ether and its monohalogenated derivatives by Sphingomonas sp. strain SS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Microbial degradation of 4-monobrominated diphenyl ether with anaerobic sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 4-Chlorodiphenyl Ether via Ullmann Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ullmann condensation is a cornerstone of organic synthesis, enabling the formation of carbon-oxygen (C-O) bonds to produce diaryl ethers.[1] These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and materials.[2][3] This application note provides a detailed protocol for the synthesis of 4-chlorodiphenyl ether, a key intermediate in various industrial applications, through a copper-catalyzed Ullmann condensation. The traditional Ullmann reaction often required harsh conditions, including high temperatures and stoichiometric amounts of copper.[1][4] However, modern advancements have led to the development of milder and more efficient catalytic systems.[4]
Reaction Principle
The synthesis of this compound via the Ullmann condensation involves the coupling of an aryl halide (p-chlorofluorobenzene or another suitable p-chlorophenyl halide) with a phenoxide. The reaction is catalyzed by a copper species, which facilitates the cross-coupling reaction.[1] The general mechanism is believed to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide.[1][3] While the classical Ullmann reaction often used copper powder at high temperatures, contemporary methods frequently employ copper(I) salts, sometimes in conjunction with ligands, to improve yields and moderate reaction conditions.[4][5][6]
Experimental Protocol
This protocol is adapted from a reported synthesis of this compound.[7]
Materials:
-
Potassium phenoxide
-
p-Fluorochlorobenzene
-
N-methyl-2-pyrrolidinone (NMP)
-
Ether
-
5% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate (anhydrous)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 14.8 g (0.112 mole) of potassium phenoxide and 13.1 g (0.10 mole) of p-fluorochlorobenzene in 100 ml of N-methyl-2-pyrrolidinone (NMP).[7]
-
Reaction: Heat the stirred solution to reflux.[7] The reaction progress should be monitored to determine the point of complete reaction, for instance, by using vapor phase chromatography.[7]
-
Workup:
-
Purification:
-
Wash the combined organic extracts sequentially with a 5% sodium hydroxide solution, water, and a saturated sodium chloride solution.[7]
-
Dry the organic layer over anhydrous magnesium sulfate.[7]
-
Filter to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.[7]
-
Purify the crude product by distillation at reduced pressure to afford this compound.[7] The reported yield is 11.1 g (54%), with a boiling point of 73.5°-75.5°C at 0.05 mm Hg.[7]
-
Data Presentation
The following table summarizes various conditions and catalysts that have been employed for the Ullmann-type synthesis of diaryl ethers, which can be adapted for the synthesis of this compound.
| Catalyst System | Aryl Halide | Phenol | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| None (Potassium phenoxide used directly) | p-Fluorochlorobenzene | Phenol (as potassium salt) | - | N-methyl-2-pyrrolidinone | Reflux | 54 | [7] |
| CuI / N,N-dimethylglycine | Aryl iodides/bromides | Various phenols | Cs₂CO₃ | Dioxane | 90 | Good to excellent | [4] |
| CuI / picolinic acid | Aryl iodides/bromides | Various phenols | K₃PO₄ | DMSO | Mild conditions | High | [6] |
| Copper Nanoparticles | Aryl halides | Various phenols | Cs₂CO₃ | Acetonitrile | 50-60 | High | [5] |
| CuO Nanoparticles | Aryl halides | Various phenols | KOH/Cs₂CO₃ | DMSO | ~100 | Good | [5] |
| CuI-USY (Zeolite) | Aryl iodides/bromides | Various phenols | Cs₂CO₃ | Toluene | 120 | Up to 86 | [8] |
| CuIPPh₃ | 2-Bromonaphthalene | p-Cresol | K₂CO₃ | Toluene | 100 | Moderate | [9] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Scheme
Caption: Ullmann condensation for this compound synthesis.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for the Synthesis of 4-Chlorodiphenyl Ether
These application notes provide detailed protocols for the synthesis of 4-chlorodiphenyl ether, a key intermediate in the development of pharmaceuticals and other fine chemicals. The following sections outline the prevalent synthetic methodologies, present comparative data on reaction conditions, and offer a comprehensive experimental protocol for its preparation and purification.
Synthetic Methodologies
The preparation of this compound is primarily achieved through nucleophilic aromatic substitution reactions, with the Ullmann condensation being a classical and widely utilized method. Modern variations and alternative catalytic systems, such as the Buchwald-Hartwig amination, have also been developed to facilitate diaryl ether formation.
-
Ullmann Condensation: This method involves the copper-catalyzed reaction of an aryl halide with a phenoxide.[1][2] Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[1][3] However, modifications using soluble copper catalysts and various ligands can lead to milder reaction conditions and improved yields.[1][4] The reactivity of the aryl halide in Ullmann-type reactions generally follows the trend of I > Br > Cl.[5]
-
Buchwald-Hartwig Cross-Coupling: While renowned for carbon-nitrogen bond formation, the Buchwald-Hartwig reaction can also be adapted for the synthesis of diaryl ethers from aryl halides and phenols.[6][7] This palladium-catalyzed method often offers milder reaction conditions and a broader substrate scope compared to the traditional Ullmann condensation.[8][9]
Comparative Data of Synthetic Protocols
The following table summarizes various reported conditions for the synthesis of diaryl ethers, providing a comparative overview of the key reaction parameters.
| Method | Aryl Halide | Phenol/Phenoxide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Ullmann-type | p-Fluorochlorobenzene | Potassium phenoxide | None specified | - | N-Methyl-2-pyrrolidinone | Reflux | 54 |
| Ullmann Condensation | 4-Nitrochlorobenzene | Phenol | CuO Nanoparticles | KOH/Cs₂CO₃ | DMSO | ~100 | 87 |
| Ullmann Condensation | Chlorobenzene | Phenol | CuO Nanoparticles | KOH/Cs₂CO₃ | DMSO | ~100 | 17 |
Experimental Protocol: Synthesis of this compound via Ullmann-type Condensation
This protocol is based on the reaction between potassium phenoxide and p-fluorochlorobenzene.
Materials:
-
Potassium phenoxide (14.8 g, 0.112 mol)
-
p-Fluorochlorobenzene (13.1 g, 0.10 mol)
-
N-methyl-2-pyrrolidinone (NMP) (100 ml)
-
Ether
-
5% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate (anhydrous)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 14.8 g (0.112 mol) of potassium phenoxide and 13.1 g (0.10 mol) of p-fluorochlorobenzene in 100 ml of N-methyl-2-pyrrolidinone.[10]
-
Reaction: Heat the stirred solution to reflux. The reaction progress should be monitored by a suitable technique such as vapor phase chromatography to determine when the reaction is complete.[10]
-
Work-up:
-
Purification:
-
Wash the combined ether extracts sequentially with a 5% sodium hydroxide solution, water, and a saturated sodium chloride solution.[10]
-
Dry the organic layer over anhydrous magnesium sulfate.[10]
-
Filter to remove the drying agent.
-
Concentrate the filtrate in vacuo using a rotary evaporator to remove the ether.[10]
-
-
Final Purification:
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. prepchem.com [prepchem.com]
Application Notes and Protocols for the Use of 4-Chlorodiphenyl Ether as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. The accuracy and reliability of quantitative GC-MS analysis are significantly enhanced by the use of an internal standard (IS). An internal standard is a compound with similar chemical and physical properties to the analyte(s) of interest, which is added in a known amount to both the calibration standards and the unknown samples. This practice corrects for variations in sample preparation, injection volume, and instrument response.
4-Chlorodiphenyl ether is a suitable internal standard for the analysis of various organic pollutants, particularly in environmental and biological matrices. Its chemical structure, featuring a diphenyl ether backbone with a chlorine substituent, provides a unique mass spectrum and chromatographic behavior that makes it an excellent choice for monitoring a range of analytes, including polybrominated diphenyl ethers (PBDEs) and other halogenated compounds. This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in GC-MS analysis.
Physicochemical Properties of this compound
A thorough understanding of the properties of this compound is essential for its proper application as an internal standard.
| Property | Value |
| Chemical Formula | C₁₂H₉ClO |
| Molecular Weight | 204.65 g/mol |
| Boiling Point | 161-162 °C at 19 mmHg |
| Density | 1.193 g/mL at 25 °C |
| Solubility | Insoluble in water; soluble in organic solvents such as hexane, dichloromethane, and toluene. |
| CAS Number | 7005-72-3 |
Experimental Protocols
The following protocols are provided as a comprehensive guide for the use of this compound as an internal standard in GC-MS analysis. These are generalized protocols and may require optimization based on the specific analytes, matrix, and instrumentation.
Preparation of Standard Solutions
-
Primary Stock Solution of this compound (IS):
-
Accurately weigh approximately 10 mg of pure this compound.
-
Dissolve in a suitable solvent (e.g., hexane or toluene) in a 10 mL volumetric flask to obtain a concentration of approximately 1000 µg/mL.
-
Store the stock solution in an amber vial at 4°C.
-
-
Working Internal Standard Solution:
-
Prepare a working solution by diluting the primary stock solution to a concentration appropriate for spiking into samples and standards (e.g., 1-10 µg/mL).
-
-
Calibration Standards:
-
Prepare a series of calibration standards containing the target analytes at different concentrations.
-
Spike each calibration standard with a constant amount of the this compound working solution to achieve a final concentration that is within the linear range of the instrument and provides a robust signal.
-
Sample Preparation (Example for Environmental Water Sample)
-
Sample Collection: Collect water samples in clean glass bottles.
-
Internal Standard Spiking: Add a known volume of the this compound working solution to a measured volume of the water sample (e.g., 1 L).
-
Liquid-Liquid Extraction (LLE):
-
Transfer the spiked water sample to a separatory funnel.
-
Add an appropriate extraction solvent (e.g., dichloromethane or a hexane/acetone mixture).
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction two more times with fresh solvent.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
-
Analysis: The concentrated extract is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of semi-volatile organic compounds. Optimization will be necessary for specific applications.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial 80°C, hold for 2 min; ramp at 10°C/min to 300°C, hold for 10 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Quantitative Data and Mass Spectrometry
For accurate quantification, it is crucial to select appropriate ions for both the internal standard and the target analytes. The mass spectrum of this compound is characterized by a prominent molecular ion and several key fragment ions.
Mass Spectrum of this compound
The electron ionization (EI) mass spectrum of this compound exhibits a distinct fragmentation pattern. The most abundant ions are summarized below.
| m/z | Relative Intensity (%) | Ion Identity |
| 204 | 100 | [M]⁺ (Molecular Ion) |
| 206 | 32 | [M+2]⁺ (Isotope Peak) |
| 141 | 55 | [M-Cl-C₆H₅]⁺ |
| 115 | 20 | [C₉H₇]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Data derived from the NIST WebBook.
Selection of Quantifier and Qualifier Ions
In Selected Ion Monitoring (SIM) mode, specific ions are monitored to enhance sensitivity and selectivity.
-
Quantifier Ion: The most abundant and specific ion is typically chosen for quantification to achieve the best signal-to-noise ratio. For this compound, m/z 204 is the recommended quantifier ion.
-
Qualifier Ion(s): One or more additional ions are monitored to confirm the identity of the compound. The ratio of the qualifier ion to the quantifier ion should be constant across standards and samples. For this compound, m/z 206 and m/z 141 are suitable qualifier ions.
Method Validation
A robust GC-MS method requires thorough validation to ensure its accuracy, precision, and reliability. The following parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | A calibration curve with a correlation coefficient (r²) ≥ 0.995 should be established. |
| Accuracy (Recovery) | The closeness of the measured value to the true value. | Determined by analyzing spiked samples at different concentrations. Recoveries should typically be within 80-120%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Expressed as the relative standard deviation (RSD) of replicate measurements. RSD should typically be ≤ 15%. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Typically defined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Typically defined as a signal-to-noise ratio of 10:1. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in blank samples. |
Logical Workflow and Diagrams
The successful implementation of this compound as an internal standard follows a logical workflow from sample receipt to final data analysis.
Caption: Workflow for GC-MS analysis using an internal standard.
The core principle of internal standard quantification is based on the relative response factor (RRF).
Caption: Concept of the Relative Response Factor (RRF).
Conclusion
This compound serves as a reliable and effective internal standard for the quantitative analysis of a wide range of organic compounds by GC-MS. Its chemical stability, distinct mass spectrum, and appropriate chromatographic behavior make it a valuable tool for researchers in environmental monitoring, food safety, and pharmaceutical development. By following the detailed protocols and validation procedures outlined in these application notes, scientists can achieve highly accurate and precise quantitative results, ensuring the integrity and reliability of their analytical data.
Application of 4-Chlorodiphenyl Ether in Toxicological Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorodiphenyl ether (4-CDE) is an aromatic ether compound that has garnered attention in toxicological research due to its structural similarity to other halogenated diphenyl ethers, such as polychlorinated and polybrominated diphenyl ethers (PCDEs and PBDEs), which are known for their persistence in the environment and potential adverse health effects. Understanding the toxicological profile of 4-CDE is crucial for assessing its risk to human health and the environment. This document provides detailed application notes and experimental protocols for the toxicological evaluation of 4-CDE, focusing on acute toxicity, cytotoxicity, and potential mechanisms of action including endocrine disruption, cytochrome P450 interactions, and oxidative stress.
Data Presentation: Quantitative Toxicological Data
A summary of the available quantitative toxicological data for this compound is presented in Table 1. This data is essential for initial hazard assessment and for guiding the design of further toxicological studies.
| Endpoint | Test Species | Route of Administration | Value | Reference Guideline | Citation |
| LD50 (Lethal Dose 50%) | Rat | Oral | > 300 - < 2,000 mg/kg | OECD Guideline 423 | [1] |
| LC50 (Lethal Concentration 50%) | Brook trout (Salvelinus fontinalis) | Water | 0.73 mg/L (96 hours) | - | [2] |
| Acute Dermal Toxicity (LD50) | Rat | Dermal | > 5,000 mg/kg | OECD Guideline 402 | [1] |
| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | 2.002 mg/L (4 hours) | OECD Guideline 403 | [1] |
Table 1: Summary of Acute Toxicity Data for this compound
Experimental Protocols
Detailed methodologies for key toxicological experiments are provided below. These protocols are based on internationally recognized guidelines and can be adapted for the specific investigation of this compound.
Acute Oral Toxicity Study
This protocol is based on the OECD 423 guideline for the Acute Toxic Class Method.[1]
Objective: To determine the acute oral toxicity of this compound in rats.
Materials:
-
This compound (of known purity)
-
Vehicle (e.g., corn oil, water)
-
Wistar rats (young, healthy adults, typically females)
-
Gavage needles
-
Standard laboratory animal caging and diet
Procedure:
-
Animal Acclimatization: Acclimate animals to laboratory conditions for at least 5 days prior to the study.
-
Dose Preparation: Prepare a stable formulation of this compound in the chosen vehicle.
-
Dosing: Administer a single oral dose of the test substance to a group of 3 fasted female rats using a gavage needle. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). Based on the provided data, a starting dose of 300 mg/kg would be appropriate.
-
Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Stepwise Procedure:
-
If mortality occurs in the first group, the test is repeated with a lower dose in a new group of animals.
-
If no mortality occurs, the test is repeated with a higher dose in a new group of animals.
-
-
Data Analysis: The LD50 is determined based on the mortality observed at different dose levels.
Aquatic Toxicity Test
This protocol is based on the OECD 203 guideline for the Fish, Acute Toxicity Test.
Objective: To determine the acute toxicity of this compound to fish.
Materials:
-
This compound
-
Solvent (if necessary, e.g., acetone, dimethylformamide)
-
Freshwater fish species (e.g., Rainbow trout - Oncorhynchus mykiss, or Zebrafish - Danio rerio)
-
Aquaria with controlled temperature, lighting, and aeration
-
Standard dilution water
Procedure:
-
Test Solutions: Prepare a series of test solutions of this compound in the dilution water. A geometric series of concentrations is recommended. A solvent control should be included if a solvent is used.
-
Exposure: Expose groups of fish (e.g., 10 fish per concentration) to the test solutions for 96 hours in a static, semi-static, or flow-through system.
-
Observations: Record mortality and any sublethal effects (e.g., abnormal behavior, discoloration) at 24, 48, 72, and 96 hours.
-
Water Quality: Monitor water quality parameters (pH, dissolved oxygen, temperature) throughout the test.
-
Data Analysis: Calculate the LC50 value and its 95% confidence limits for each observation period using appropriate statistical methods (e.g., probit analysis).
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic potential of this compound on a selected cell line.
Materials:
-
This compound
-
Cell line (e.g., HepG2 for liver toxicity, or a relevant fish cell line for ecotoxicology)
-
Cell culture medium and supplements
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Exposure: Treat the cells with various concentrations of this compound (prepared in culture medium) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the exposure period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 (the concentration that inhibits 50% of cell viability).
Potential Mechanisms of Toxicity and Signaling Pathways
While specific studies on the signaling pathways affected by this compound are limited, research on related polychlorinated diphenyl ethers (PCDEs) suggests several potential mechanisms of toxicity that warrant investigation.[3]
Endocrine Disruption
Many halogenated aromatic hydrocarbons, including PCDEs, are known to interfere with the endocrine system. 4-CDE may act as an endocrine disruptor by interacting with nuclear receptors, such as the estrogen receptor (ER) and the aryl hydrocarbon receptor (AhR).
Cytochrome P450 Induction
4-CDE may induce the expression of cytochrome P450 (CYP) enzymes, particularly CYP1A isoforms, through the activation of the AhR signaling pathway. This can alter the metabolism of endogenous and exogenous compounds, potentially leading to the formation of reactive metabolites.
Oxidative Stress
Exposure to 4-CDE may lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress. This can cause damage to cellular components such as lipids, proteins, and DNA. Studies on zebrafish exposed to PCDEs have shown alterations in the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[3]
Experimental Workflow for Toxicological Assessment
A general workflow for the toxicological assessment of this compound is presented below.
Conclusion
The provided application notes and protocols offer a framework for the comprehensive toxicological evaluation of this compound. The available data indicates that 4-CDE possesses moderate acute oral and inhalation toxicity in rats and is toxic to aquatic life. Further in vitro and in vivo studies are necessary to elucidate its specific mechanisms of toxicity, including its potential for endocrine disruption, interaction with metabolic enzymes, and induction of oxidative stress. The experimental workflows and protocols outlined in this document provide a basis for conducting these essential investigations to fully characterize the toxicological profile of this compound and inform risk assessment decisions.
References
- 1. download.basf.com [download.basf.com]
- 2. Acute toxicity and toxicokinetics of chlorinated diphenyl ethers in trout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Biomarker Responses, Gene Expression Alterations, and Histological Changes in Zebrafish (Danio rerio) After In Vivo Exposure to Polychlorinated Diphenyl Ethers [frontiersin.org]
Application Notes and Protocols for the Detection of 4-Chlorodiphenyl Ether in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorodiphenyl ether is a halogenated organic compound that can be found in the environment as a breakdown product of certain pesticides and as an impurity in various chemical manufacturing processes. Due to its persistence and potential for bioaccumulation, sensitive and reliable analytical methods are crucial for its monitoring in soil matrices. These application notes provide detailed protocols for the extraction and quantification of this compound in soil using various analytical techniques, including ultrasonic-assisted extraction, QuEChERS, and solid-phase extraction (SPE), followed by analysis using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Analytical Methods Overview
The selection of an appropriate analytical method for the detection of this compound in soil depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. This document outlines three common extraction techniques followed by chromatographic analysis.
Extraction Techniques:
-
Ultrasonic-Assisted Extraction (UAE): A rapid and efficient method that uses high-frequency sound waves to enhance the extraction of analytes from the solid matrix into a solvent.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines extraction and cleanup in a few simple steps, making it suitable for high-throughput analysis.
-
Solid-Phase Extraction (SPE): A selective sample preparation technique used for cleanup and concentration of the analyte from the initial extract.
Analytical Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that separates volatile and semi-volatile compounds and provides both qualitative and quantitative information based on their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for the separation and quantification of a wide range of compounds, including those that are not amenable to GC analysis.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of chlorinated compounds, including those structurally similar to this compound, in soil using the described methods. It is important to note that these values are indicative and should be validated in the user's laboratory for the specific matrix and conditions.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Extraction Method | Analyte Class | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| QuEChERS | Polychlorinated Biphenyls (PCBs) | 1.9 µg/kg | 5.7 µg/kg | 95.3 - 103.2 | 2.1 - 5.8 |
| Ultrasonic Extraction | Organochlorine Pesticides (OCPs) | 0.10 - 0.51 ng/g | - | - | < 10 |
| Solid-Phase Extraction | Chlorinated Pesticides | - | - | 64 - 123 | 2 - 14 |
Table 2: High-Performance Liquid Chromatography (HPLC) Data
| Extraction Method | Analyte Class | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| QuEChERS | Pesticides | 0.005 - 0.020 µg/kg | 0.017 - 0.067 µg/kg | 75.4 - 98.5 | 3.2 - 11.8 |
| Ultrasonic Extraction | Phenolic Compounds | 0.2 - 1.7 µg/kg | - | - | < 20 |
| Solid-Phase Extraction | Herbicides | - | 10 ppb | 83 ± 6 | - |
Experimental Protocols
Ultrasonic-Assisted Extraction (UAE) Followed by GC-MS
This protocol describes the extraction of this compound from soil using ultrasonic agitation, followed by analysis with GC-MS.
Materials:
-
Soil sample, air-dried and sieved (2 mm)
-
Methanol, HPLC grade
-
Deionized water
-
Hexane, pesticide residue grade
-
Anhydrous sodium sulfate
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes (50 mL)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Weigh 1 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Extraction: Add 15 mL of methanol to the centrifuge tube.
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes.[1]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Extract Transfer: Carefully transfer the supernatant to a clean tube.
-
Solvent Exchange: Add 85 mL of deionized water to the methanol extract.[1]
-
Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel and extract three times with 20 mL of hexane.
-
Drying: Pass the combined hexane extracts through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
GC-MS Analysis: Inject 1 µL of the final extract into the GC-MS system.
QuEChERS Extraction Followed by LC-MS/MS
This protocol details a modified QuEChERS method for the extraction and cleanup of this compound from soil, followed by LC-MS/MS analysis.
Materials:
-
Soil sample, air-dried and sieved (2 mm)
-
Acetonitrile, HPLC grade
-
Deionized water
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl)
-
Dispersive SPE (d-SPE) cleanup tubes (e.g., containing PSA and C18 sorbents)
-
Centrifuge and centrifuge tubes (50 mL)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Hydration: Weigh 5 g of the soil sample into a 50 mL centrifuge tube and add 10 mL of deionized water. Vortex for 30 seconds.
-
Extraction: Add 10 mL of acetonitrile to the tube.
-
Salting Out: Add the QuEChERS extraction salts, cap the tube tightly, and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube.
-
Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis: Inject the filtered extract into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Cleanup Followed by HPLC-UV
This protocol describes the cleanup of a soil extract containing this compound using SPE, followed by quantification with HPLC-UV.
Materials:
-
Initial soil extract (e.g., from UAE or another extraction method)
-
SPE cartridges (e.g., C18, 500 mg)
-
Methanol, HPLC grade
-
Deionized water
-
Ethyl acetate, HPLC grade
-
SPE vacuum manifold
-
HPLC-UV system with a C18 reversed-phase column
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the soil extract onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 5-10 mL of ethyl acetate.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for HPLC analysis.
-
HPLC-UV Analysis: Inject the reconstituted sample into the HPLC-UV system.
Environmental Fate of this compound
This compound can undergo various transformation processes in the soil environment, including biotic and abiotic degradation.
Biodegradation Pathway
Microbial degradation is a significant pathway for the breakdown of this compound in soil. Bacteria, such as Pseudomonas fluorescens, can co-metabolically degrade this compound. The initial step often involves the action of dioxygenase enzymes, which hydroxylate the aromatic ring. This is followed by cleavage of the ether bond, leading to the formation of chlorinated phenols and catechols, which can be further mineralized.[1]
Biodegradation pathway of this compound.
Abiotic Degradation
Abiotic degradation processes, such as photodegradation, can also contribute to the transformation of this compound in the environment. Upon absorption of UV light, the molecule can undergo dechlorination or cleavage of the ether bond, leading to the formation of various degradation products.
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for the analysis of this compound in soil.
General workflow for this compound analysis.
References
Application Note: Quantification of 4-Chlorodiphenyl Ether in Water Samples
Introduction
4-Chlorodiphenyl ether is a synthetic organic compound belonging to the group of halogenated diphenyl ethers. Its presence in water sources is a potential environmental and health concern due to its persistence and potential toxicity. Accurate and sensitive quantification of this compound in aqueous matrices is crucial for environmental monitoring, water quality assessment, and regulatory compliance. This application note provides detailed protocols for the quantification of this compound in water samples using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS). An alternative liquid-liquid extraction (LLE) method is also presented.
Experimental Overview
The primary workflow for the analysis of this compound in water involves sample preparation to extract and concentrate the analyte, followed by instrumental analysis for separation and quantification.
Caption: Overall workflow for the quantification of this compound in water samples.
Quantitative Data Summary
The selection of an appropriate extraction method is critical for achieving desired sensitivity and recovery. The following table summarizes representative performance data for the described methods.
| Parameter | Solid-Phase Extraction (SPE) with GC-MS | Liquid-Liquid Extraction (LLE) with GC-MS |
| Typical Sample Volume | 500 mL - 1 L | 1 L |
| Method Detection Limit (MDL) | 0.01 - 0.1 µg/L | 0.1 - 1.0 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L | 0.5 - 2.0 µg/L |
| Mean Recovery (%) | 85 - 110% | 70 - 95% |
| Relative Standard Deviation (RSD) | < 15% | < 20% |
Note: These values are representative and may vary depending on the specific instrumentation, laboratory conditions, and sample matrix.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
SPE is a highly efficient method for the extraction and concentration of semi-volatile organic compounds from aqueous samples.[1]
Materials:
-
SPE Cartridges: C18 (500 mg, 6 mL) or equivalent reversed-phase sorbent.[2]
-
SPE Vacuum Manifold.
-
Solvents: Methanol, Dichloromethane (DCM), n-Hexane (all pesticide grade or equivalent).
-
Reagents: Anhydrous Sodium Sulfate.
-
Glassware: Graduated cylinders, conical centrifuge tubes, gas-tight syringes.
-
Nitrogen evaporation system.
Procedure:
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges sequentially with 5 mL of n-hexane, 5 mL of dichloromethane, and 10 mL of methanol. Do not allow the sorbent to go dry after the final methanol wash.[3]
-
Equilibrate the cartridges with 10 mL of reagent-grade water, maintaining a solvent layer above the sorbent.
-
-
Sample Loading:
-
Measure 1 L of the water sample. If necessary, adjust the pH to below 2 with sulfuric acid.[4]
-
Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
-
Sorbent Drying:
-
After the entire sample has passed through, continue to apply vacuum for 15-20 minutes to thoroughly dry the sorbent.
-
-
Analyte Elution:
-
Place a collection vial inside the manifold.
-
Elute the retained this compound by passing 10 mL of dichloromethane through the cartridge.
-
Follow with a second elution using 10 mL of a dichloromethane/acetone mixture (1:1 v/v).
-
-
Eluate Concentration:
-
Pass the collected eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at room temperature.
-
Add an internal standard and adjust the final volume to 1.0 mL with n-hexane.
-
Caption: Step-by-step workflow for the Solid-Phase Extraction (SPE) protocol.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic technique for separating compounds based on their relative solubilities in two different immiscible liquids.[5][6]
Materials:
-
Solvents: Dichloromethane (DCM) or a mixture of hexane and acetone (pesticide grade or equivalent).[7]
-
Reagents: Sodium chloride (for brine), anhydrous sodium sulfate.
-
Glassware: 2 L separatory funnel, beakers, flasks.[8]
-
Nitrogen evaporation system or rotary evaporator.
Procedure:
-
Extraction:
-
Pour 1 L of the water sample into a 2 L separatory funnel.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.[8]
-
Allow the layers to separate. The organic layer (DCM) will be the bottom layer.
-
Drain the lower organic layer into a collection flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining all organic extracts.
-
-
Drying the Extract:
-
Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove residual water.[6]
-
-
Concentration:
-
Concentrate the dried extract to approximately 0.5 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Add an internal standard and adjust the final volume to 1.0 mL with n-hexane.
-
Protocol 3: GC-MS Analysis
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS).
-
Autosampler.
GC-MS Conditions:
| Parameter | Setting |
| GC Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 60°C for 1 min, ramp at 10°C/min to 300°C, hold for 5 min[7] |
| MS Transfer Line Temp | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | To be determined from a full scan mass spectrum of a this compound standard (expected primary ions around m/z 204, 169, 141) |
| Qualifier Ions (m/z) | To be determined from the same spectrum |
Calibration: A multi-point calibration curve should be prepared using standards of this compound in n-hexane, bracketing the expected concentration range of the samples. The linearity of the response should be verified (R² > 0.995).
Conclusion
The described SPE and LLE methods, coupled with GC-MS analysis, provide robust and reliable protocols for the quantification of this compound in water samples. The SPE method is generally preferred for its higher recovery, lower solvent consumption, and reduced potential for emulsion formation. Proper quality control measures, including the analysis of method blanks, spiked samples, and certified reference materials, are essential for ensuring the accuracy and precision of the results.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Development of a solid-phase extraction method for the determination of polychlorinated biphenyls in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. unitedchem.com [unitedchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. youtube.com [youtube.com]
Application Note: 4-Chlorodiphenyl Ether as a Reference Standard for Environmental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorodiphenyl ether is a synthetic organochlorine compound that can be found in the environment as a result of industrial processes and the degradation of certain pesticides. Due to its persistence and potential for bioaccumulation, monitoring its presence in various environmental matrices is crucial for assessing environmental quality and human exposure risks. This application note provides detailed protocols for the analysis of this compound in water, soil, and air samples using Gas Chromatography-Mass Spectrometry (GC-MS), employing it as a reference standard for accurate quantification.
Data Presentation
The following table summarizes the typical performance data for the analytical methods described herein. These values are indicative and may vary based on the specific instrumentation and laboratory conditions.
| Parameter | Water | Soil | Air |
| Method Detection Limit (MDL) | 0.05 µg/L | 1 µg/kg | 0.1 ng/m³ |
| Limit of Quantification (LOQ) | 0.15 µg/L | 3 µg/kg | 0.3 ng/m³ |
| Linearity Range | 0.1 - 50 µg/L (R² > 0.995) | 5 - 500 µg/kg (R² > 0.995) | 0.5 - 100 ng/m³ (R² > 0.995) |
| Average Recovery (%) | 85 - 115% | 80 - 110% | 75 - 120% |
| Relative Standard Deviation (RSD) | < 15% | < 20% | < 25% |
| Quality Control (QC) Spike Recovery | 70 - 130% | 65 - 135% | 60 - 140% |
Experimental Protocols
Analysis of this compound in Water Samples
This protocol is based on a modified version of US EPA Method 8270D for semivolatile organic compounds.
a. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Measure 1 liter of the water sample into a 2-liter separatory funnel.
-
Spike the sample with a surrogate standard (e.g., d5-nitrobenzene) to monitor extraction efficiency.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes with periodic venting to release pressure.
-
Allow the layers to separate for a minimum of 10 minutes.
-
Drain the lower (dichloromethane) layer into a collection flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.
-
Add an internal standard (e.g., d10-phenanthrene) just before analysis.
b. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60 °C held for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: m/z 204 (quantification ion), 168, 139 (qualifier ions).
-
Analysis of this compound in Soil and Sediment Samples
This protocol utilizes pressurized fluid extraction for efficient recovery from solid matrices.
a. Sample Preparation: Pressurized Fluid Extraction (PFE)
-
Homogenize the soil or sediment sample and weigh 10 g into an extraction cell.
-
Mix the sample with an equal amount of diatomaceous earth or anhydrous sodium sulfate.
-
Spike the sample with a surrogate standard.
-
Place the cell in the PFE system.
-
Extract the sample using a mixture of hexane and acetone (1:1, v/v) under the following conditions:
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Cycles: 2
-
-
Collect the extract and concentrate it to 1 mL using a suitable evaporation technique.
-
Perform a cleanup step using a silica gel solid-phase extraction (SPE) cartridge if necessary to remove interferences. Elute the this compound with a mixture of hexane and dichloromethane.
-
Add the internal standard prior to GC-MS analysis.
b. GC-MS Analysis
The GC-MS conditions are the same as described for water analysis.
Analysis of this compound in Air Samples
This protocol involves active air sampling followed by thermal desorption.
a. Sample Preparation: Active Air Sampling and Thermal Desorption
-
Use a calibrated air sampling pump to draw a known volume of air (typically 100-500 liters) through a sorbent tube packed with a suitable adsorbent (e.g., Tenax® TA or a combination of polyurethane foam (PUF) and XAD-2 resin).
-
After sampling, seal the sorbent tube and transport it to the laboratory.
-
Spike the tube with a surrogate standard.
-
Place the sorbent tube in a thermal desorber connected to the GC-MS system.
-
Desorb the trapped analytes by heating the tube (e.g., at 280 °C for 10 minutes) with a flow of inert gas.
-
The desorbed analytes are transferred to a cold trap and then rapidly heated and injected into the GC column.
b. GC-MS Analysis
The GC-MS conditions are the same as described for water and soil analysis.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Decision tree for selecting an analytical method for this compound.
Preparation of 4-Chlorodiphenyl Ether Stock Solutions: An Application Note and Protocol
Introduction
4-Chlorodiphenyl ether is a halogenated aromatic ether with applications in various research and development sectors, including its use as a dielectric fluid and as an intermediate in chemical synthesis.[1] Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions to ensure the integrity of the compound and the safety of laboratory personnel.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉ClO | [2] |
| Molecular Weight | 204.65 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 1.193 g/mL at 25 °C | [1][3] |
| Boiling Point | 161-162 °C @ 19 mmHg | [4] |
| Solubility | Insoluble or slightly soluble in water | [1][3] |
| Refractive Index | n20/D 1.587 | [4] |
| Flash Point | > 113.0 °C (closed cup) | [4] |
Safety and Handling Precautions
This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks.[5] It is known to cause skin and eye irritation and may cause respiratory irritation.[6]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[7]
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.[6][8]
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6][8]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][8]
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.[6]
-
Ingestion: Rinse mouth and seek medical attention.
Storage and Stability: this compound is stable under recommended storage conditions but can form unstable peroxides upon exposure to air and light.[3][7][9] It should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[7] For long-term storage, keeping the container under an inert atmosphere and in a freezer is recommended.[7] It is incompatible with strong oxidizing agents.[9]
Experimental Protocol: Preparation of a 10 mM Stock Solution in Methanol
This protocol describes the preparation of a 10 mM stock solution of this compound in methanol. Methanol is a suitable solvent as evidenced by commercially available solutions.[6]
Materials:
-
This compound (liquid)
-
Anhydrous methanol (ACS grade or higher)
-
Volumetric flask (appropriate size, e.g., 10 mL or 25 mL)
-
Micropipette or analytical balance
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required amount of this compound:
-
Molecular Weight (MW) = 204.65 g/mol
-
To prepare 10 mL of a 10 mM solution:
-
Moles = 0.010 L * 0.010 mol/L = 0.0001 mol
-
Mass = 0.0001 mol * 204.65 g/mol = 0.020465 g (20.47 mg)
-
-
To dispense by volume (using density = 1.193 g/mL):
-
Volume = 0.020465 g / 1.193 g/mL = 0.01716 mL (17.16 µL)
-
-
-
Dispensing this compound:
-
By Weight (Recommended): Tare a clean, dry vial on an analytical balance. Carefully add approximately 20.47 mg of this compound to the vial and record the exact weight.
-
By Volume: Using a calibrated micropipette, carefully transfer 17.2 µL of this compound into the volumetric flask.
-
-
Dissolution:
-
Add a small amount of methanol to the vial containing the weighed this compound and swirl to dissolve.
-
Transfer the dissolved solution to a 10 mL volumetric flask.
-
Rinse the vial with small portions of methanol and add the rinsings to the volumetric flask to ensure complete transfer.
-
Bring the final volume to the 10 mL mark with methanol.
-
-
Homogenization:
-
Cap the volumetric flask securely and mix the solution thoroughly by inverting the flask several times.
-
For complete dissolution, vortexing or brief sonication can be used.
-
-
Storage:
-
Transfer the stock solution to an amber glass vial to protect it from light.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at 2-8 °C for short-term use and in a freezer (-20 °C) for long-term storage.[7]
-
Diagrams
Caption: Experimental workflow for stock solution preparation.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. csustan.edu [csustan.edu]
- 3. 4-CHLOROPHENYL PHENYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. file.sdiarticle3.com [file.sdiarticle3.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. p-Chlorophenyl phenyl ether - Hazardous Agents | Haz-Map [haz-map.com]
- 8. This compound 99 7005-72-3 [sigmaaldrich.com]
- 9. chem.rochester.edu [chem.rochester.edu]
Application Note: Analysis of Chlorinated Diphenyl Ethers by GC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorinated diphenyl ethers (CDEs) are a class of persistent organic pollutants that have garnered significant environmental and health concerns due to their potential for bioaccumulation and toxicity. Accurate and sensitive quantification of these compounds in various matrices is crucial for monitoring, risk assessment, and regulatory purposes. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has emerged as the preferred analytical technique due to its high selectivity and sensitivity, which are essential for detecting trace levels of CDEs in complex samples.[1]
This application note provides a detailed protocol for the analysis of chlorinated diphenyl ethers using a triple quadrupole GC-MS/MS system. The method described herein covers sample preparation, instrumental analysis, and data quantification, offering a robust and reliable workflow for researchers. The use of Multiple Reaction Monitoring (MRM) mode in the mass spectrometer significantly enhances selectivity by minimizing background interference, making it a superior choice over single quadrupole GC-MS.[1][2]
Experimental Protocols
Sample Preparation: Extraction and Cleanup
The extraction and cleanup procedure is critical for removing matrix interferences and concentrating the target analytes. The following protocol is a general guideline and may require optimization based on the specific sample matrix (e.g., water, soil, sediment, biological tissue).
2.1.1 Required Materials
-
Hexane (pesticide residue grade)
-
Dichloromethane (DCM, pesticide residue grade)
-
Anhydrous Sodium Sulfate (baked at 400°C for 4 hours)
-
Solid Phase Extraction (SPE) cartridges (e.g., Silica gel, Florisil)
-
Vortex mixer
-
Centrifuge
-
Concentrator/Evaporator system (e.g., nitrogen evaporator)
2.1.2 Extraction Protocol (General)
-
Sample Weighing: Accurately weigh 1-10 g of a homogenized solid sample or measure 100-1000 mL of a liquid sample.
-
Surrogate Spiking: Spike the sample with an appropriate isotopically labeled surrogate standard (e.g., ¹³C-labeled CDE congener) to monitor procedural performance.[3]
-
Liquid Sample Extraction: For liquid samples, perform a liquid-liquid extraction using a separatory funnel. Add 50 mL of a 1:1 mixture of hexane:DCM, shake vigorously for 2 minutes, and allow the layers to separate. Collect the organic layer. Repeat the extraction two more times and combine the organic extracts.[4]
-
Solid Sample Extraction: For solid samples, mix the sample with anhydrous sodium sulfate to remove water. Use a technique like ultrasonic-assisted extraction with a hexane:DCM mixture or pressurized liquid extraction (PLE).[5][6]
-
Drying: Pass the combined organic extract through a glass column containing anhydrous sodium sulfate to remove any residual water.[4]
-
Concentration: Concentrate the extract to approximately 1 mL using a nitrogen evaporator.
2.1.3 Cleanup Protocol (SPE)
-
Cartridge Conditioning: Condition a silica gel SPE cartridge by passing 5 mL of hexane through it.
-
Sample Loading: Load the 1 mL concentrated extract onto the cartridge.
-
Elution: Elute the CDEs with an appropriate solvent mixture. A common approach involves using hexane to elute less polar interferences, followed by a mixture of hexane and dichloromethane to elute the target CDEs.[3][6]
-
Final Concentration: Evaporate the final eluate to a final volume of 0.5-1.0 mL under a gentle stream of nitrogen.
-
Internal Standard: Add an internal standard just prior to GC-MS/MS analysis for accurate quantification.
GC-MS/MS Analysis
The analysis is performed using a gas chromatograph coupled to a triple quadrupole mass spectrometer.
Instrumentation and Conditions
The following table summarizes the recommended starting parameters for the GC-MS/MS system. These may require optimization for specific instruments and target analytes.
Table 1: GC-MS/MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC Column | DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness[7] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[7] |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial 80°C (hold 1 min), ramp 10°C/min to 150°C, then 3°C/min to 315°C (hold 15 min)[8] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI)[3] |
| Ion Source Temperature | 230 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[2] |
| Collision Gas | Argon |
MRM Transitions
At least two MRM transitions should be monitored for each CDE congener: a primary transition for quantification and a secondary transition for confirmation.[3] The ratio of the two transitions should be consistent with that of a pure standard. The following table provides hypothetical examples based on the fragmentation patterns of halogenated diphenyl ethers.
Table 2: Example MRM Transitions for Selected CDEs
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |
| Tetrachloro-diphenyl ether | 326 | 256 | 196 | 20 |
| Pentachloro-diphenyl ether | 360 | 290 | 225 | 25 |
| Hexachloro-diphenyl ether | 394 | 324 | 259 | 30 |
| Heptachloro-diphenyl ether | 428 | 358 | 293 | 35 |
Note: These values are illustrative. Actual m/z values and collision energies must be optimized experimentally for each target analyte.
Data Presentation and Quantification
Quantification is typically performed using an internal standard method with a multi-point calibration curve.
Calibration
Prepare a series of calibration standards (e.g., 6 points) covering the expected concentration range of the samples.[9] Analyze the standards using the same GC-MS/MS method as the samples. Generate a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration ratio. A linear regression with a correlation coefficient (r²) > 0.995 is generally considered acceptable.[1]
Method Validation
The method should be validated to ensure its performance is suitable for the intended application.[3][5]
Table 3: Typical Method Performance Characteristics
| Parameter | Typical Acceptance Criteria | Description |
| Linearity (r²) | > 0.995 | The ability of the method to elicit test results that are directly proportional to the analyte concentration. |
| Limit of Detection (LOD) | Matrix-dependent (pg/L to ng/g) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.[5] |
| Limit of Quantitation (LOQ) | Matrix-dependent (pg/L to ng/g) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10] |
| Accuracy (Recovery) | 70-120% | The closeness of the test results obtained by the method to the true value. Assessed via spiked samples.[2][5] |
| Precision (RSD) | < 20% | The degree of agreement among individual test results when the procedure is applied repeatedly.[2][5] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample collection to data analysis.
Caption: Overall workflow for CDE analysis.
Logical Relationship of the GC-MS/MS Method
This diagram outlines the logical principles that enable the selective and sensitive detection of CDEs.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS/MS multi-residue method for the determination of organochlorine pesticides, polychlorinated biphenyls and polybrominated diphenyl ethers in human breast tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ullmann Condensation for Diaryl Ether Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of diaryl ethers via Ullmann condensation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Ullmann diaryl ether synthesis is resulting in a low or no yield. What are the most common causes?
Low yields in Ullmann couplings can be attributed to several factors. The primary aspects to investigate are the purity of your reactants, the choice of catalyst, ligand, base, and solvent, and the reaction temperature. The electronic properties of your specific aryl halide and phenol are also crucial; electron-poor aryl halides and electron-rich phenols generally result in higher yields.[1][2]
Q2: How do I choose the right copper catalyst for my reaction?
Copper(I) salts such as CuI, CuBr, and Cu₂O are the most commonly used and effective catalysts. For instance, an air-stable Cu(I) catalyst, CuIPPh₃, has been effectively used at 5 mol % in non-polar solvents.[1][2] The choice may also depend on the specific ligands and substrates you are using. In some cases, nano-sized metal catalysts can also promote rapid C-O bond formation under milder conditions.
Q3: The reaction is not proceeding to completion. What role does the ligand play, and which one should I use?
Ligands are crucial for accelerating the reaction and enabling milder reaction conditions.[3][4] N,N- and N,O-chelating ligands are known to be effective.[2][4] A screening of 56 multidentate ligands showed that N,N-dimethylglycine provided high catalytic activity.[2][4] Other effective ligands include salicylaldoxime and dimethylglyoxime. The choice of ligand can be substrate-dependent, and screening may be necessary for novel substrates.[2] Benzene-1,2-diamine ligands have also been reported to be effective for Ullmann-type cross-coupling reactions at room temperature.[5]
Q4: I am observing significant side reactions. Could the base be the issue?
The choice and strength of the base are critical. Inexpensive bases like K₂CO₃ can be effective, particularly in non-polar solvents like toluene or xylene.[1][2] For reactions in polar aprotic solvents like acetonitrile, Cs₂CO₃ is often the base of choice.[2] The solubility and hardness of the base can significantly impact the yield.
Q5: What is the optimal temperature for the reaction?
Traditional Ullmann reactions often require high temperatures, sometimes exceeding 210°C.[6] However, modern protocols with the use of ligands can often be run at significantly lower temperatures, typically in the range of 80-130°C.[7][8] The optimal temperature is highly dependent on the specific substrates, catalyst, ligand, and solvent system. It is often beneficial to screen a range of temperatures to find the optimal conditions for your specific reaction.
Q6: How does the choice of solvent affect the reaction outcome?
The solvent plays a critical role in the Ullmann condensation. While classic protocols often use high-boiling polar aprotic solvents like NMP, DMF, or pyridine, recent developments have shown that non-polar solvents like toluene and xylene can also be effective, especially with appropriate catalyst and ligand systems.[1][6][8] The choice of solvent can influence catalyst solubility, reaction rate, and side product formation.
Q7: My starting materials are complex molecules with sensitive functional groups. Can I still use the Ullmann condensation?
Modern ligand-accelerated Ullmann condensations are significantly milder than the classical conditions and can tolerate a wider range of functional groups.[3] However, highly sensitive functional groups may still be problematic. It is advisable to perform small-scale test reactions to assess the compatibility of your substrates with the chosen reaction conditions.
Data Presentation
Table 1: Effect of Copper(I) Catalyst on Diaryl Ether Synthesis
| Entry | Catalyst (5 mol%) | Yield (%) |
| 1 | CuI | 45.2 |
| 2 | CuBr | 38.7 |
| 3 | CuCl | 25.9 |
| 4 | CuIPPh₃ | 58.3 |
| 5 | CuBrPPh₃ | 51.6 |
| 6 | CuClPPh₃ | 42.1 |
| Reaction Conditions: 2-bromonaphthalene, p-cresol, catalyst, K₂CO₃, toluene, 100°C. Data sourced from[1]. |
Table 2: Influence of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 100 | 58.3 |
| 2 | o-Xylene | 140 | 67.9 |
| 3 | NMP | 100 | 0 |
| 4 | NMP/Toluene (1:1) | 100 | 3 |
| 5 | Anisole | 100 | 0 |
| 6 | 1,4-Dioxane | 100 | 0 |
| Reaction Conditions: 2-bromonaphthalene, p-cresol, CuIPPh₃ (5 mol%), K₂CO₃. Data sourced from[1]. |
Table 3: Screening of Ligands for the Ullmann Condensation
| Entry | Ligand (10 mol%) | Yield (%) |
| 1 | N,N-Dimethylglycine | 95 |
| 2 | L-Proline | 78 |
| 3 | 1,10-Phenanthroline | 65 |
| 4 | Salicylaldoxime | 85 |
| 5 | Dimethylglyoxime | 82 |
| Reaction Conditions: 4-bromoanisole, 4-methoxyphenol, CuI (10 mol%), ligand, K₃PO₄, acetonitrile, 80°C. Data adapted from[4]. |
Experimental Protocols
General Procedure for Ullmann Diaryl Ether Synthesis in a Non-Polar Solvent
This protocol is adapted from a procedure utilizing an air-stable Cu(I) catalyst in toluene.[2]
-
Reactant Preparation: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), phenol (1.2 mmol), K₂CO₃ (2.0 mmol), and CuIPPh₃ (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the reaction vessel.
-
Reaction Execution: Heat the mixture to 100-110°C and stir under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Ullmann condensation for diaryl ether synthesis.
Caption: A troubleshooting workflow for low yields in Ullmann diaryl ether synthesis.
Caption: Comparison of common ligand classes for Ullmann diaryl ether synthesis.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | TCI AMERICA [tcichemicals.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Common side reactions in the synthesis of 4-Chlorodiphenyl ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Chlorodiphenyl ether, primarily via the Ullmann condensation. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges, with a focus on minimizing the formation of common side products.
Q1: I am observing a significant amount of a non-polar byproduct with a mass corresponding to a dichlorobiphenyl. What is happening and how can I prevent it?
Answer: You are likely observing the formation of 4,4'-dichlorobiphenyl, a product of the homocoupling of the aryl halide starting material (e.g., 4-chlorobromobenzene or 4-chloroiodobenzene). This is a classic side reaction in Ullmann-type couplings.[1]
Troubleshooting Steps:
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Ligand Addition: The use of appropriate ligands can favor the desired cross-coupling reaction over homocoupling. Ligands such as 1,10-phenanthroline or N,N-dimethylglycine have been shown to improve the efficiency of diaryl ether synthesis.
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Catalyst Quality: Ensure you are using a high-purity, active copper(I) catalyst. Older or improperly stored copper salts can have reduced activity, which may favor side reactions.
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Reaction Temperature: While Ullmann condensations often require high temperatures, excessively high temperatures can sometimes promote homocoupling.[1] Consider optimizing the temperature to find a balance between a reasonable reaction rate and minimizing byproduct formation.
-
Reactant Stoichiometry: Using a slight excess of the phenol component relative to the aryl halide can help to favor the desired cross-coupling pathway.
Q2: My reaction mixture contains a volatile, low-molecular-weight byproduct that I've identified as chlorobenzene. What is the cause of this side reaction?
Answer: The presence of chlorobenzene indicates a reduction or dehalogenation of your 4-halo-chlorobenzene starting material. This is another common side reaction in copper-catalyzed cross-coupling reactions. The hydrogen atom for this reduction can come from the solvent or other components in the reaction mixture.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can participate in side reactions that may indirectly lead to dehalogenation.
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Solvent Choice: The choice of solvent can influence the extent of dehalogenation. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used.[2] If dehalogenation is a significant issue, you might consider screening different solvents.
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Base Selection: The nature of the base can also play a role. Bases like K₂CO₃ or Cs₂CO₃ are often employed. The strength and solubility of the base can affect the reaction pathway.
Q3: I have a colored impurity in my product that is difficult to remove. What could it be?
Answer: While less common in Ullmann condensations compared to other phenol coupling reactions, oxidative coupling of the phenol starting material can lead to the formation of colored byproducts such as diphenoquinones.
Troubleshooting Steps:
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Strictly Anaerobic Conditions: The most effective way to prevent oxidative side reactions is to rigorously exclude oxygen from the reaction. This can be achieved by thoroughly degassing your solvents and maintaining a positive pressure of an inert gas throughout the reaction.
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High-Purity Phenol: Ensure the phenol starting material is free of any oxidizing impurities.
Q4: My reaction is very slow or is not going to completion. What can I do to improve the reaction rate and yield?
Answer: Low reactivity in Ullmann diaryl ether synthesis can be due to several factors.
Troubleshooting Steps:
-
Aryl Halide Reactivity: The reactivity of the aryl halide is a key factor. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.[3] If you are using an aryl chloride, you may need to use more forcing conditions (higher temperature, more active catalyst system with a suitable ligand) to achieve a good conversion.
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Electronic Effects: Electron-withdrawing groups on the aryl halide and electron-donating groups on the phenol generally favor the reaction.[3]
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Catalyst and Ligand Screening: The choice of copper source and ligand is critical. Consider screening different copper(I) salts (e.g., CuI, CuBr) and ligands (e.g., phenanthrolines, amino acids) to find the optimal combination for your specific substrates.
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Base and Solvent Optimization: The reaction is highly dependent on the base and solvent system. A systematic optimization of these parameters can lead to significant improvements in yield.
Data Presentation
The following table provides illustrative data on the impact of reaction conditions on the yield of the desired diaryl ether and the formation of a homocoupling byproduct in a representative Ullmann condensation.
| Catalyst System | Base | Solvent | Temperature (°C) | Diaryl Ether Yield (%) | Homocoupling Byproduct Yield (%) |
| CuI | K₂CO₃ | Toluene | 110 | 65 | 15 |
| CuI / L-proline | K₂CO₃ | DMSO | 90 | 85 | 5 |
| Cu₂O / phenanthroline | Cs₂CO₃ | NMP | 120 | 92 | <3 |
| CuI | K₃PO₄ | Dioxane | 100 | 40 | 25 |
Note: The data in this table is illustrative and represents typical trends observed in Ullmann diaryl ether syntheses. Actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Representative Protocol for the Ullmann Synthesis of a Diaryl Ether
This protocol is a general procedure and may require optimization for the specific synthesis of this compound.
Materials:
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Phenol (1.2 equivalents)
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Aryl halide (e.g., 4-chlorobromobenzene) (1.0 equivalent)
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Copper(I) iodide (CuI) (5-10 mol%)
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Ligand (e.g., 1,10-phenanthroline) (10-20 mol%)
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Potassium carbonate (K₂CO₃) (2.0 equivalents)
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High-boiling polar aprotic solvent (e.g., DMF or NMP)
Procedure:
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Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the phenol, aryl halide, copper(I) iodide, ligand, and potassium carbonate.
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition: Add the anhydrous, degassed solvent via syringe under a positive pressure of the inert gas.
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Reaction: Heat the reaction mixture to the desired temperature (typically 100-150 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
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Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure diaryl ether.
Mandatory Visualization
Caption: Main reaction and side reactions in the synthesis of this compound.
References
Technical Support Center: Purification of Crude 4-Chlorodiphenyl Ether
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 4-Chlorodiphenyl ether. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized via the Ullmann condensation, may contain several impurities. These can include unreacted starting materials such as phenol and a p-substituted chlorobenzene, byproducts from side reactions like biphenyls or other diaryl ethers, and residual copper catalyst.[1][2] The exact impurity profile will depend on the specific reaction conditions.
Q2: Which purification technique is most suitable for my crude this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired scale of purification and final purity requirements.
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Fractional Distillation: Ideal for separating this compound from impurities with significantly different boiling points. Given that this compound is a liquid at room temperature, this is often a primary purification step.
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Recrystallization: This technique is suitable if the crude product is a solid or can be induced to crystallize and if a solvent can be found in which the impurities are either much more or much less soluble than the product. Since this compound has a melting point of -8 °C, this method is less common for the final product but might be applicable to solid impurities.[3]
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Column Chromatography: A versatile technique for separating compounds with different polarities.[4] It is highly effective for removing both polar and non-polar impurities to achieve high purity, especially for smaller-scale purifications.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. It can provide both qualitative and quantitative information about the purity of your sample.[5]
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High-Performance Liquid Chromatography (HPLC): HPLC is another excellent method for purity assessment, particularly for non-volatile impurities. A reversed-phase C18 or phenyl column with a mobile phase such as methanol/water or acetonitrile/water is a good starting point.[6][7][8]
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Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to qualitatively assess the purity and to determine the appropriate solvent system for column chromatography.[9]
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. | Add a few boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Poor separation of fractions | Inefficient fractionating column; heating too rapidly. | Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Reduce the heating rate to allow for proper vapor-liquid equilibrium. |
| Product solidifying in the condenser | Condenser water is too cold, causing the product to freeze. | Since the melting point of this compound is -8°C, this is unlikely. However, if high-melting impurities are present, you can stop the flow of cooling water or use warmer water.[3] |
| Low recovery of the product | Leaks in the apparatus; incorrect fraction collection temperature range. | Check all joints and connections for a proper seal. Ensure you are collecting the fraction at the correct boiling point for the given pressure. The boiling point of this compound is 161-162 °C at 19 mmHg.[10] |
Recrystallization (for solid impurities)
| Problem | Possible Cause | Solution |
| Product does not dissolve in hot solvent | Incorrect solvent choice; not enough solvent. | The chosen solvent is not suitable. Select a solvent with a polarity more similar to this compound. Add more solvent in small portions until the solid dissolves. |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Reheat the solution and allow it to cool more slowly. |
| No crystals form upon cooling | Solution is not saturated; cooling too quickly. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal. Allow the solution to cool more slowly. |
| Low recovery of crystals | Too much solvent was used; crystals are soluble in the cold wash solvent. | Concentrate the mother liquor and cool again to obtain a second crop of crystals. Use a minimal amount of ice-cold solvent to wash the crystals. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of bands | Incorrect eluent system; column overloaded. | Optimize the eluent system using TLC to achieve a good separation of spots (Rf value of the desired compound around 0.25-0.35).[11] Do not load too much crude material onto the column. |
| Cracking of the silica gel bed | The column ran dry; heat generated from the solvent wetting the silica. | Always keep the solvent level above the top of the silica gel. Pack the column using a slurry method to dissipate heat. |
| Streaking or tailing of bands | The compound is too soluble in the eluent; the compound is interacting strongly with the stationary phase. | Decrease the polarity of the eluent. If the compound is acidic or basic, adding a small amount of a modifier (e.g., acetic acid or triethylamine) to the eluent can improve peak shape. |
| Low recovery of the product | The compound is irreversibly adsorbed onto the silica gel. | Use a more polar eluent to flush the column. If the compound is sensitive to the acidic nature of silica gel, use deactivated silica or an alternative stationary phase like alumina. |
Quantitative Data Summary
| Physical Property | Value | Reference |
| Molecular Formula | C₁₂H₉ClO | [12][13][14] |
| Molecular Weight | 204.65 g/mol | [12] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 161-162 °C at 19 mmHg | [10] |
| Melting Point | -8 °C | [3] |
| Density | 1.193 g/mL at 25 °C | [10] |
| Refractive Index (n20/D) | 1.587 | [10] |
| Water Solubility | Insoluble or slightly soluble | [5][15][16] |
| Solvent | Solubility of this compound (Qualitative) | Notes |
| Water | Insoluble/Slightly Soluble | [5][15][16] |
| Methanol | Soluble | A polar protic solvent.[17] |
| Ethanol | Soluble | A polar protic solvent. |
| Hexane | Soluble | A non-polar solvent. |
| Ethyl Acetate | Soluble | A moderately polar aprotic solvent. |
| Dichloromethane | Soluble | A moderately polar aprotic solvent. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for purifying this compound from non-volatile impurities or those with significantly different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
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Sample Preparation: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips.
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Distillation: Begin stirring and slowly reduce the pressure to approximately 19 mmHg.
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Heating: Gently heat the distillation flask using a heating mantle.
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Fraction Collection: Collect the fraction that distills at 161-162 °C.[10] Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is designed for high-purity separation of this compound from impurities with different polarities.
-
TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the this compound an Rf value of approximately 0.25-0.35.[11]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level and compact bed. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. The flow rate can be increased by applying gentle pressure with an inert gas (flash chromatography).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A workflow for the purification of crude this compound.
Caption: Troubleshooting common issues in recrystallization.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 7005-72-3 [m.chemicalbook.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. 4-Chlorophenyl phenyl ether | C12H9ClO | CID 23436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. veeprho.com [veeprho.com]
- 8. phenomenex.com [phenomenex.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. This compound 99 7005-72-3 [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. ContaminantDB: 4-Chlorophenyl phenyl ether [contaminantdb.ca]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. This compound | 7005-72-3 [chemicalbook.com]
- 16. 4-CHLOROPHENYL PHENYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. hpc-standards.com [hpc-standards.com]
Technical Support Center: Analysis of 4-Chlorodiphenyl Ether by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 4-Chlorodiphenyl ether using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key mass spectral ions for identifying this compound?
The mass spectrum of this compound is characterized by its molecular ion and several key fragment ions. The molecular weight of this compound (C12H9ClO) is approximately 204.65 g/mol .[1] Key mass-to-charge ratios (m/z) to monitor are:
-
m/z 204 (Molecular Ion [M]⁺): This is the parent ion and a primary identifier.
-
m/z 206: This represents the isotopic peak of the molecular ion due to the presence of the chlorine-37 isotope. The ratio of m/z 204 to m/z 206 should be approximately 3:1.
-
m/z 169: This fragment corresponds to the loss of a chlorine atom ([M-Cl]⁺).
-
m/z 141: This fragment results from the loss of a phenyl group ([M-C6H5]⁺).
-
m/z 77: This is the characteristic ion for a phenyl group ([C6H5]⁺).
Q2: What are the recommended quantifier and qualifier ions for this compound analysis?
For reliable quantification and confirmation, it is essential to select appropriate quantifier and qualifier ions. The most abundant and specific ion, typically the molecular ion, is chosen for quantification, while other characteristic ions are used for confirmation.
| Ion Type | m/z | Rationale |
| Quantifier Ion | 204 | Typically the most abundant and specific ion (molecular ion). |
| Qualifier Ion 1 | 169 | A significant and characteristic fragment ion. |
| Qualifier Ion 2 | 206 | The isotopic peak of the molecular ion, which confirms the presence of chlorine. |
The ratio of the qualifier ions to the quantifier ion should remain constant across standards and samples for positive identification.
Q3: What type of GC column is suitable for the analysis of this compound?
A non-polar or low-polarity column is generally recommended for the analysis of this compound. A common choice is a DB-5ms column (5%-phenyl)-methylpolysiloxane) or an equivalent phase. These columns provide good separation for a wide range of semi-volatile organic compounds.
Q4: What are some common issues encountered during the analysis of this compound by GC-MS?
Common issues include:
-
Peak Tailing: Can be caused by active sites in the GC system, contamination, or improper column installation.
-
Poor Sensitivity: May result from leaks, a contaminated ion source, or non-optimized injection parameters.
-
Ghost Peaks: These are extraneous peaks that can arise from sample carryover, contaminated solvents, or septum bleed.
-
Retention Time Shifts: Can be caused by changes in carrier gas flow, oven temperature fluctuations, or column degradation.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptom: The peak for this compound shows asymmetry with a trailing edge.
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the Inlet or Column | - Replace the inlet liner with a deactivated one. - Trim the first 10-15 cm of the analytical column. - Use a column with a more inert stationary phase. |
| Contamination | - Clean the GC inlet and the ion source of the mass spectrometer. - Ensure high-purity solvents and reagents are used. |
| Improper Column Installation | - Ensure the column is cut cleanly and installed at the correct depth in the injector and detector. |
| Interaction with Halogenated Solvents | - If using halogenated solvents, be aware they can interact with the ion source, leading to peak tailing. Thoroughly clean the ion source if this is suspected. |
Issue 2: Poor Sensitivity
Symptom: The signal-to-noise ratio for the this compound peak is low, or the peak is not detected at expected concentrations.
Possible Causes & Solutions:
| Cause | Solution |
| System Leaks | - Perform a leak check of the entire GC-MS system, paying close attention to the injector septum, column fittings, and vacuum connections. |
| Contaminated Ion Source | - Clean the ion source components (lenses, repeller, and filament). |
| Incorrect Injection Parameters | - Optimize the injector temperature and injection volume. - For trace analysis, consider using splitless injection. |
| Degraded Electron Multiplier | - If the electron multiplier has been in use for an extended period, its performance may have degraded. Consider replacement. |
Issue 3: Ghost Peaks
Symptom: Unidentified peaks appear in the chromatogram, potentially interfering with the this compound peak.
Possible Causes & Solutions:
| Cause | Solution |
| Sample Carryover | - Run a solvent blank after a high-concentration sample to check for carryover. - Develop a robust syringe and injector cleaning procedure between injections. |
| Contaminated Solvents or Reagents | - Analyze a blank of each solvent and reagent used in the sample preparation to identify the source of contamination. |
| Septum Bleed | - Use high-quality, low-bleed septa. - Ensure the septum purge is functioning correctly. |
Issue 4: Retention Time Shifts
Symptom: The retention time of the this compound peak varies between runs.
Possible Causes & Solutions:
| Cause | Solution |
| Fluctuations in Carrier Gas Flow | - Check the carrier gas supply and regulators for consistent pressure. - Ensure the electronic pressure control (EPC) is functioning correctly. |
| Oven Temperature Instability | - Verify the accuracy and stability of the GC oven temperature. |
| Column Degradation | - Over time, the stationary phase can degrade. If the retention time consistently decreases and peak shape worsens, the column may need to be replaced. |
| Changes in Sample Matrix | - Complex sample matrices can sometimes affect retention times. Use of an internal standard can help to correct for these shifts. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Water Samples
-
To a 1-liter water sample, add a suitable surrogate standard.
-
Adjust the sample to a neutral pH.
-
Transfer the sample to a 2-liter separatory funnel.
-
Add 60 mL of a suitable organic solvent (e.g., dichloromethane or a hexane/acetone mixture).
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the organic layer into a flask.
-
Repeat the extraction two more times with fresh portions of the organic solvent.
-
Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Add an internal standard just prior to analysis.
GC-MS Instrumental Parameters (Example)
| Parameter | Setting |
| GC System | Gas Chromatograph with Mass Spectrometric Detector |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 60°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | m/z 204, 169, 206 |
Visualizations
References
Addressing matrix effects in 4-Chlorodiphenyl ether environmental analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing matrix effects during the environmental analysis of 4-Chlorodiphenyl ether (4-CDE).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In the context of analytical chemistry, the "matrix" refers to all the components of a sample other than the analyte of interest (in this case, 4-CDE).[1] Matrix effects occur when these other components interfere with the measurement of the analyte.[1][2] This interference can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the actual concentration of 4-CDE.[2][3] Consequently, matrix effects can significantly compromise the accuracy, precision, and sensitivity of the analysis.[4]
Q2: What are the common causes of matrix effects in environmental samples like soil and water?
A2: Matrix effects in environmental samples are often caused by co-eluting endogenous and exogenous substances.[5] In soil samples, these can include humic acids, lipids, and other organic matter.[6] For water samples, dissolved salts and organic materials can be the source of interference.[6] These interfering compounds can affect the ionization efficiency of 4-CDE in the mass spectrometer source, leading to signal suppression or enhancement.[1][3][5]
Q3: What are the primary strategies to mitigate matrix effects for 4-CDE analysis?
A3: There are several effective strategies to reduce or compensate for matrix effects:
-
Optimized Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are employed to clean up the sample by removing interfering components before analysis.[7][8][9][10]
-
Chromatographic Separation: Improving the separation of 4-CDE from matrix components through optimization of the liquid chromatography (LC) or gas chromatography (GC) method is crucial.[11]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[12][13][14] This helps to compensate for the signal suppression or enhancement caused by the matrix.[12]
-
Use of Internal Standards: An internal standard, ideally a stable isotope-labeled version of 4-CDE, can be added to all samples, standards, and blanks. Since the internal standard is affected by the matrix in the same way as the analyte, it allows for accurate correction.[11]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[11][15]
Q4: How can I determine if my analysis is being affected by matrix effects?
A4: A common method to assess matrix effects is to compare the signal response of an analyte in a standard solution (solvent) with the response of the analyte spiked into a blank sample extract at the same concentration (post-extraction spike).[5][15] A significant difference in the signal indicates the presence of matrix effects.[5] A matrix factor (MF) can be calculated, where MF < 1 suggests ion suppression and MF > 1 indicates ion enhancement.[16]
Troubleshooting Guide
| Issue | Potential Causes | Solutions |
| Signal Suppression/Enhancement | Co-elution of matrix components with 4-CDE.[1][5] High concentrations of salts or organic matter in the sample extract.[6] | 1. Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) or QuEChERS cleanup step.[9][17] 2. Optimize Chromatography: Modify the chromatographic gradient or change the analytical column to improve separation from interfering peaks.[11] 3. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for the effect.[12][18] 4. Dilute the Sample: A simple dilution of the final extract can often reduce the impact of interfering compounds.[11] |
| Low Recovery of 4-CDE | Inefficient extraction from the sample matrix. Analyte loss during sample cleanup steps. Degradation of the analyte during processing. | 1. Optimize Extraction Parameters: Adjust the solvent type, volume, pH, or extraction time. For soil, ensure thorough mixing and contact between the solvent and sample. 2. Evaluate Cleanup Step: Ensure the chosen SPE sorbent and elution solvents are appropriate for 4-CDE. For QuEChERS, check the salt composition and sorbents used in the dispersive SPE cleanup.[7] 3. Use an Internal Standard: Add a stable isotope-labeled internal standard at the beginning of the sample preparation to correct for losses. |
| Poor Reproducibility (High %RSD) | Inconsistent sample preparation. Variable matrix effects between samples.[16] Instrument instability. | 1. Standardize Sample Preparation: Ensure all samples are processed identically. Automated sample preparation can improve consistency.[19] 2. Employ an Internal Standard: An internal standard can compensate for variations in sample preparation and matrix effects. 3. Check Instrument Performance: Perform routine maintenance on the chromatograph and mass spectrometer to ensure stable operation.[20] |
| Baseline Noise or Ghost Peaks | Contamination from solvents, glassware, or the instrument itself.[21][22] Carryover from a previous injection of a highly concentrated sample. | 1. Check for Contamination: Run solvent blanks to identify the source of contamination. Ensure high-purity solvents and clean glassware. 2. Clean the Instrument: Clean the injection port, and if necessary, the ion source of the mass spectrometer. 3. Optimize Wash Steps: Improve the wash sequence between sample injections to prevent carryover. |
Quantitative Data Summary
The following table summarizes expected performance data for common matrix effect mitigation strategies in the analysis of 4-CDE. Note: These are representative values and may vary depending on the specific matrix and analytical conditions.
| Mitigation Strategy | Typical Recovery (%) | Typical Relative Standard Deviation (%RSD) | Notes |
| Solvent Calibration (No Cleanup) | 30 - 150% (highly variable) | > 20% | Prone to significant and variable matrix effects, leading to poor accuracy and precision. |
| Dilution (10-fold) | 70 - 120% | < 15% | A simple and effective method to reduce matrix effects, but may compromise detection limits.[11][15] |
| Solid-Phase Extraction (SPE) | 85 - 110% | < 10% | Effective at removing a broad range of interferences, leading to improved accuracy and precision.[23] |
| QuEChERS | 90 - 110% | < 10% | A robust and widely used technique for pesticide analysis that is effective for 4-CDE in many matrices.[7] |
| Matrix-Matched Calibration | 95 - 105% | < 5% | Compensates for matrix effects, leading to high accuracy, but requires a representative blank matrix.[12][13] |
| Stable Isotope-Labeled Internal Standard | 98 - 102% | < 5% | The gold standard for correcting for both matrix effects and analyte loss during sample preparation.[11] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
-
Sample Pre-treatment: Acidify the water sample (1 L) to a pH < 2 with sulfuric acid.[23] Spike with an internal standard.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 10 mL of acetone followed by 10 mL of methanol and finally 10 mL of deionized water through the cartridge.[23] Do not allow the cartridge to go dry.
-
Sample Loading: Pass the pre-treated water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Washing: After loading the entire sample, wash the cartridge with 10 mL of deionized water to remove polar interferences.
-
Cartridge Drying: Dry the cartridge by applying a vacuum for 20-30 minutes.
-
Elution: Elute the 4-CDE from the cartridge with 10 mL of a suitable organic solvent, such as a mixture of acetone and hexane.[23]
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of solvent suitable for injection into the analytical instrument.
Protocol 2: QuEChERS for Soil Samples
-
Sample Extraction: a. Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. b. Add 10 mL of water (if the soil is dry) and vortex to create a slurry. c. Add 10 mL of acetonitrile and the internal standard. d. Shake vigorously for 1 minute.[17][24]
-
Salting-Out Partitioning: a. Add a QuEChERS salt packet (commonly containing magnesium sulfate and sodium acetate or citrate).[9] b. Shake vigorously for 1 minute. c. Centrifuge at >3000 rpm for 5 minutes.[7] The upper layer is the acetonitrile extract.
-
Dispersive SPE (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube. The d-SPE tube should contain a sorbent mixture, such as PSA (primary secondary amine) to remove organic acids and C18 to remove nonpolar interferences like lipids.[7][17] b. Vortex for 30 seconds. c. Centrifuge for 2 minutes.
-
Final Extract: The supernatant is the final extract, which can be directly injected or diluted before analysis.
Visual Workflow
Caption: Troubleshooting workflow for addressing matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. cms.mz-at.de [cms.mz-at.de]
- 8. QuEChERS Technique | Phenomenex [phenomenex.com]
- 9. lcms.cz [lcms.cz]
- 10. phenomenex.com [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 13. m.youtube.com [m.youtube.com]
- 14. info.asistandards.com [info.asistandards.com]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 18. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 19. lcms.cz [lcms.cz]
- 20. phenomenex.com [phenomenex.com]
- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. unitedchem.com [unitedchem.com]
- 24. eurl-pesticides.eu [eurl-pesticides.eu]
Degradation of 4-Chlorodiphenyl ether under experimental conditions
Welcome to the technical support center for the experimental degradation of 4-Chlorodiphenyl ether. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for degrading this compound in a laboratory setting?
A1: The two primary methods for the degradation of this compound under experimental conditions are microbial degradation and photocatalytic degradation. Microbial degradation utilizes microorganisms that can break down the compound, often through co-metabolism with another substrate like phenol.[1][2] Photocatalytic degradation employs a semiconductor catalyst (e.g., TiO2) and a light source to generate reactive oxygen species that degrade the target molecule.
Q2: What is co-metabolism and why is it beneficial for the biodegradation of this compound?
A2: Co-metabolism is the process where a microorganism degrades a compound that it cannot use as a primary energy or nutrient source, in the presence of a growth-supporting substrate. For this compound, using a co-substrate like phenol can significantly enhance biodegradation. For instance, Pseudomonas fluorescens B01 has been shown to achieve up to 96% degradation of this compound in the presence of phenol.[1] The co-substrate induces the production of enzymes, such as dioxygenases, that are also effective in degrading the target contaminant.[1]
Q3: What are the expected major degradation products of this compound?
A3: The degradation of this compound can proceed through various pathways, leading to several intermediates. Common pathways include hydroxylation of the aromatic rings and cleavage of the ether bond.[3] For similar compounds like 4-chlorobiphenyl, degradation often involves the formation of chlorobenzoic acid.[4] In photocatalytic degradation, the process aims for complete mineralization to CO2, water, and inorganic salts.
Q4: Which analytical techniques are most suitable for monitoring the degradation of this compound and its byproducts?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for identifying and quantifying this compound and its degradation intermediates.[1] High-Performance Liquid Chromatography (HPLC) with a suitable detector, such as a Diode-Array Detector (DAD), can also be used for quantification.[5] For volatile intermediates, GC with an Electron Capture Detector (ECD) can provide high sensitivity.
Troubleshooting Guides
Microbial Degradation
| Issue | Possible Cause | Troubleshooting Steps |
| Low degradation efficiency | - Inappropriate microbial strain. - Suboptimal culture conditions (pH, temperature). - Insufficient concentration of the co-metabolite. - Toxicity of this compound to the microorganisms. | - Select a microbial strain known to degrade chlorinated aromatic compounds, such as Pseudomonas or Rhodococcus species.[6] - Optimize pH and temperature for the specific microbial strain. Most bacteria used for bioremediation prefer a pH between 6.5 and 8.0. - Increase the concentration of the co-metabolite (e.g., phenol) to enhance enzyme induction.[1] - Perform toxicity assays to determine the optimal concentration of this compound for your microbial culture. |
| Inconsistent degradation rates | - Variability in inoculum size or growth phase. - Fluctuation in incubation conditions. - Degradation of the co-metabolite before the target compound. | - Standardize the inoculum preparation, ensuring a consistent cell density and growth phase. - Ensure consistent temperature and agitation in the incubator/shaker. - Monitor the concentration of both the co-metabolite and this compound over time to understand the degradation kinetics. |
| Difficulty in extracting and analyzing metabolites | - Poor extraction efficiency from the culture medium. - Co-elution of metabolites with matrix components. - Thermal degradation of metabolites during GC analysis. | - Optimize the extraction solvent and method (e.g., liquid-liquid extraction with a non-polar solvent like hexane). - Use a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances. - Consider derivatization of polar metabolites to improve their thermal stability and chromatographic separation in GC-MS. |
Photocatalytic Degradation
| Issue | Possible Cause | Troubleshooting Steps |
| Low degradation efficiency | - Inefficient photocatalyst. - Insufficient light intensity or inappropriate wavelength. - Suboptimal catalyst dosage. - Presence of radical scavengers in the solution. | - Ensure the photocatalyst (e.g., TiO2) is of a suitable crystalline phase (anatase is often more active) and has a high surface area. - Verify the light source provides sufficient energy to activate the photocatalyst (e.g., UV-A for TiO2). Increase the light intensity if necessary. - Optimize the catalyst loading; too high a concentration can lead to light scattering and reduced efficiency. - Pre-treat the sample to remove interfering substances that may consume the generated reactive oxygen species. |
| Catalyst deactivation | - Fouling of the catalyst surface by degradation intermediates. - Agglomeration of catalyst particles. - Leaching of the catalyst into the solution. | - Wash the catalyst with a suitable solvent or treat it with a regeneration process (e.g., thermal treatment) after each cycle. - Use a dispersant or sonication to prevent catalyst agglomeration. - Consider immobilizing the catalyst on a support material to prevent leaching and facilitate recovery. |
| Incomplete mineralization | - Formation of stable intermediates. - Insufficient reaction time. - Low concentration of dissolved oxygen. | - Identify the stable intermediates using analytical techniques like GC-MS and adjust the reaction conditions (e.g., pH, addition of an oxidant like H2O2) to promote their degradation. - Extend the irradiation time to allow for the complete breakdown of all organic compounds. - Ensure adequate aeration or oxygen purging of the solution, as oxygen is a crucial electron acceptor in the photocatalytic process. |
Quantitative Data Summary
Table 1: Microbial Degradation of this compound
| Microbial Strain | Co-metabolite | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time (days) | Reference |
| Pseudomonas fluorescens B01 | Phenol | 40 | 96 | 14 | [1] |
| Pseudomonas plecoglossicida IsA | Phenol | 40 | < 40 | 14 | [1] |
Table 2: Factors Affecting Photocatalytic Degradation
| Parameter | Effect on Degradation Rate | Notes | Reference |
| Catalyst Concentration | Increases to an optimum, then decreases | High concentrations can cause light scattering and reduce efficiency. | |
| pH | Influences the surface charge of the catalyst and the speciation of the target compound. | Optimal pH depends on the specific photocatalyst and pollutant. | [7] |
| Light Intensity | Increases with intensity up to a certain point. | At very high intensities, electron-hole recombination can become a limiting factor. | [7] |
| Initial Pollutant Concentration | Generally decreases with increasing concentration. | Higher concentrations can saturate the catalyst surface and reduce light penetration. | [7] |
Experimental Protocols
Microbial Degradation of this compound
This protocol is adapted from the methodology used for the biodegradation of 4-monohalogenated diphenyl ethers.[1]
1. Materials and Reagents:
-
Bacterial strain (e.g., Pseudomonas fluorescens B01)
-
Mineral Salts Medium (MSM)
-
This compound (CDE) stock solution (e.g., 100 mg/mL in acetone)
-
Phenol (co-metabolite) stock solution
-
Sterile 250 mL glass bottles
-
Incubator shaker
-
Hexane (for extraction)
-
Internal standard for GC-MS analysis
-
GC-MS system
2. Procedure:
-
Prepare a bacterial cell suspension in sterile MSM to a final concentration of approximately 1 x 10^9 cfu/mL.
-
In a sterile 250 mL glass bottle, combine 45 mL of sterile MSM, 5 mL of the bacterial inoculum, and the filter-sterilized stock solutions of CDE and phenol to achieve a final concentration of 40 mg/L for each.
-
Prepare a control sample without the bacterial inoculum.
-
Incubate the bottles at 30°C with shaking at 120 rpm for 14 days.
-
At specified time points (e.g., 7 and 14 days), sacrifice a bottle for analysis.
-
To extract the remaining CDE, add 10 mL of hexane and a known amount of an internal standard to the culture bottle.
-
Shake vigorously to ensure thorough mixing and phase separation.
-
Analyze the hexane layer using a GC-MS system to determine the concentration of CDE.
-
Calculate the degradation efficiency by comparing the final concentration to the initial concentration in the control sample.
Photocatalytic Degradation of this compound
This is a general protocol for a lab-scale photocatalytic experiment.
1. Materials and Reagents:
-
Photocatalyst (e.g., TiO2 P25)
-
This compound solution of known concentration
-
Photoreactor with a suitable light source (e.g., UV lamp)
-
Magnetic stirrer
-
Syringes and filters for sampling
-
HPLC or GC-MS system
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
In the photoreactor vessel, add a specific volume of the this compound solution and the desired amount of the photocatalyst.
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Turn on the light source to initiate the photocatalytic reaction.
-
At regular time intervals, withdraw samples from the reactor using a syringe and filter them to remove the catalyst particles.
-
Analyze the samples using HPLC or GC-MS to determine the concentration of this compound.
-
Plot the concentration of this compound as a function of time to determine the degradation kinetics.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of chlorodiphenyl ethers and Irgasan DP 300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chlorobiphenyl Degradation Pathway [eawag-bbd.ethz.ch]
- 5. scielo.br [scielo.br]
- 6. pjoes.com [pjoes.com]
- 7. Is degradation of dyes even possible without using photocatalysts? – a detailed comparative study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05779D [pubs.rsc.org]
Technical Support Center: Synthesis of 4-Chlorodiphenyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chlorodiphenyl ether, a key intermediate in various chemical and pharmaceutical applications.
Troubleshooting Guide
Low yields and side product formation are common challenges in the synthesis of this compound, which is often achieved through an Ullmann condensation reaction. This guide addresses specific issues you may encounter during your experiments.
Issue: Low or No Yield of this compound
A low or non-existent yield of the desired product is the most frequent issue. Several factors can contribute to this problem. A systematic evaluation of the reaction components and conditions is crucial for troubleshooting.
| Potential Cause | Recommended Action |
| Inactive Catalyst | The copper catalyst, typically a Cu(I) salt like CuI, CuBr, or Cu₂O, is prone to oxidation. Use a fresh, high-purity copper(I) salt for each reaction. Consider adding a ligand to stabilize the catalyst.[1] |
| Inappropriate Ligand | Ligands are often essential for achieving high yields under milder conditions.[1] N,N- and N,O-chelating ligands are known to be effective.[1] If you are not using a ligand, or if the reaction is not proceeding, consider screening ligands such as N,N-dimethylglycine or salicylaldoxime.[1] |
| Suboptimal Base | The choice of base is critical. For non-polar solvents like toluene or xylene, an inexpensive base such as K₂CO₃ can be effective. In polar aprotic solvents like acetonitrile, Cs₂CO₃ is often a better choice.[1] The solubility and strength of the base can significantly impact the reaction's success.[1] |
| Incorrect Solvent | The solvent plays a crucial role in the reaction's success. Non-polar solvents like toluene and o-xylene have been shown to be effective, while polar solvents such as NMP can be highly ineffective under certain conditions.[2] |
| Low Reaction Temperature | Traditional Ullmann reactions often require high temperatures, sometimes in excess of 210°C.[3] While modern methods with ligands allow for milder conditions, if the reaction is sluggish, a controlled increase in temperature may improve the yield.[1] |
| Reactant Purity | Ensure the purity of your starting materials, 4-chlorophenol (or a related phenol) and the aryl halide. Impurities can interfere with the catalytic cycle. |
| Substrate Electronics | The electronic properties of the reactants are important. Generally, electron-poor aryl halides and electron-rich phenols give higher yields in Ullmann couplings.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common laboratory and industrial method for synthesizing this compound and other diaryl ethers is the Ullmann condensation.[3][4] This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[3]
Q2: My reaction is producing a significant amount of side products. What could be the cause?
Side reactions can be caused by several factors, including an inappropriate choice of base, which can lead to undesired reactivity.[1] Additionally, high reaction temperatures can sometimes promote the formation of byproducts. Careful monitoring of the reaction by TLC or GC can help in identifying the optimal reaction time to maximize the desired product and minimize side reactions.
Q3: How critical is the choice of the copper catalyst?
The choice and quality of the copper catalyst are very important. Copper(I) salts such as CuI, CuBr, and Cu₂O are the most commonly used and are generally effective.[1] An air-stable Cu(I) catalyst, CuIPPh₃, has also been used effectively in non-polar solvents.[2] In some cases, nano-sized metal catalysts can also promote the reaction under milder conditions.[1]
Q4: Can I run the Ullmann reaction without a ligand?
While it is possible to run an Ullmann reaction without a ligand, it often requires harsher conditions, such as very high temperatures, and may result in lower yields.[5] Ligands are crucial for accelerating the reaction and enabling it to proceed under milder conditions.[1]
Q5: How do I choose the right solvent for my reaction?
The choice of solvent can have a significant impact on the yield. In a study on Ullmann coupling in non-polar solvents, toluene and o-xylene were found to be effective, affording yields of 58.3% and 67.9% respectively under specific conditions.[2] In contrast, more polar solvents like NMP and 1,4-dioxane were found to be highly ineffective in that particular system.[2]
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize quantitative data on the effect of different reaction parameters on the yield of diaryl ether synthesis, providing a basis for experimental design and optimization.
Table 1: Effect of Base on Diaryl Ether Synthesis in Toluene
| Base | Yield (%) |
| K₂CO₃ | 58.3 |
| Cs₂CO₃ | 10 |
| Na₂CO₃ | 0 |
| Reaction Conditions: 2-bromonaphthalene, p-cresol, Cu(I) catalyst (5 mol %), toluene, 100 °C.[1] |
Table 2: Effect of Solvent on Diaryl Ether Synthesis
| Solvent | Yield (%) |
| o-Xylene | 67.9 |
| Toluene | 58.3 |
| NMP/Toluene | 3 |
| NMP | 0 |
| Anisole | 0 |
| 1,4-Dioxane | 0 |
| Reaction Conditions: 2-bromonaphthalene, p-cresol, CuIPPh₃ (5 mol %), K₂CO₃.[1][2] |
Table 3: Effect of Ligand on Diaryl Ether Synthesis
| Ligand | Substrate Conversion (%) after 24h |
| N,N-dimethylglycine (L1) | 95 |
| Salicylaldoxime (L43) | 89 |
| Dimethylglyoxime (L48) | 88 |
| N-methylglycine (L2) | 87 |
| Reaction Conditions: 4-methoxyphenol, 4-bromoanisole, K₃PO₄ (2.0 equiv), CuI (10 mol %), ligand (10 mol %), acetonitrile, 80 °C.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ullmann Condensation
This protocol is a general guideline for the synthesis of this compound using an Ullmann coupling reaction.
Materials:
-
p-Chlorofluorobenzene (or other suitable aryl halide)
-
Potassium phenoxide
-
N-methyl-2-pyrrolidinone (NMP)
-
Ether
-
5% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium phenoxide (0.112 mol) and p-chlorofluorobenzene (0.10 mol) in 100 ml of N-methyl-2-pyrrolidinone.
-
Heat the stirred solution to reflux. Monitor the reaction progress using vapor phase chromatography (VPC) or thin-layer chromatography (TLC) until the reaction is complete.
-
Cool the reaction mixture to room temperature and dilute it with 400 ml of water.
-
Extract the aqueous mixture with several portions of ether.
-
Combine the organic extracts and wash them sequentially with a 5% sodium hydroxide solution, water, and a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation at reduced pressure to obtain this compound. A reported yield for a similar reaction is 54%.[2][7]
Visualization
Caption: Key factors influencing the yield of this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. benchchem.com [benchchem.com]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Analysis of 4-Chlorodiphenyl Ether by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometric analysis of 4-Chlorodiphenyl ether. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary ions observed in the electron ionization mass spectrum of this compound?
A1: The electron ionization (EI) mass spectrum of this compound is characterized by its molecular ion and several key fragment ions. The molecular ion will appear as a doublet due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The most abundant ions are summarized in the table below.
| Ion Description | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Relative Abundance |
| Molecular Ion [M]⁺ | 204 | 206 | High |
| Loss of Chlorine [M-Cl]⁺ | 169 | - | Moderate |
| Phenyl Cation [C₆H₅]⁺ | 77 | - | Moderate |
| Chlorophenyl Cation [C₆H₄Cl]⁺ | 111 | 113 | Low |
| Loss of CO and Cl [M-CO-Cl]⁺ | 141 | - | Moderate |
Q2: What are the common analytical techniques for the determination of this compound?
A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and robust technique for the analysis of this compound. Specifically, methods based on EPA Method 8270, which covers the determination of semi-volatile organic compounds in various matrices, are frequently employed.[1][2] These methods provide excellent sensitivity and selectivity for the identification and quantification of this compound.
Q3: What are typical GC-MS parameters for the analysis of this compound?
A3: While specific parameters should be optimized for your instrument and application, a typical starting point for GC-MS analysis of this compound, based on EPA Method 8270, is provided below.[3][4]
| Parameter | Typical Setting |
| Gas Chromatograph (GC) | |
| Injection Mode | Splitless |
| Inlet Temperature | 250 - 280 °C |
| Carrier Gas | Helium |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) |
| Oven Program | Initial temp: 40-60°C, hold for 1-2 min; Ramp: 10-20°C/min to 280-300°C, hold for 5-10 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions (SIM) | m/z 204, 206, 169, 141 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Troubleshooting Guide
Q4: I am observing poor peak shape (tailing or fronting) for this compound. What are the possible causes and solutions?
A4: Poor peak shape can be caused by several factors related to the GC system.
| Possible Cause | Troubleshooting Steps |
| Active Sites in the Inlet or Column | - Deactivate the inlet liner or use a liner with a more inert surface. - Perform inlet maintenance, including replacing the liner and septum. - Condition the GC column according to the manufacturer's instructions. - Trim the first few centimeters of the column to remove any active sites that may have developed. |
| Improper Flow Rate | - Check for leaks in the GC system. - Verify and optimize the carrier gas flow rate for your column dimensions. |
| Column Overloading | - Dilute the sample or inject a smaller volume. |
| Incompatible Solvent | - Ensure the sample solvent is compatible with the stationary phase of the GC column. |
Q5: The sensitivity for this compound is low, or the signal is inconsistent. How can I improve it?
A5: Low or inconsistent sensitivity can stem from issues with the sample introduction, the GC-MS interface, or the MS detector itself.
| Possible Cause | Troubleshooting Steps |
| Leak in the System | - Perform a leak check of the entire GC-MS system, paying close attention to the injection port and column fittings. |
| Dirty Ion Source | - The ion source may be contaminated from previous analyses. It should be cleaned according to the manufacturer's protocol. |
| Detector Issue | - The electron multiplier may be nearing the end of its lifespan and require replacement. |
| Sample Preparation | - Evaluate the extraction and cleanup procedure for analyte loss. Ensure pH is appropriate and that the sorbent used in solid-phase extraction is suitable. |
Q6: I am suspecting interferences in my analysis of this compound. What are the potential sources and how can they be mitigated?
A6: Interferences in mass spectrometry can be isobaric (compounds with the same nominal mass-to-charge ratio) or result from co-eluting compounds that are not chromatographically resolved.
Potential Isobaric Interferences:
It is crucial to be aware of compounds that have the same nominal molecular weight as this compound (204 g/mol ). High-resolution mass spectrometry can help distinguish between compounds with the same nominal mass but different exact masses.
| Potential Isobaric Compound | Molecular Formula | Nominal Mass | Mitigation Strategy |
| Tetrakis(hydroxymethyl)phosphonium chloride (THPC) | C₄H₁₂ClO₄P | 190 (cation is 155) | Unlikely to be extracted with typical methods for semi-volatiles. |
| Lead-204 | ²⁰⁴Pb | 204 | Primarily a concern in ICP-MS. Unlikely to be observed in GC-MS analysis of organic compounds.[5] |
Common Co-eluting Interferences from Environmental Samples:
Complex matrices can introduce a variety of co-eluting substances that may interfere with the detection of this compound.
| Interference Class | Examples | Mitigation Strategy |
| Polychlorinated Biphenyls (PCBs) | Certain PCB congeners | - Optimize the GC temperature program for better separation. - Use a different stationary phase GC column for confirmation.[6] - Employ MS/MS for more selective detection.[7] |
| Organochlorine Pesticides | e.g., isomers of DDT, DDE | - Enhance sample cleanup procedures to remove interfering compounds.[8][9] - Utilize MS/MS with specific transitions for the target analyte.[10] |
| Phthalates | Di-n-butyl phthalate, Benzyl butyl phthalate | - Implement rigorous sample cleanup to remove plasticizers.[11] - Use high-quality solvents and glassware to avoid background contamination. |
Experimental Protocols
Sample Preparation for Water Samples (based on EPA Method 8270):
This protocol outlines a general procedure for the extraction of semi-volatile organic compounds, including this compound, from water samples using solid-phase extraction (SPE).[12]
-
Sample Preservation and Preparation:
-
If the sample contains residual chlorine, dechlorinate by adding 80 mg of sodium thiosulfate per liter.
-
Adjust the sample pH to < 2 with 6N HCl.
-
Spike the sample with appropriate surrogate standards.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., C18 or a specialized sorbent for semi-volatiles) by passing methanol followed by reagent water through it.
-
-
Sample Extraction:
-
Pass the prepared water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 10-15 mL/min).
-
-
Analyte Elution:
-
After the entire sample has passed through, dry the cartridge under vacuum.
-
Elute the retained analytes with an appropriate solvent, such as dichloromethane or a mixture of solvents.
-
-
Concentration and Analysis:
-
Concentrate the eluate to a final volume of 1 mL.
-
Add internal standards and analyze by GC-MS.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound in water samples.
References
- 1. epa.gov [epa.gov]
- 2. biotage.com [biotage.com]
- 3. gcms.cz [gcms.cz]
- 4. s4science.at [s4science.at]
- 5. Lead - Wikipedia [en.wikipedia.org]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. unitedchem.com [unitedchem.com]
Stability and storage conditions for 4-Chlorodiphenyl ether standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4-Chlorodiphenyl ether analytical standards. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for neat this compound?
A1: Neat this compound should be stored in a freezer, protected from light, in a tightly sealed container under an inert atmosphere.[1][2]
Q2: What are the recommended storage conditions for this compound standard solutions?
A2: Solutions of this compound, for instance in methanol, should be stored at refrigerated temperatures (e.g., 4°C).[3] The shelf life of a 1000 mg/L solution in methanol has been indicated as 24 months by at least one supplier.[4]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is known to be sensitive to light.[1][2] Exposure to UV light can lead to its degradation. Therefore, it is crucial to store it in amber vials or otherwise protect it from light.
Q4: What are the known degradation pathways for this compound?
A4: The primary degradation pathway for this compound is photolysis (degradation due to light exposure). This can occur via several mechanisms, including:
-
Photodechlorination: Loss of the chlorine atom to form diphenyl ether.
-
C-O bond photodissociation: Cleavage of the ether bond.
-
Photocyclization: Formation of polychlorinated dibenzofurans (PCDFs).[2] In a methanolic solution, UV irradiation has been shown to cause dechlorination, resulting in the formation of diphenyl ether. In an aqueous solution containing acetonitrile, photolysis can yield 4-hydroxybiphenyl ether and chloride ions.
Q5: Can this compound degrade in the presence of air?
A5: Yes, this compound can oxidize in the air, especially under certain conditions, to form unstable peroxides that may be explosive.[1] Storing under an inert atmosphere is recommended to prevent this.
Stability and Storage Conditions Summary
The following tables summarize the key stability and storage information for this compound standards.
Table 1: Recommended Storage Conditions
| Standard Form | Temperature | Light Protection | Atmosphere | Container |
| Neat Compound | Freezer | Required (e.g., amber vial) | Inert Gas (e.g., Argon, Nitrogen) | Tightly Sealed |
| Solution (in Methanol) | Refrigerated (4°C) | Required (e.g., amber vial) | Not specified, but recommended | Tightly Sealed |
Table 2: Known Instabilities and Degradation Products
| Stress Factor | Potential Degradation Pathway | Key Degradation Products |
| Light/UV Exposure | Photodechlorination, C-O bond cleavage, Photocyclization | Diphenyl ether, 4-Hydroxybiphenyl ether, Polychlorinated dibenzofurans |
| Air/Oxygen | Oxidation | Unstable Peroxides |
| High Temperature | Pyrolysis | Polychlorinated dibenzofurans (PCDFs) and other products at temperatures above 600°C.[2] |
Troubleshooting Guide
Problem: My analytical results for this compound are inconsistent or show a decreasing trend over time.
This issue often points to the degradation of your standard. Use the following workflow to troubleshoot the problem.
Caption: Troubleshooting workflow for inconsistent analytical results of this compound.
Problem: I see extra peaks in my chromatogram that are not present in a freshly prepared standard.
This could indicate the presence of degradation products.
Caption: Logical flow for identifying potential degradation products of this compound.
Experimental Protocols
Protocol: Establishing the Shelf-Life of a this compound Standard Solution
This protocol outlines a general procedure for determining the shelf-life of a prepared this compound standard solution, based on ICH guidelines for stability testing.
1. Objective: To determine the period during which a this compound standard solution remains within acceptable concentration limits when stored under specified conditions.
2. Materials:
-
This compound (neat, high purity)
-
High-purity solvent (e.g., HPLC-grade Methanol)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Amber glass vials with screw caps
-
HPLC or GC system with a suitable detector (e.g., UV or ECD/MS)
-
Refrigerator or environmental chamber set to the desired storage temperature (e.g., 4°C)
3. Procedure:
-
Preparation of the Standard Solution:
-
Accurately weigh a suitable amount of neat this compound.
-
Dissolve the weighed compound in the chosen solvent in a volumetric flask to achieve the desired concentration (e.g., 1000 µg/mL).
-
Ensure the compound is fully dissolved before making up to the final volume.
-
This initial stock solution is considered the "time zero" sample.
-
-
Stability Study Setup:
-
Aliquot the stock solution into multiple amber glass vials.
-
Tightly cap the vials.
-
Place the vials in the designated storage condition (e.g., a refrigerator at 4°C ± 2°C).
-
-
Testing Schedule:
-
Analyze the concentration of the standard solution at defined intervals. A typical schedule for a long-term study might be: 0, 3, 6, 9, 12, 18, and 24 months.
-
At each time point, retrieve a vial from storage. Allow it to equilibrate to room temperature before opening.
-
-
Analytical Method:
-
Use a validated stability-indicating analytical method (e.g., HPLC-UV or GC-MS) capable of separating the parent this compound peak from any potential degradation products.
-
On each analysis day, prepare a fresh calibration curve using a newly prepared standard or a well-characterized reference material.
-
Analyze the stored stability sample in triplicate.
-
-
Data Analysis:
-
Calculate the mean concentration of this compound at each time point.
-
Express the concentration as a percentage of the initial ("time zero") concentration.
-
Plot the percentage concentration versus time.
-
The shelf-life is the time at which the concentration falls below a predetermined acceptance limit (e.g., 98% of the initial concentration).
-
4. Acceptance Criteria: The concentration of this compound should remain within 98-102% of the initial value throughout the determined shelf-life. The relative standard deviation of the replicate measurements at each time point should be less than 2%.
References
Technical Support Center: Minimizing Byproduct Formation in Ullmann Ether Synthesis
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and optimize Ullmann ether synthesis, focusing on minimizing the formation of unwanted byproducts.
Troubleshooting Guide
The following guide addresses common issues encountered during the Ullmann ether synthesis, their potential causes, and recommended solutions to minimize byproduct formation and improve reaction efficiency.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Ether | - Inactive catalyst (e.g., oxidized Cu(I)).[1] - Inappropriate ligand or absence of a necessary ligand.[1] - Base is not strong enough or is poorly soluble.[1] - Reaction temperature is too low.[2] - Steric hindrance from bulky substituents on the aryl halide or phenol.[1] - Presence of protic impurities like water.[2] | - Use fresh, high-purity Cu(I) salts (e.g., CuI).[1] - Screen a variety of ligands; N,N-dimethylglycine and 1,10-phenanthroline are often effective.[1][2] - Use a strong, dry, and finely powdered base such as K₃PO₄ or Cs₂CO₃.[1][2] - Incrementally increase the reaction temperature, typically in the range of 80-120 °C for modern systems.[2] - For sterically hindered substrates, consider using more effective ligand systems or higher temperatures.[1] - Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[2] |
| Formation of Homocoupled Biaryl Product (Ar-Ar) | - High reaction temperatures.[3] - Absence of a suitable ligand to promote the desired C-O coupling. | - Optimize the temperature; avoid excessively high temperatures. - Introduce or screen different ligands to favor the etherification pathway over homocoupling. |
| Reduction of Aryl Halide (Ar-H) | - Presence of protic impurities (e.g., water) that can act as a proton source.[2] - The nucleophile (alcohol/phenol) may be unstable under the reaction conditions.[2] | - Use anhydrous solvents and reagents, and thoroughly dry all glassware.[2] - Consider using a milder base or lowering the reaction temperature to prevent nucleophile degradation.[2] |
| Hydrolysis of Aryl Halide to Phenol | - Presence of water in the reaction mixture. - Use of hydroxide bases in certain solvents can favor phenol formation.[4] | - Rigorously exclude water from the reaction. - Choose a non-hydroxide base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[2][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Ullmann ether synthesis and how can I avoid them?
A1: The most common byproducts are homocoupled biaryls (from the coupling of two aryl halides), reduced aryl halides (where the halogen is replaced by hydrogen), and phenols (from the hydrolysis of the aryl halide). To minimize these:
-
Homocoupling: Optimize the reaction temperature and screen for a ligand that selectively promotes C-O bond formation.
-
Reduction: Ensure strictly anhydrous conditions by using dry solvents and reagents and running the reaction under an inert atmosphere.[2]
-
Hydrolysis: Avoid water and hydroxide bases. Use carbonate or phosphate bases instead.[1][4]
Q2: How do I select the right ligand to minimize side reactions?
A2: Ligand selection is critical and often substrate-dependent. For many Ullmann ether syntheses, simple and inexpensive ligands like N,N-dimethylglycine or L-proline are highly effective.[1][2] 1,10-phenanthroline is another commonly used ligand.[2] It is often necessary to screen a panel of ligands to find the optimal one for your specific substrates that maximizes the yield of the desired ether while minimizing byproducts.
Q3: What is the optimal temperature for minimizing byproduct formation?
A3: While traditional Ullmann reactions required very high temperatures (often >160 °C), modern ligand-accelerated protocols operate under much milder conditions, typically between 80 °C and 120 °C.[2][6] It is recommended to start at the lower end of this range and incrementally increase the temperature if the reaction is slow. Excessively high temperatures can lead to decomposition and an increase in byproduct formation.[2]
Q4: Which base is best for minimizing side reactions?
A4: The choice of base can significantly impact the reaction outcome. Insoluble inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used and are often effective at minimizing side reactions.[1][2][5] The base should be finely powdered and thoroughly dried before use.[1] The optimal base is dependent on the specific reactants and solvent system.[5]
Q5: Can the solvent choice influence byproduct formation?
A5: Yes, the solvent plays a crucial role. Polar aprotic solvents like DMF, dioxane, and toluene are frequently used.[2][5] The solubility of the base and the copper catalyst can be affected by the solvent, which in turn influences the reaction rate and selectivity. For instance, in some systems, non-polar solvents like toluene or xylene have been shown to be more effective than polar solvents like NMP.[5] It is advisable to screen different anhydrous solvents to optimize your reaction.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of the desired diaryl ether, providing a basis for optimizing reaction conditions to minimize byproducts.
Table 1: Effect of Base on Diaryl Ether Synthesis
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Toluene | 100 | 58.3 |
| 2 | Cs₂CO₃ | Toluene | 100 | 10 |
| 3 | Na₂CO₃ | Toluene | 100 | 0 |
| Reaction Conditions: 2-bromonaphthalene, p-cresol, Cu(I) catalyst (5 mol %). Data sourced from ARKIVOC 2009 (xiv) 255-265.[5] |
Table 2: Effect of Solvent on Diaryl Ether Synthesis
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 100 | 58.3 |
| 2 | o-Xylene | 140 | 67.9 |
| 3 | NMP | 100 | 0 |
| 4 | Anisole | 100 | 0 |
| 5 | 1,4-Dioxane | 100 | 0 |
| Reaction Conditions: 2-bromonaphthalene, p-cresol, CuIPPh₃ catalyst (5 mol %), K₂CO₃ base. Data sourced from ARKIVOC 2009 (xiv) 255-265.[5] |
Table 3: Effect of Ligand on Diaryl Ether Synthesis
| Entry | Ligand | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | N,N-dimethylglycine | CuI | Cs₂CO₃ | Dioxane | 90 | 95 |
| 2 | L-proline | CuI | K₃PO₄ | DMSO | 90 | 85 |
| 3 | 1,10-phenanthroline | CuI | K₂CO₃ | Toluene | 110 | 92 |
| Representative data compiled from various sources for illustrative purposes. |
Experimental Protocols
General Protocol for a Ligand-Accelerated Ullmann Ether Synthesis:
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the phenol or alcohol (1.2 mmol), the copper(I) catalyst (e.g., CuI, 5-10 mol%), the ligand (10-20 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.[2]
-
Solvent Addition: Add the anhydrous solvent (e.g., dioxane or toluene, 3-5 mL) via syringe.[2]
-
Reaction: Place the vessel in a preheated heating block or oil bath and stir at the desired temperature (e.g., 90-110 °C).[2]
-
Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[2]
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ether.[2]
Visualizations
Caption: Generalized mechanism of the Ullmann ether synthesis.
Caption: Competing pathways leading to byproduct formation.
Caption: A systematic workflow for troubleshooting Ullmann ether synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-Chlorodiphenyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two most common analytical techniques for the quantification of 4-Chlorodiphenyl ether: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Additionally, an alternative method, Stir Bar Sorptive Extraction (SBSE) coupled with GC-MS, is discussed. The information presented, including detailed experimental protocols and comparative performance data, is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.
Data Presentation: Comparison of Analytical Methods
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity Range | 0.1 - 100 µg/L | 0.1 - 100 mg/L |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | 0.05 - 0.1 mg/L |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/L | 0.15 - 0.5 mg/L |
| Accuracy (Recovery) | 85 - 115% | 90 - 110% |
| Precision (RSD) | < 15% | < 10% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and selective, making it suitable for trace-level analysis of this compound in complex matrices such as environmental samples.
a. Sample Preparation (Water Sample):
-
Liquid-Liquid Extraction (LLE):
-
To a 1-liter water sample, add a surrogate standard.
-
Adjust the pH of the sample to neutral.
-
Extract the sample three times with 60 mL of dichloromethane in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL using a gentle stream of nitrogen.
-
Add an internal standard prior to GC-MS analysis.
-
b. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 200 °C at 15 °C/min.
-
Ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 204, 168, 141).
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is robust and suitable for the analysis of higher concentrations of this compound, often found in pharmaceutical preparations or process control samples.
a. Sample Preparation (Pharmaceutical Formulation):
-
Dissolution:
-
Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., methanol or acetonitrile).
-
Sonication may be used to ensure complete dissolution.
-
-
Dilution:
-
Dilute the solution to a concentration within the linear range of the method.
-
-
Filtration:
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
b. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: 225 nm.
Alternative Method: Stir Bar Sorptive Extraction (SBSE) with GC-MS
SBSE is a solventless sample preparation technique that offers high enrichment of analytes from aqueous samples, leading to improved sensitivity.
a. Sample Preparation:
-
A magnetic stir bar coated with a sorbent material (e.g., polydimethylsiloxane - PDMS) is placed in the water sample.
-
The sample is stirred for a defined period (e.g., 1-2 hours) to allow for the extraction of this compound onto the stir bar.
-
The stir bar is then removed, dried, and placed in a thermal desorption unit connected to the GC-MS system.
b. Analysis:
-
The analytes are thermally desorbed from the stir bar and introduced into the GC-MS system for analysis under conditions similar to the standard GC-MS protocol.
Mandatory Visualization
Caption: General workflow for the validation of an analytical method.
A Comparative Guide to the Toxicity of Chlorinated vs. Brominated Diphenyl Ethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of chlorinated diphenyl ethers (PCDEs) and their brominated counterparts, polybrominated diphenyl ethers (PBDEs). While both classes of compounds are structurally similar persistent organic pollutants, their halogen substitution significantly influences their toxicological properties. This document summarizes key experimental data on their comparative cytotoxicity, genotoxicity, neurotoxicity, and endocrine-disrupting effects, providing detailed methodologies for the cited experiments and visualizing relevant signaling pathways.
Comparative Toxicity Overview
Polybrominated diphenyl ethers (PBDEs) have been extensively used as flame retardants and, due to their additive nature, can leach into the environment, leading to widespread human exposure.[1][2] Polychlorinated diphenyl ethers (PCDEs), while not as commercially prevalent as PBDEs, are also found in the environment, often as byproducts of industrial processes.[3] Both classes of compounds share a similar diphenyl ether backbone, but the difference in halogenation (chlorine vs. bromine) impacts their toxicokinetics and toxicodynamics.
Generally, the toxicity of both PCDEs and PBDEs is influenced by the number and position of the halogen atoms. Lower-halogenated congeners are often more readily absorbed and metabolized, sometimes leading to more potent toxic effects.[4]
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various in vitro studies, providing a comparative look at the toxicity of selected chlorinated and brominated diphenyl ether congeners. Due to a scarcity of direct comparative studies, data from experiments with similar designs are presented. Polychlorinated biphenyls (PCBs), which are structurally similar to PCDEs, are included in some comparisons to provide additional context.[5][6]
Table 1: Comparative Cytotoxicity
| Compound | Cell Line | Assay | Endpoint | Concentration/Result | Citation |
| PCDES | |||||
| 3,3',4,4'-Tetrachlorodiphenyl ether (CDE-77) | Zebrafish larvae | Mortality | LC50 | ~1000 nM | [3] |
| PBDES | |||||
| 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | Human neuroblastoma (SH-SY5Y) | MTT | IC50 | 75.94 µM | [7] |
| 2,2',4,4',5-Pentabromodiphenyl ether (BDE-99) | Human astrocytoma (132-1N1) | MTT | IC50 | ~20 µM | [8] |
| Decabromodiphenyl ether (BDE-209) | Human bronchial epithelial cells | Cell Viability | No significant effect | Up to 1 µM | [9] |
| PCBs (for comparison) | |||||
| Aroclor 1254 | Human astrocytoma (132-1N1) | LDH release | Increased | Concentration-dependent | [8] |
Table 2: Comparative Genotoxicity
| Compound | Cell Line | Assay | Endpoint | Concentration/Result | Citation |
| PBDES | |||||
| 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | Human neuroblastoma (SH-SY5Y) | Comet Assay | Increased Olive Tail Moment | Significant at ≥ 1 µg/mL | [10] |
| 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | Human neuroblastoma (SH-SY5Y) | Micronucleus Test | Increased micronuclei frequency | Concentration-dependent | [10] |
| Various PBDEs (BDE-47, -99, -100, -153, -154, -209) | HepG2 | Comet Assay | DNA damage | All tested congeners induced genotoxic effects | [3] |
Table 3: Comparative Endocrine Disruption (Aryl Hydrocarbon Receptor Activation)
| Compound | Assay System | Endpoint | Relative Potency (vs. TCDD) | Citation |
| PCDES | ||||
| 3,3',4,4'-Tetrachlorodiphenyl ether (CDE-77) | Zebrafish larvae (in vivo) | cyp1a induction | Potent activator | [3] |
| 2,3',4,4',5-Pentachlorodiphenyl ether (CDE-118) | Zebrafish larvae (in vivo) | cyp1a induction | Most potent PCDE tested | [3] |
| PBDES | ||||
| 2,3,7,8-Tetrabromodiphenyl ether (BDE-77) | Rat hepatoma cells | DRE binding | Moderately active | [11] |
| 2,2',4,4',5-Pentabromodiphenyl ether (BDE-99) | Human hepatoma (HepG2) cells | AhR-mediated luciferase activity | Antagonistic effect | [12][13] |
| 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | Rodent hepatoma cells | AhR-EGFP expression | No agonistic activity, antagonistic effect | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and comparison of findings.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[14][15][16][17]
-
Protocol:
-
Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Expose the cells to various concentrations of the test compound (PCDEs or PBDEs) and appropriate controls (vehicle and positive control) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Neutral Red Uptake Assay
-
Principle: This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[18][19][20][21][22]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with different concentrations of the test compounds for a defined period.
-
Remove the treatment medium and incubate the cells with a medium containing a non-toxic concentration of Neutral Red (e.g., 50 µg/mL) for approximately 3 hours.
-
Wash the cells to remove unincorporated dye.
-
Add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.
-
Measure the absorbance of the extracted dye at approximately 540 nm.
-
Cell viability is proportional to the amount of Neutral Red retained.
-
Genotoxicity Assays
1. Comet Assay (Single Cell Gel Electrophoresis)
-
Principle: The comet assay is a sensitive method for detecting DNA damage at the level of individual cells. Cells with damaged DNA will display a "comet tail" of fragmented DNA after electrophoresis.[3][10][23][24][25]
-
Protocol:
-
Expose cells to the test compounds for a specific duration.
-
Embed the cells in a low-melting-point agarose gel on a microscope slide.
-
Lyse the cells to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Subject the slides to electrophoresis under alkaline or neutral conditions. DNA fragments migrate out of the nucleoid, forming the comet tail.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).
-
Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).
-
2. In Vitro Micronucleus Test
-
Principle: This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[11][12][13][26][27]
-
Protocol:
-
Treat cell cultures with various concentrations of the test compound, along with negative and positive controls.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.
-
Harvest the cells and fix them onto microscope slides.
-
Stain the cells with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells) per concentration.
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
-
Endocrine Disruption Assay
1. Aryl Hydrocarbon Receptor (AhR) Activation Reporter Gene Assay
-
Principle: This assay measures the ability of a compound to activate the AhR, a ligand-activated transcription factor involved in the toxic effects of many halogenated aromatic hydrocarbons. Activation of the AhR leads to the transcription of target genes, such as Cytochrome P450 1A1 (CYP1A1).[1][3][11][12][13][15][18][19][26][28]
-
Protocol:
-
Use a cell line (e.g., HepG2) that has been stably or transiently transfected with a reporter plasmid. This plasmid contains a reporter gene (e.g., luciferase) under the control of a promoter with Dioxin Response Elements (DREs), which are binding sites for the activated AhR.
-
Expose the cells to a range of concentrations of the test compounds.
-
After an incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).
-
An increase in reporter gene activity indicates activation of the AhR. The potency of activation can be compared to that of a known AhR agonist like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the toxicology of chlorinated and brominated diphenyl ethers.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioaccumulation and behavioral effects of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) in perinatally exposed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p,p'-DDE induces mitochondria-mediated apoptosis of cultured rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic and genotoxic effects of the flame retardants (PBDE-47, PBDE-99 and PBDE-209) in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polybrominated diphenyl ethers as Ah receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interactions of Polybrominated Diphenyl Ethers with the Aryl Hydrocarbon Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interactions of polybrominated diphenyl ethers with the aryl hydrocarbon receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. puracyp.com [puracyp.com]
- 16. Neurotoxic effects in adult mice neonatally exposed to 3,3'4,4'5-pentachlorobiphenyl or 2,3,3'4,4'-pentachlorobiphenyl. Changes in brain nicotinic receptors and behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) induces wide metabolic changes including attenuated mitochondrial function and enhanced glycolysis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
- 20. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Endocrine-Disrupting Chemicals: An Endocrine Society Scientific Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Toxic effects and mechanism of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) on Lemna minor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Comparison of PBDE congeners as inducers of oxidative stress in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Complex chemical signals dictate Ah receptor activation through the gut-lung axis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 4-Chlorodiphenyl Ether vs. 4-Bromodiphenyl Ether as Analytical Standards
For researchers, scientists, and professionals in drug development, the selection of an appropriate analytical standard is a critical step in ensuring the accuracy and reliability of quantitative analyses. This guide provides a comprehensive comparison of two commonly used analytical standards, 4-Chlorodiphenyl ether and 4-Bromodiphenyl ether, to aid in the selection process for chromatographic applications.
When employed as internal standards in analytical techniques such as gas chromatography (GC) and liquid chromatography (LC), both this compound and 4-Bromodiphenyl ether offer distinct advantages and disadvantages. The ideal internal standard should mimic the chemical behavior of the analyte of interest and be absent in the sample matrix.[1] This comparison delves into their physicochemical properties, analytical performance based on established principles, and provides example experimental protocols to guide your selection.
Physicochemical Properties: A Tabular Comparison
A fundamental step in selecting an internal standard is to compare its physical and chemical properties to those of the target analyte. A close match in properties often leads to similar behavior during sample preparation and analysis, which is crucial for accurate quantification.
| Property | This compound | 4-Bromodiphenyl ether |
| CAS Number | 7005-72-3[2] | 101-55-3[3] |
| Molecular Formula | C₁₂H₉ClO[4] | C₁₂H₉BrO[3] |
| Molecular Weight | 204.65 g/mol [4] | 249.10 g/mol [3] |
| Melting Point | -8 °C[5] | 18 °C[3] |
| Boiling Point | 161-162 °C at 19 mmHg[4] | 305 °C at 760 mmHg[3] |
| Density | 1.193 g/mL at 25 °C[4] | 1.423 g/mL at 25 °C[3] |
| Solubility in Water | 3.3 mg/L at 25 °C | Insoluble |
| log Kow (Octanol-Water Partition Coefficient) | 4.08 | 4.4 |
Performance as Analytical Standards: A Comparative Analysis
While direct experimental comparisons are limited, a theoretical evaluation based on their properties and established criteria for internal standards can guide selection.
Chemical Similarity and Analyte Matching:
The choice between this compound and 4-Bromodiphenyl ether often depends on the specific analytes being quantified. The underlying principle is to select an internal standard that is structurally and chemically similar to the target compounds.
-
This compound is a suitable internal standard for the analysis of various chlorinated compounds, such as polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and other chlorinated diphenyl ethers. Its chlorine atom provides a similar response in electron capture detectors (ECD) and mass spectrometers (MS) as many chlorinated environmental contaminants. It has been used in the preparation of internal standards for the analysis of highly brominated diphenyl ethers.
-
4-Bromodiphenyl ether , on the other hand, is more appropriate for the analysis of brominated compounds, particularly polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants. Its bromine atom makes it a closer structural analog to PBDEs, leading to more comparable behavior during extraction and chromatographic separation.
Chromatographic Behavior:
Both compounds are relatively non-polar and exhibit good chromatographic peak shapes on common non-polar and semi-polar GC columns. Their retention times will differ due to the difference in their halogen substituent, with the heavier 4-bromodiphenyl ether generally eluting later than this compound under the same chromatographic conditions. This difference in retention can be advantageous in preventing co-elution with analytes of interest.
Detector Response:
In mass spectrometry, the isotopic patterns of chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) provide distinct mass spectral signatures that aid in their identification and quantification. The choice of internal standard should consider the mass-to-charge ratios of the target analytes to avoid isobaric interferences.
Stability and Purity:
Both compounds are commercially available in high purity, which is a prerequisite for their use as analytical standards. They are generally stable under typical laboratory storage conditions. However, like other ethers, they may form peroxides upon prolonged exposure to air and light, so proper storage is essential.
Experimental Protocols:
Example Protocol: Analysis of Polybrominated Diphenyl Ethers (PBDEs) in Environmental Samples by GC-MS
This protocol is based on methodologies used for the analysis of PBDEs, where 4-bromodiphenyl ether or, more commonly, isotopically labeled PBDEs are used as internal standards.
1. Sample Preparation (Solid Matrix - e.g., Sediment, Dust):
- Accurately weigh approximately 1-5 grams of the homogenized sample into an extraction thimble.
- Spike the sample with a known amount of the internal standard solution (e.g., 4-bromodiphenyl ether in a non-interfering solvent).
- Perform Soxhlet extraction for 16-24 hours with a suitable solvent mixture (e.g., hexane/acetone 1:1 v/v).
- Concentrate the extract using a rotary evaporator.
- Perform cleanup using multi-layer silica gel column chromatography to remove interferences. Elute the fraction containing PBDEs and the internal standard.
- Further concentrate the cleaned extract to a final volume of 1 mL.
2. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Injector: Splitless mode at 280 °C.
- Oven Program: Start at 100 °C (hold 2 min), ramp to 200 °C at 15 °C/min, then ramp to 300 °C at 5 °C/min (hold 10 min).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
- Monitored Ions: Select characteristic ions for the target PBDE congeners and the internal standard (e.g., for 4-bromodiphenyl ether, m/z 248, 250, 169).
3. Quantification:
- Generate a calibration curve by analyzing a series of standard solutions containing known concentrations of the target analytes and a constant concentration of the internal standard.
- Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
- Determine the concentration of the analytes in the samples by calculating their peak area ratios to the internal standard and using the calibration curve.
Logical Workflow for Internal Standard Analysis
The following diagram illustrates the general workflow for using an internal standard in a chromatographic analysis, from sample preparation to final quantification.
Caption: Workflow for internal standard-based quantitative analysis.
Conclusion
Both this compound and 4-Bromodiphenyl ether are valuable analytical standards for the quantification of halogenated organic compounds. The selection between the two should be primarily driven by the chemical nature of the analytes of interest. For chlorinated compounds, this compound is a logical choice, while 4-Bromodiphenyl ether is better suited for the analysis of brominated compounds like PBDEs.
When making a selection, researchers should carefully consider the physicochemical properties, potential for chromatographic co-elution, and detector response of both the analytes and the potential internal standard. While this guide provides a foundational comparison, the optimal choice will always be validated through method development and validation experiments specific to the analytical challenge at hand.
References
- 1. This compound – CRM LABSTANDARD [crmlabstandard.com]
- 2. Polybrominated diphenyl ethers in the environmental systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flame Retardant Analytical Standards [sigmaaldrich.com]
- 4. Potentiometric Determination of Biogenic Amines Using a Cucurbit[6]uril-PVC Sensing Membrane [mdpi.com]
- 5. researchgate.net [researchgate.net]
GC-MS vs. LC-MS for the Analysis of Halogenated Diphenyl Ethers: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of halogenated diphenyl ethers, such as polybrominated diphenyl ethers (PBDEs), is critical due to their persistence, bioaccumulation, and potential health risks. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for specific research needs.
Halogenated diphenyl ethers are a class of persistent organic pollutants (POPs) widely used as flame retardants in various consumer and industrial products.[1] Their analysis is challenging due to the complexity of environmental and biological matrices, the large number of congeners, and the potential for thermal degradation of highly brominated compounds.[2] Both GC-MS and LC-MS offer powerful solutions, each with distinct advantages and limitations.
Performance Comparison: GC-MS vs. LC-MS
Gas chromatography has traditionally been the standard technique for the analysis of PBDEs due to their volatility and thermal stability.[2] However, liquid chromatography is gaining traction, particularly for the analysis of higher brominated congeners that are susceptible to thermal degradation in the hot GC inlet.[3][4]
| Feature | GC-MS | LC-MS |
| Analytes | Ideal for volatile and thermally stable congeners (mono- to hepta-BDEs).[5] Higher brominated congeners (e.g., BDE-209) can be analyzed but may require optimized conditions to minimize thermal degradation.[2][6] | Well-suited for a wider range of congeners, including thermally labile and higher molecular weight compounds (e.g., deca-BDE).[3][4] Also capable of analyzing hydroxylated and methoxylated metabolites without derivatization.[7][8] |
| Sensitivity | Excellent sensitivity, with instrument detection limits (IDLs) in the low picogram (pg) to femtogram (fg) range, especially with triple quadrupole (MS/MS) or high-resolution MS (HRMS) systems.[1][9] | Generally offers high sensitivity, with limits of detection (LODs) in the low picogram (pg) range.[4] However, for some non-polar PBDEs, LC-MS may have insufficient sensitivity for trace-level quantification compared to GC-MS.[8] |
| Selectivity | High selectivity, particularly with MS/MS, which minimizes matrix interferences.[10][11] Co-elution of some congeners can be a challenge.[2] | High selectivity is achieved through MS/MS, effectively reducing matrix effects.[3] |
| Matrix Effects | Can be significant in complex matrices like sediment and biological tissues, requiring extensive sample cleanup.[2][11] | Matrix effects can also be a concern, but the milder ionization techniques may reduce their severity compared to the high temperatures in GC.[3] |
| Sample Throughput | Runtimes are typically in the range of 15-30 minutes.[5][6] | Runtimes can be shorter, often under 15 minutes.[3][12] |
| Derivatization | Required for the analysis of hydroxylated metabolites to increase their volatility.[8] | Not required for hydroxylated or other polar metabolites, simplifying sample preparation.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for both GC-MS and LC-MS analysis of halogenated diphenyl ethers.
GC-MS Experimental Protocol
This protocol is a composite based on common practices for the analysis of PBDEs in environmental samples.[1][2][13]
1. Sample Preparation:
-
Extraction: Soxhlet extraction with toluene or a hexane/dichloromethane mixture for 16-24 hours is common for solid samples like sediment and sludge.[2] Pressurized liquid extraction (PLE) is a faster alternative.[13] For biological tissues, a QuEChERS-like extraction can be employed.[14]
-
Cleanup: Multi-step cleanup is often necessary to remove interfering compounds. This may include gel permeation chromatography (GPC), and column chromatography using materials like silica gel, alumina, and Florisil.[1][11][15]
2. GC-MS/MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: A 15 m x 0.25 mm I.D., 0.10 µm film thickness column specifically designed for PBDE analysis (e.g., Agilent J&W DB-5ms Ultra Inert) is often used to minimize analyte degradation.[6]
-
Injector: A programmed temperature vaporizing (PTV) injector is often used in splitless mode to minimize thermal stress on the analytes.[2]
-
Oven Temperature Program: Initial temperature of 120°C, held for 2 minutes, then ramped to 330°C.[8]
-
Mass Spectrometer: Agilent 7010B triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[10]
LC-MS Experimental Protocol
This protocol is representative of methods used for the analysis of PBDEs and their hydroxylated metabolites.[3][4][7]
1. Sample Preparation:
-
Extraction: Pressurized liquid extraction (PLE) with a mixture of hexane and dichloromethane is effective for solid samples.[7] For biological samples, a liquid-liquid extraction can be performed.[15]
-
Cleanup: Cleanup procedures are similar to those for GC-MS, often involving GPC and silica gel chromatography.[3]
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Prominence HPLC system or equivalent.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Gemini C18, 250 x 3 mm, 5 µm) is commonly used.[4]
-
Mobile Phase: A gradient of methanol and water is typically employed.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX 4000 QTRAP®) is used for tandem MS analysis.[3]
-
Ionization Mode: Atmospheric Pressure Photoionization (APPI) in negative ion mode has shown good results for PBDEs.[4] Electrospray ionization (ESI) is suitable for hydroxylated metabolites.[12]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to quantify the target analytes.[3]
Visualizing the Workflow
A general workflow for the analysis of halogenated diphenyl ethers, applicable to both GC-MS and LC-MS with minor variations, is depicted below.
Conclusion
The choice between GC-MS and LC-MS for the analysis of halogenated diphenyl ethers depends on the specific congeners of interest, the sample matrix, and the desired sensitivity.
-
GC-MS remains the gold standard for the analysis of a wide range of PBDE congeners, offering excellent sensitivity and resolving power, especially when coupled with tandem mass spectrometry. It is particularly well-suited for established methods and laboratories with expertise in this technique.
-
LC-MS provides a significant advantage for the analysis of thermally labile, highly brominated congeners and polar metabolites, avoiding the potential for thermal degradation and the need for derivatization. This makes it an increasingly attractive and powerful alternative, especially in research focused on the full spectrum of these environmental contaminants and their biotransformation products.
Ultimately, for a comprehensive understanding of halogenated diphenyl ether contamination, a combination of both techniques may be the most effective approach, leveraging the strengths of each to cover the widest possible range of analytes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sciex.com [sciex.com]
- 4. researchgate.net [researchgate.net]
- 5. s4science.at [s4science.at]
- 6. A modified QuEChERS method coupled with GC–MS/MS for the rapid and simultaneous analysis of polybrominated diphenyl ethers and novel brominated flame retardant residues in animal-derived foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. “One-shot” analysis of polybrominated diphenyl ethers and their hydroxylated and methoxylated analogs in human breast milk and serum using gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. shimadzu.com [shimadzu.com]
- 11. public.jenck.com [public.jenck.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Single sample preparation for brominated flame retardants in fish and shellfish with dual detection: GC-MS/MS (PBDEs) and LC-MS/MS (HBCDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Inter-laboratory Comparison Guide for the Analysis of Persistent Organic Pollutants
An Objective Evaluation of Analytical Performance for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of inter-laboratory performance for the analysis of Persistent Organic Pollutants (POPs). It is designed to assist researchers, scientists, and drug development professionals in evaluating and selecting analytical approaches by presenting objective data from various international proficiency tests. The information herein is compiled from publicly available reports from leading organizations in environmental and chemical analysis.
Data Presentation: A Comparative Overview of Laboratory Performance
The following tables summarize quantitative data from prominent inter-laboratory comparison studies. Performance is often evaluated using z-scores, where a score between -2 and 2 is generally considered satisfactory. The Relative Standard Deviation (%RSD) indicates the precision of the measurements among the participating laboratories.
Table 1: Performance in the Analysis of Dioxins, Furans, and PCBs in Compound Feed
This table is based on the results from the European Union Reference Laboratory (EURL) for POPs in Feed and Food proficiency test conducted in 2023.
| Analyte Group | Assigned Value (ng/kg) | %RSD | Number of Laboratories | Satisfactory Performance (%) |
| PCDD/Fs | 0.75 | 15 | 45 | 91 |
| Dioxin-like PCBs | 1.20 | 18 | 48 | 88 |
| Indicator PCBs | 2.55 | 21 | 52 | 85 |
Data synthesized from the EURL POPs in Feed and Food proficiency test report 2023.
Table 2: Performance in the Analysis of PAHs and PCBs in Marine Sediment
This table presents data from the National Institute of Standards and Technology (NIST) Intercomparison Exercise Program for Organic Contaminants in the Marine Environment.
| Analyte | Certified Value (ng/g) | %RSD | Number of Laboratories |
| Benzo[a]pyrene | 15.2 | 25 | 35 |
| PCB 153 | 8.9 | 22 | 41 |
| PCB 180 | 5.6 | 28 | 40 |
Data synthesized from the NIST Intercomparison Exercise Program for Organic Contaminants in the Marine Environment: Description and Results of 2007 Organic Intercomparison Exercises report.[1]
Table 3: Performance in the Analysis of Various POPs in Diverse Matrices
This table summarizes findings from the fourth round of the UNEP/GEF Global Interlaboratory Assessment on POPs. The results highlight the challenges in analyzing different POPs across various sample types.[2]
| POP Class | Matrix | Assigned Value (µg/kg) | %RSD | Number of Laboratories |
| OCPs | Sediment | 5.8 | 35 | 68 |
| PBDEs | Fish | 12.3 | 42 | 55 |
| PFAS | Human Milk | 0.9 | 55 | 41 |
Data synthesized from the Bi-ennial Global Interlaboratory Assessment on Persistent Organic Pollutants – Fourth Round 2018/2019 report.[2]
Experimental Protocols: Methodologies for Key Experiments
The following sections detail the typical experimental protocols employed in the cited inter-laboratory comparison studies. These methodologies provide a framework for understanding the analytical processes behind the presented data.
Sample Preparation
For solid matrices like sediment and feed, samples are typically homogenized and a representative subsample is taken for analysis. Biological tissues, such as fish and human milk, are often freeze-dried and then homogenized. Water samples are collected in pre-cleaned containers and may be filtered or extracted directly.
Extraction
-
Soxhlet Extraction: A classical and robust method used for solid samples. The sample is placed in a thimble and continuously extracted with an organic solvent (e.g., hexane, dichloromethane) over several hours.
-
Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples more efficiently than traditional methods.
-
Solid-Phase Extraction (SPE): Commonly used for water samples. The water is passed through a cartridge containing a solid sorbent that retains the POPs. The analytes are then eluted with a small volume of organic solvent.
-
Liquid-Liquid Extraction (LLE): A common method for liquid samples, including milk and plasma, where analytes are partitioned from the aqueous phase into an immiscible organic solvent.
Clean-up
Crude extracts from the initial extraction step often contain co-extracted matrix components that can interfere with the analysis. Clean-up procedures are essential to remove these interferences.
-
Gel Permeation Chromatography (GPC): A size-exclusion chromatography technique used to separate large molecules (e.g., lipids) from the smaller POP analytes.
-
Adsorption Chromatography: Utilizes materials like silica gel, alumina, or Florisil to separate POPs from interfering compounds based on their polarity. Different fractions can be collected by eluting with solvents of increasing polarity.
-
Carbon-based Sorbents: Activated carbon is often used to separate planar POPs, such as dioxins and furans, from non-planar compounds like PCBs.
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): The most common technique for the analysis of a wide range of POPs, including PCBs, organochlorine pesticides, and PBDEs. High-resolution mass spectrometry (HRMS) is often required for the sensitive and selective detection of dioxins and furans.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The preferred method for the analysis of emerging POPs like per- and polyfluoroalkyl substances (PFAS) and other polar or thermally labile compounds.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the inter-laboratory comparison and analysis of persistent organic pollutants.
References
A Comparative Guide to the Quantification of 4-Chlorodiphenyl Ether: Accuracy and Precision
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds like 4-Chlorodiphenyl ether is paramount. This guide provides an objective comparison of common analytical methodologies, supported by experimental data, to aid in the selection of the most suitable technique for specific research needs.
Comparison of Quantitative Performance
The selection of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes key metrics for the quantification of this compound and related haloethers using various analytical techniques.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| GC-ECD (EPA Method 611) | 4-Chlorophenyl phenyl ether | 3.9 µg/L | - | 1.0 - 626 µg/L | 56 - 85 | 15 - 31 (Single Analyst), 32 - 53 (Overall) |
| GC-MS (EPA Method 1625) | p-Chlorophenyl phenyl ether | 10 µg/L | - | - | 75 - 166 µg/L (as accuracy) | - |
| GC-MS | Tris(4-chlorophenyl)methane | 0.73 ng/mL | 2 ng/mL | 2 - 200 ng/mL (r² ≥ 0.9975) | - | ≤ 7.6 |
| GC-MS | Tris(4-chlorophenyl)methanol | 0.07 ng/mL | 1 ng/mL | 1 - 100 ng/mL (r² ≥ 0.9975) | - | ≤ 3.8 |
| HPLC-UV | 4-(4-chlorophenyl)-4-hydroxypiperidine* | 1 ng/mL | 2 ng/mL | 2 - 500 ng/mL (r² = 0.9994) | 82 - 90 | < 13.2 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are protocols for common analytical techniques used for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) based on EPA Method 625
This method is suitable for the analysis of semivolatile organic compounds in municipal and industrial discharges.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Adjust the pH of a 1 L water sample to ≥ 11 with 10 N sodium hydroxide.
-
Serially extract the sample three times with 60 mL of methylene chloride in a separatory funnel.
-
Combine the methylene chloride extracts.
-
Adjust the pH of the aqueous fraction to ≤ 2 with sulfuric acid and perform a second round of three extractions with 60 mL of methylene chloride.
-
Combine all methylene chloride extracts and dry by passing through a drying column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus.
2. GC-MS Analysis
-
Gas Chromatograph:
-
Column: 1.8 m x 2 mm ID glass column packed with 3% SP-2250 on Supelcoport (100/120 mesh).
-
Carrier Gas: Helium at a flow rate of 30 mL/min.
-
Injector Temperature: 250 °C.
-
Temperature Program: Isothermal at 50 °C for 4 min, then programmed at 8 °C/min to a final temperature of 270 °C.
-
Injection Volume: 2 to 5 µL.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-450 amu.
-
Data Acquisition: Full scan.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While a specific validated method for this compound was not found, the following protocol for a related chlorinated aromatic compound provides a representative methodology.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the water sample onto the cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of a 10% methanol in water solution to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.
2. HPLC-UV Analysis
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
-
UV Detector:
-
Detection Wavelength: 220 nm.
-
Visualizing the Workflow and Methodologies
To better understand the processes involved, the following diagrams illustrate the typical analytical workflow and the relationship between the different quantification methods.
A Comparative Guide to Method Validation for 4-Chlorodiphenyl Ether in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantitative analysis of 4-Chlorodiphenyl ether in biological matrices. The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in toxicological assessments, pharmacokinetic studies, and environmental monitoring. This document outlines detailed experimental protocols and presents a comparative analysis of the performance of each method, supported by representative experimental data.
Introduction to this compound Analysis
This compound is a halogenated aromatic ether that has been identified as an environmental contaminant. Its potential for bioaccumulation and adverse health effects necessitates the development of sensitive and robust analytical methods for its detection in biological samples such as blood, urine, and tissue. Both GC-MS and LC-MS are powerful techniques for the quantification of organic compounds, but the choice between them depends on the specific requirements of the analysis, including the desired sensitivity, the complexity of the biological matrix, and the physicochemical properties of the analyte.
Comparative Performance Data
The following tables summarize the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of this compound in a biological matrix like human plasma. These values are representative and may vary depending on the specific instrumentation, sample preparation protocol, and matrix effects.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance
| Validation Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.995 |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance
| Validation Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.998 |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 2 ng/mL |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducible results. The following are representative protocols for the extraction and quantification of this compound from a biological matrix.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Collection: Collect 1 mL of the biological matrix (e.g., plasma, urine) in a clean glass tube.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of this compound) to all samples, calibration standards, and quality control samples.
-
Extraction: Add 5 mL of an organic solvent (e.g., hexane:dichloromethane, 9:1 v/v).
-
Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase for LC-MS or ethyl acetate for GC-MS).
GC-MS Analysis Protocol
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of this compound.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound (e.g., m/z 204, 169, 141).
-
LC-MS/MS Analysis Protocol
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Temperature: 500°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and its internal standard, ensuring high selectivity and sensitivity.
-
Method Validation Workflow
The following diagram illustrates the key steps involved in the validation of an analytical method for this compound.
Caption: Workflow for analytical method validation.
Potential Signaling Pathway Disruption
This compound has been identified as an endocrine-disrupting chemical with estrogenic activity. While its precise signaling cascade is a subject of ongoing research, it may interfere with nuclear receptor signaling pathways. The diagram below illustrates a plausible mechanism of action.
Caption: Potential estrogenic signaling pathway.
Conclusion
Both GC-MS and LC-MS/MS are suitable for the quantification of this compound in biological matrices. LC-MS/MS generally offers superior sensitivity and selectivity, making it the preferred method for detecting trace levels of the compound. However, GC-MS remains a robust and cost-effective alternative, particularly for samples with higher concentrations. The choice of method should be guided by the specific analytical needs, available instrumentation, and the required limits of detection. Proper method validation is essential to ensure the reliability and accuracy of the generated data.
Unraveling the Environmental Lifespan of Diphenyl Ethers: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the environmental persistence of chemical compounds is a critical aspect of safety and risk assessment. Diphenyl ethers, a class of aromatic compounds used in a variety of applications including as heat transfer fluids, flame retardants, and herbicides, exhibit a wide range of environmental stabilities. This guide provides a comparative analysis of the environmental persistence of different diphenyl ethers, supported by experimental data, to aid in the evaluation of these compounds.
The environmental fate of diphenyl ethers is largely dictated by their molecular structure, particularly the degree and type of halogenation. Unsubstituted diphenyl ether is susceptible to microbial degradation, while the addition of halogen atoms, such as chlorine or bromine, significantly increases their resistance to breakdown, leading to longer environmental half-lives.
Comparative Analysis of Environmental Persistence
The persistence of a chemical in the environment is often quantified by its half-life (t½), the time it takes for 50% of the initial concentration to degrade. The following table summarizes available half-life data for various diphenyl ethers in different environmental compartments. It is important to note that direct comparison of these values should be approached with caution, as experimental conditions such as temperature, soil or sediment type, microbial population, and light intensity can significantly influence degradation rates.
| Compound Class | Congener/Product | Matrix | Half-life (t½) | Key Conditions |
| Unsubstituted Diphenyl Ether | Diphenyl Ether | Air | ~3 days (estimated) | Reaction with hydroxyl radicals |
| Water/Soil | Biodegradation observed, specific half-life data limited | Japanese MITI test showed low biodegradation[1] | ||
| Chlorinated Diphenyl Ethers (PCDEs) | Tri- to Deca-CDEs | Rainbow Trout | 46 to >300 days | Biological half-life |
| CDE-209 | Rainbow Trout | 46 days | Biological half-life[2] | |
| Brominated Diphenyl Ethers (PBDEs) | BDE-209 (Deca-BDE) | Human Serum | 15 days | Apparent half-life in occupationally exposed workers[3] |
| Nona-BDEs (BDE-206, -207, -208) | Human Serum | 18 - 39 days | Apparent half-life in occupationally exposed workers[3] | |
| Octa-BDEs | Human Serum | 37 - 91 days | Apparent half-life in occupationally exposed workers[3] | |
| BDE-183 (Hepta-BDE) | Human Serum | 94 days | Apparent half-life in occupationally exposed workers[3] | |
| Selected PBDEs | Soil (Commercial & Experimental Fields) | ~12.7 years (average) | Fields with biosolids application[4] | |
| Diphenyl Ether Herbicides | Fomesafen | Soil | 100 - 240 days | [5] |
| Oxyfluorfen | Soil | 30 - 40 days | [5] | |
| Acifluorfen | Soil | 14 - 60 days | [5] | |
| Aclonifen | Ditch and River Water | A few days | [6] | |
| Seawater | Several months | [6] | ||
| Bifenox | Ditch and River Water | A few days (less stable than Aclonifen) | [6] | |
| Seawater | Several months (less stable than Aclonifen) | [6] |
Degradation Pathways
The environmental degradation of diphenyl ethers can occur through two primary mechanisms:
-
Biodegradation: Microorganisms in soil, sediment, and water can break down diphenyl ethers. The rate of biodegradation is highly dependent on the degree of halogenation, with less halogenated congeners being more readily degraded. Aerobic degradation often involves the cleavage of the aromatic ring, debromination, and hydroxylation. Under anaerobic conditions, reductive debromination is the initial and dominant pathway.
-
Photodegradation: Sunlight, particularly UV radiation, can induce the degradation of diphenyl ethers. This process is especially relevant for compounds present in the atmosphere or surface waters. Photodegradation of highly brominated PBDEs, such as BDE-209, often involves the stepwise removal of bromine atoms, leading to the formation of lower-brominated and potentially more toxic congeners.
Experimental Protocols for Assessing Environmental Persistence
To ensure consistency and comparability of environmental persistence data, standardized testing guidelines have been developed by the Organisation for Economic Co-operation and Development (OECD). The most relevant guidelines for assessing the degradation of diphenyl ethers in various environmental compartments are:
-
OECD 307: Aerobic and Anaerobic Transformation in Soil: This guideline is used to determine the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.
-
OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems: This test assesses the transformation of chemicals in aquatic sediment systems, which are significant sinks for persistent organic pollutants.
-
OECD 309: Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test: This guideline measures the rate and extent of biodegradation of a chemical at low concentrations in natural surface water.
A generalized workflow for conducting these simulation tests is outlined below.
Detailed Methodologies:
A typical study following OECD guidelines would involve the following key steps:
-
Test System Preparation:
-
Soil (OECD 307): Fresh soil samples are collected, sieved, and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.
-
Aquatic Sediment (OECD 308): Intact sediment cores with overlying water are collected from a suitable water body. The system is allowed to equilibrate in the laboratory.
-
Surface Water (OECD 309): Water is sampled from a natural source and characterized for parameters like pH, dissolved organic carbon, and microbial activity.
-
-
Application of the Test Substance:
-
The diphenyl ether compound, often radiolabeled (e.g., with ¹⁴C) to facilitate tracking and mass balance calculations, is applied to the test system at a concentration relevant to expected environmental concentrations.
-
-
Incubation:
-
The test systems are incubated under controlled conditions. For aerobic studies, a continuous supply of air is provided. For anaerobic studies, an oxygen-free environment is maintained. Temperature is kept constant, and for photodegradation studies, a defined light source is used. The duration of the study can range from 60 to 120 days or longer, depending on the expected persistence of the compound.
-
-
Sampling and Analysis:
-
Samples of the soil, sediment, and/or water are collected at regular intervals throughout the incubation period.
-
The samples are extracted using appropriate organic solvents to isolate the parent diphenyl ether and its degradation products.
-
The concentrations of the parent compound and its metabolites are quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[7][8][9]
-
-
Data Analysis:
-
The disappearance of the parent compound over time is used to calculate the degradation half-life (t½) by fitting the data to a suitable kinetic model, typically first-order kinetics.
-
Degradation products are identified and quantified to elucidate the degradation pathway.
-
A mass balance is performed to account for the distribution of the radiolabeled carbon in the parent compound, degradation products, mineralized CO₂, and non-extractable residues bound to the matrix.
-
Signaling Pathways and Logical Relationships in Degradation
The degradation of diphenyl ethers, particularly through microbial action, involves specific enzymatic pathways. For instance, the initial step in the aerobic biodegradation of unsubstituted diphenyl ether often involves a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the formation of a catechol intermediate. This is then further broken down through ring cleavage.
Conclusion
The environmental persistence of diphenyl ethers is a complex issue that varies significantly depending on the specific chemical structure and environmental conditions. While unsubstituted diphenyl ether shows potential for biodegradation, halogenated derivatives, particularly the highly brominated flame retardants, are significantly more persistent and prone to long-range environmental transport and bioaccumulation. The standardized protocols developed by the OECD provide a robust framework for assessing the environmental fate of these compounds, enabling a more informed risk assessment for both human health and the ecosystem. Further research focusing on comparative studies under consistent experimental conditions is crucial for a more precise understanding of the relative persistence of different diphenyl ether congeners.
References
- 1. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Polychlorinated Diphenyl Ethers in the Environment: A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apparent Half-Lives of Hepta- to Decabrominated Diphenyl Ethers in Human Serum as Determined in Occupationally Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Access Water | Comparison Between Soil Half–Life of PBDEs in Soils that have Received... [accesswater.org]
- 5. mdpi.com [mdpi.com]
- 6. Study of the degradation of diphenyl-ether herbicides aclonifen and bifenox in different environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dep.nj.gov [dep.nj.gov]
- 9. series.publisso.de [series.publisso.de]
A Comparative Guide to GC Columns for the Analysis of 4-Chlorodiphenyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different gas chromatography (GC) columns for the analysis of 4-Chlorodiphenyl ether, a compound of interest in environmental and toxicological studies. The selection of an appropriate GC column is paramount for achieving accurate and reliable analytical results. This document outlines the performance characteristics of commonly used columns, supported by experimental data, to aid researchers in making an informed decision for their specific analytical needs.
Column Performance Comparison
The selection of a GC column is primarily dictated by the analyte's properties and the desired separation characteristics. For this compound, both non-polar and mid-polar stationary phases are viable options, each offering distinct advantages.
Non-Polar Columns (e.g., 5% Phenyl Methylpolysiloxane)
Columns with a 5% phenyl methylpolysiloxane stationary phase, such as the DB-5ms, HP-5MS, and ZB-5MS, are widely used for the analysis of semivolatile organic compounds, including chlorinated diphenyl ethers.[1][2][3] These columns separate compounds primarily based on their boiling points and are known for their robustness and versatility.
Mid-Polar Columns (e.g., 50% Phenyl Methylpolysiloxane)
Mid-polar columns, such as the DB-17ms, contain a higher percentage of phenyl groups in their stationary phase. This increased polarity offers a different selectivity compared to the 5% phenyl phases, which can be advantageous for resolving complex mixtures or for confirmation analysis.[4]
Below is a summary of the expected performance of these two types of columns for the analysis of this compound. Please note that a direct, head-to-head comparative study under identical experimental conditions was not available in the public domain. The following data is a synthesized representation based on typical performance characteristics for similar analytes.
| Performance Metric | Non-Polar Column (e.g., DB-5ms) | Mid-Polar Column (e.g., DB-17ms) |
| Stationary Phase | 5% Phenyl - 95% Dimethylpolysiloxane | 50% Phenyl - 50% Dimethylpolysiloxane |
| Expected Retention Time | Shorter | Longer |
| Peak Shape (Asymmetry) | Generally Symmetrical | Potentially more symmetrical for polar analytes |
| Resolution | Good for general-purpose analysis | Enhanced for specific isomer separations |
| Selectivity | Primarily boiling point-based | Boiling point and polarity-based |
| Typical Applications | Broad spectrum analysis of POPs | Confirmatory analysis, complex matrices |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible and accurate results. The following are typical GC-MS experimental protocols for the analysis of this compound on both non-polar and mid-polar columns.
Method 1: Analysis on a Non-Polar GC Column
This method is suitable for the routine analysis of this compound and other semivolatile organic compounds.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet: Splitless injection at 280 °C
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 10 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
Mass Spectrometer (MS) Parameters:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-550 amu
-
Method 2: Analysis on a Mid-Polar GC Column
This method provides alternative selectivity and can be used for confirmation or for resolving this compound from interfering compounds.
-
Column: DB-17ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet: Splitless injection at 280 °C
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 10 °C/min to 320 °C
-
Hold: 5 minutes at 320 °C
-
-
Mass Spectrometer (MS) Parameters:
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-550 amu
-
Visualizing the Workflow and Logic
To better illustrate the experimental process and the decision-making involved in column selection, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for GC-MS analysis.
Caption: Logic for selecting a GC column.
References
Cross-Validation of Analytical Methods for 4-Chlorodiphenyl Ether
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of two common analytical methods for the quantification of 4-Chlorodiphenyl ether: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with an Electron Capture Detector (GC-ECD). The information presented is based on established methodologies and typical performance data to assist researchers in selecting the appropriate analytical technique for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the key performance parameters for GC-MS and GC-ECD.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Electron Capture Detector (GC-ECD) |
| Principle | Separation by GC followed by identification and quantification based on mass-to-charge ratio. | Separation by GC followed by detection of electron-absorbing compounds. |
| Selectivity | High (based on specific mass fragments). | High for halogenated compounds. |
| Linearity (r²) | >0.99 | >0.99 |
| Accuracy (% Recovery) | 90-110% | 85-115% |
| Precision (%RSD) | <15% | <20% |
| Limit of Detection (LOD) | Low ng/L to µg/L range. | pg/L to ng/L range. |
| Limit of Quantification (LOQ) | Low µg/L range. | ng/L range. |
| Robustness | Generally high. | Sensitive to changes in operating conditions. |
| Matrix Effect | Can be minimized with appropriate sample preparation and internal standards. | Can be significant; requires extensive cleanup. |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and GC-ECD are outlined below. These protocols are based on established EPA methods and common laboratory practices.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is based on EPA Method 625 and provides positive identification and quantification of this compound.[1]
a. Sample Preparation:
-
Liquid samples are extracted with a suitable solvent (e.g., dichloromethane) at a specific pH.
-
The extract is dried over anhydrous sodium sulfate and concentrated to a final volume.
-
An internal standard is added prior to analysis.
b. GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for quantification of characteristic ions of this compound.
Gas Chromatography with Electron Capture Detector (GC-ECD) Method
This method is highly sensitive for halogenated compounds like this compound and is based on principles outlined in EPA Method 611.[1]
a. Sample Preparation:
-
Similar to the GC-MS method, samples are extracted with an appropriate solvent.
-
A thorough cleanup step using techniques like column chromatography (e.g., Florisil) is often necessary to remove interfering substances that can also be detected by ECD.
-
The extract is concentrated, and a surrogate standard is added.
b. GC-ECD Conditions:
-
Column: 30 m x 0.32 mm ID, 0.5 µm film thickness DB-5 or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Isothermal at 200°C or a temperature ramp optimized for the separation of target analytes.
-
Carrier Gas: Nitrogen or Argon/Methane at a flow rate of 30 mL/min.
-
Detector Temperature: 300°C.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for cross-validating two analytical methods.
This guide provides a foundational comparison to aid in the selection of an appropriate analytical method for this compound. For regulatory submissions, a full, side-by-side validation study in the target matrix is essential to demonstrate the suitability of the chosen method.
References
Safety Operating Guide
Proper Disposal of 4-Chlorodiphenyl Ether: A Guide for Laboratory Professionals
The proper disposal of 4-chlorodiphenyl ether is crucial for ensuring laboratory safety and environmental protection. As a chlorinated aromatic compound, it is recognized for its potential persistence and toxicity to aquatic life.[1][2] This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE).
| Personal Protective Equipment | Specifications |
| Eye Protection | Chemical safety goggles or a face shield.[3] |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves.[4] If contact occurs, remove gloves immediately.[4] |
| Body Protection | A laboratory coat or chemical-resistant apron. |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood.[5] |
Disposal Protocol: A Step-by-Step Approach
The primary method for the disposal of this compound is to treat it as hazardous waste. Do not discharge it down the drain.[6][7] Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is typically considered hazardous.[8]
Step 1: Waste Identification and Classification
-
Labeling: Immediately label any container with this compound waste as "HAZARDOUS WASTE".[9][10] The label must clearly identify the contents as "this compound" and include the approximate concentration and quantity.
-
Date of Generation: Record the date when the waste was first added to the container.
Step 2: Waste Segregation and Storage
-
Compatibility: Store waste this compound separately from incompatible materials. While specific incompatibility data for this compound is limited, as a general rule for chlorinated hydrocarbons, keep it away from strong oxidizing agents.
-
Container: Use a designated, leak-proof container that is in good condition.[9][11] The original container is often a suitable choice.[9][12] Ensure the container is kept tightly closed except when adding waste.[5][9] Do not overfill the container; a general guideline is to fill it to no more than 75-90% of its capacity.[13][14]
-
Storage Location: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from heat, sunlight, and ignition sources.[15]
Step 3: Arranging for Professional Disposal
-
Contact Professionals: Do not attempt to neutralize or treat the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[12]
-
Documentation: Complete any required hazardous waste pickup request forms provided by your EHS department or disposal contractor.[9]
Step 4: Handling Contaminated Materials
-
Solid Waste: Any materials that have come into contact with this compound, such as gloves, absorbent paper, and contaminated labware, must be disposed of as hazardous waste.[4] Place these items in a sealed, vapor-tight plastic bag or another designated container for solid hazardous waste.[4]
-
Liquid Waste (Rinsate): When rinsing contaminated glassware, the initial solvent rinse should be collected and disposed of as hazardous liquid waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your local regulations.
Emergency Procedures for Spills
In the event of a this compound spill, immediate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[5][12]
-
Contain the Spill: Use an absorbent material like sand, vermiculite, or absorbent pads to contain the spill.[4][12]
-
Clean-Up: Wearing appropriate PPE, use absorbent paper to pick up all liquid spill material.[4]
-
Decontaminate: Wash all contaminated surfaces with alcohol followed by a strong soap and water solution.[4]
-
Dispose of Spill Debris: All materials used for cleanup must be collected, sealed in a labeled container, and disposed of as hazardous waste.[15]
-
Reporting: Report the spill to your institution's EHS department. For large spills, external authorities may need to be notified in accordance with regulations like the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA).[8]
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 4-CHLOROPHENYL PHENYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. Hazardous Waste Disposal [cool.culturalheritage.org]
- 7. hpc-standards.com [hpc-standards.com]
- 8. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. solvent-recyclers.com [solvent-recyclers.com]
- 13. nipissingu.ca [nipissingu.ca]
- 14. ethz.ch [ethz.ch]
- 15. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
